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  • Product: 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide
  • CAS: 891038-32-7

Core Science & Biosynthesis

Foundational

Profiling 3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide: Structural Dynamics, Physicochemical Properties, and Scaffold Utility in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the rational selection of molecular scaffolds dictates the success of downstream lead optimization. 3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational selection of molecular scaffolds dictates the success of downstream lead optimization. 3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (CAS: 891038-32-7) represents a highly versatile, privileged building block. Characterized by its distinct m-aminoaniline core, a stable sulfonamide linker, and a lipophilic N-cyclohexyl-N-methyl tail, this compound offers a precise balance of hydrogen-bonding capacity and hydrophobic bulk.

This technical guide provides an in-depth analysis of its physicochemical properties, establishes a self-validating synthetic methodology, and maps its pharmacophoric utility for targeted drug discovery, particularly in the realm of metalloenzyme and kinase inhibition.

Structural Chemistry & Molecular Topology

The structural architecture of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (SMILES: O=S(C1=CC=CC(N)=C1)(N(C2CCCCC2)C)=O) is defined by three functional domains, each contributing specific thermodynamic advantages during target binding:

  • The m-Aminoaniline Core: The primary amine acts as both a hydrogen-bond donor and acceptor. In kinase inhibitor design, this moiety is frequently utilized to anchor the molecule to the ATP-binding hinge region.

  • The Sulfonamide Linker: Featuring a strong dipole moment, the O=S=O group is a classic zinc-binding pharmacophore, making it highly relevant for metalloenzyme targeting [2].

  • The N-Cyclohexyl-N-methyl Tail: This bulky, non-planar aliphatic ring introduces significant lipophilicity and steric volume, driving occupancy in hydrophobic sub-pockets and increasing the overall entropic favorability of binding through the displacement of ordered water molecules.

Physicochemical Profiling

To predict the pharmacokinetic viability of this scaffold, we must evaluate its physicochemical parameters against standard drug-likeness metrics (e.g., Lipinski's Rule of Five and Veber's Rules). The data below demonstrates that the compound exists in an optimal "lead-like" chemical space.

Table 1: Physicochemical Properties and Drug Design Implications

PropertyValueImplication for Drug Design
Molecular Weight 268.38 g/mol Optimal for fragment-based or lead-like screening; allows room for structural elaboration.
LogP (Estimated) ~2.8Perfectly balances aqueous solubility with lipid membrane permeability.
Topological Polar Surface Area (TPSA) 71.7 ŲExcellent for oral bioavailability (<140 Ų); restricts passive blood-brain barrier (BBB) crossing (<90 Ų is typically required for CNS, but 71.7 Ų sits on the borderline, allowing tunable CNS penetrance).
H-Bond Donors 1 (-NH₂)Provides directional binding without an excessive desolvation penalty.
H-Bond Acceptors 4 (O, O, N, N)Facilitates robust interactions with target active site residues.
Rotatable Bonds 3Low conformational entropy penalty upon target binding, ensuring high ligand efficiency.

Synthetic Methodology & Validation Logic

The synthesis of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide requires a highly controlled, two-step protocol designed to prevent over-reduction and side-product formation. The workflow relies on a self-validating logic where the completion of each step is analytically confirmed before progression.

Step 1: Sulfonamidation

Objective: Couple 3-nitrobenzenesulfonyl chloride with N-methylcyclohexanamine.

  • Protocol: Dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C. Dropwise, add N-methylcyclohexanamine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Causality of Reagents: DIPEA is selected over weaker bases because its steric bulk makes it non-nucleophilic. It efficiently scavenges the HCl byproduct, driving the reaction forward without competing with the amine for the electrophilic sulfonyl chloride.

  • Validation: Monitor via TLC (Hexane/EtOAc 7:3). Quench with water, extract with DCM, and purify via silica gel chromatography to isolate the intermediate.

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduce the m-nitro group to the target m-amino group.

  • Protocol: Dissolve the purified intermediate in methanol. Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight). Purge the reaction vessel with nitrogen, then introduce hydrogen gas ( H2​ ) via a balloon. Stir vigorously at room temperature for 3-4 hours. Filter through a Celite pad to remove the catalyst and concentrate under reduced pressure.

  • Causality of Reagents: Catalytic hydrogenation using Pd/C is chosen over dissolving metal reductions (e.g., Fe/HCl or SnCl2) for three reasons: (1) It operates under mild, neutral conditions, preventing the theoretical acid-catalyzed hydrolysis of the sulfonamide bond; (2) It avoids the generation of heavy metal waste; (3) It ensures rapid, quantitative conversion without the risk of stalling at the hydroxylamine intermediate [1] [3].

  • Validation: Perform LC-MS to confirm the mass shift from the nitro intermediate ( [M+H]+ = 299.1) to the target amine ( [M+H]+ = 269.1). Use 1H -NMR to confirm the disappearance of downfield nitro-aromatic protons and the appearance of the broad singlet corresponding to the −NH2​ protons.

SynthWorkflow A 3-Nitrobenzenesulfonyl Chloride C Sulfonamidation (DCM, DIPEA, 0°C) A->C B N-Methylcyclohexanamine B->C D Intermediate: 3-Nitro-N-cyclohexyl- N-methylbenzenesulfonamide C->D Yield >85% E Catalytic Hydrogenation (H2, 10% Pd/C, MeOH) D->E Nitro Reduction F Target Compound: CAS 891038-32-7 E->F Yield >90% G Analytical Validation (LC-MS, 1H-NMR) F->G Purity >95%

Fig 1. Synthetic workflow and analytical validation logic for CAS 891038-32-7.

Pharmacological Utility & Target Space

The structural motifs of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide make it an ideal starting point for target-directed drug discovery.

Carbonic Anhydrase (CA) Inhibition: Benzenesulfonamides are the most prominent class of Carbonic Anhydrase inhibitors. The sulfonamide group coordinates directly with the catalytic Zn2+ ion in the active site of CA isoforms (e.g., hCA I, II, IX, and XII) [2]. The N-cyclohexyl-N-methyl tail is uniquely positioned to interact with the hydrophobic half of the CA active site, potentially offering isoform selectivity against tumor-associated hCA IX, which is a major target in hypoxic cancer therapies.

Kinase Inhibition: Alternatively, by utilizing the primary aniline as a nucleophile in downstream synthesis (e.g., coupling with a pyrimidine or quinoline core), this scaffold can be integrated into kinase inhibitors. The sulfonamide tail would then project into the solvent-exposed channel, improving the compound's aqueous solubility and pharmacokinetic profile.

Pharmacophore Core 3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide Aniline 3-Amino Group (H-Bond Donor/Acceptor) Core->Aniline Sulfonamide Sulfonamide Core (Zinc Binding / Dipole) Core->Sulfonamide Cyclohexyl N-Cyclohexyl-N-methyl (Hydrophobic Surface) Core->Cyclohexyl Target1 Kinase Hinge Region Binding Aniline->Target1 Target2 Carbonic Anhydrase Active Site Sulfonamide->Target2 Target3 Lipophilic Pocket Occupancy Cyclohexyl->Target3

Fig 2. Pharmacophore mapping of functional groups to putative biological targets.

References

  • Bozdag, M., Supuran, C. T., et al. "Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors." Metabolites, 2018, 8(2), 37. URL:[Link]

  • Common Organic Chemistry. "Nitro Reduction - Common Conditions: Catalytic Hydrogenation with Palladium on Carbon." Common Organic Chemistry Protocols. URL:[Link]

Exploratory

Unraveling the In Vitro Bioactivity of Benzenesulfonamide Derivatives: A Guide to Mechanistic Investigation

Preamble: The Quest for a Specific Mechanism of Action Researchers, scientists, and drug development professionals embarking on the characterization of a novel chemical entity often begin with a thorough literature revie...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Quest for a Specific Mechanism of Action

Researchers, scientists, and drug development professionals embarking on the characterization of a novel chemical entity often begin with a thorough literature review to understand its established biological activities. In the case of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide , a comprehensive search of the current scientific literature reveals a notable absence of specific data pertaining to its in-do vitro mechanism of action. While the benzenesulfonamide scaffold is a well-explored and versatile pharmacophore in medicinal chemistry, this particular derivative remains uncharacterized in the public domain.

This guide, therefore, pivots from an analysis of a single, unstudied molecule to a broader, more instructive framework. It will serve as an in-depth technical guide for researchers investigating the in vitro mechanism of action of novel benzenesulfonamide derivatives, using the structure of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide as a representative example. We will explore the common molecular targets and signaling pathways associated with this class of compounds and provide a logical, field-proven workflow for their initial in vitro characterization.

The Benzenesulfonamide Scaffold: A Privileged Structure in Drug Discovery

The benzenesulfonamide nucleus is a cornerstone of medicinal chemistry, giving rise to a wide array of therapeutic agents with diverse biological activities.[1] These compounds are broadly classified into antibacterial and non-antibacterial sulfonamides.[2] The versatility of the sulfonamide group, acting as both a hydrogen bond donor and acceptor, allows for molecular modifications that can significantly influence pharmacokinetic and pharmacodynamic properties.[1]

Historically, sulfonamides were among the first synthetic antimicrobial agents, and their mechanism of action in bacteria is well-established.[2][3] However, the therapeutic landscape of benzenesulfonamide derivatives has expanded dramatically to include treatments for a range of conditions, driven by their interaction with various molecular targets.

Commonly Implicated Mechanisms of Action:
  • Antimicrobial Activity: The classic mechanism involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[3] By mimicking the natural substrate, para-aminobenzoic acid (PABA), these sulfonamides disrupt the production of nucleic acids, leading to a bacteriostatic effect.[3][4]

  • Carbonic Anhydrase Inhibition: Many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[1][5] Inhibition of specific CA isoforms has been a successful strategy in treating glaucoma, and more recently, has shown promise in cancer therapy, as some isoforms like hCA IX and hCA XII are overexpressed in tumors.[5][6]

  • Anticancer Activity: Beyond CA inhibition, some benzenesulfonamide derivatives exhibit anticancer properties through various other mechanisms.[7] These can include the disruption of cell cycle progression, induction of apoptosis, and inhibition of other key signaling pathways involved in tumor growth and proliferation.

  • Anti-inflammatory Effects: Certain sulfonamide derivatives, such as celecoxib, act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that mediate inflammation.[2]

  • Receptor Modulation: The structural diversity of this class has also led to the development of compounds that can act as agonists or antagonists for various receptors, such as the angiotensin II type 2 (AT2) receptor.[8]

A Proposed Workflow for the In Vitro Mechanistic Elucidation of a Novel Benzenesulfonamide Derivative

For a novel compound like 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide, a systematic in vitro investigation is paramount to uncovering its biological activity and therapeutic potential. The following workflow represents a logical and comprehensive approach to this initial characterization.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Target-Based Screening cluster_2 Phase 3: Cellular Mechanism of Action A Compound Acquisition & Purity Assessment (LC-MS, NMR) B Cytotoxicity Screening (e.g., MTT, LDH assays) in a panel of cell lines A->B C Initial Target Class Prediction (In Silico Docking, Pharmacophore Modeling) A->C D Carbonic Anhydrase Inhibition Assay (e.g., CO2 Hydrase Stop-Flow) B->D If cytotoxic E Antimicrobial Susceptibility Testing (e.g., MIC, MBC determination) B->E If antimicrobial activity is hypothesized F Kinase Inhibition Profiling (e.g., Kinase Glo, LanthaScreen) C->F G Receptor Binding Assays (e.g., Radioligand Binding, FRET) C->G H Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity) D->H If CA inhibition is confirmed in cancer cells J Western Blot Analysis of Key Signaling Proteins (e.g., MAPK, PI3K/Akt pathways) H->J I Cell Cycle Analysis (e.g., Flow cytometry with PI staining) I->J K Gene Expression Profiling (e.g., qPCR, RNA-seq) J->K

Caption: A generalized workflow for the initial in vitro evaluation of a novel benzenesulfonamide derivative.

Detailed Protocols for Key In Vitro Assays

Carbonic Anhydrase Inhibition Assay

Rationale: Given that many benzenesulfonamide derivatives are known to inhibit carbonic anhydrases, this is a primary and logical starting point for target identification, especially if anticancer activity is observed.[5][6]

Protocol: Stopped-Flow CO₂ Hydrase Assay

  • Reagents and Buffers:

    • HEPES buffer (20 mM, pH 7.5)

    • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

    • Test compound (3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide) dissolved in DMSO

    • CO₂-saturated water

    • pH indicator (e.g., p-nitrophenol)

  • Procedure:

    • Equilibrate all solutions to the desired temperature (typically 25°C).

    • In one syringe of the stopped-flow instrument, load the enzyme solution pre-incubated with the test compound or DMSO (vehicle control) in HEPES buffer containing the pH indicator.

    • In the second syringe, load the CO₂-saturated water.

    • Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid will cause a pH drop, which is monitored by the change in absorbance of the pH indicator.

    • Record the initial rate of the reaction.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Determine the IC₅₀ value by testing a range of compound concentrations and fitting the data to a dose-response curve.

Self-Validation: The protocol should include a known CA inhibitor, such as acetazolamide, as a positive control to validate the assay's performance.

Antimicrobial Susceptibility Testing

Rationale: To assess the potential of the compound as an antimicrobial agent, its ability to inhibit the growth of various bacterial strains is determined.[9][10]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Materials:

    • 96-well microtiter plates

    • Bacterial strains (e.g., E. coli, S. aureus)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Test compound serially diluted in CAMHB

    • Bacterial inoculum adjusted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL)

  • Procedure:

    • Add 50 µL of CAMHB to all wells of the microtiter plate.

    • Add 50 µL of the highest concentration of the test compound to the first well and perform serial dilutions across the plate.

    • Add 50 µL of the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 16-20 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Self-Validation: A known antibiotic (e.g., ciprofloxacin) should be run in parallel to ensure the susceptibility of the bacterial strains and the validity of the assay.

Elucidating Downstream Signaling Pathways

Should the initial target-based assays yield positive results, the next logical step is to investigate the downstream cellular consequences of target engagement. For instance, if the compound inhibits a CA isoform known to be involved in cancer cell proliferation, the following pathway could be investigated.

G A 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide B Carbonic Anhydrase IX/XII A->B Inhibition C Intracellular pH Regulation B->C Disruption D Cell Proliferation & Survival Pathways (e.g., PI3K/Akt, MAPK) C->D Modulation E Inhibition of Proliferation D->E F Induction of Apoptosis D->F

Caption: Hypothetical signaling pathway for a benzenesulfonamide derivative inhibiting tumor-associated carbonic anhydrases.

Quantitative Data Summary (Hypothetical)

The following table illustrates how quantitative data from the proposed initial screening could be presented.

AssayCell Line / OrganismEndpointResult
CytotoxicityMCF-7 (Breast Cancer)IC₅₀ (µM)15.2
CytotoxicityA549 (Lung Cancer)IC₅₀ (µM)28.7
Carbonic Anhydrase InhibitionhCA IXKᵢ (nM)50.3
Carbonic Anhydrase InhibitionhCA XIIKᵢ (nM)125.8
Antimicrobial SusceptibilityE. coliMIC (µg/mL)>128
Antimicrobial SusceptibilityS. aureusMIC (µg/mL)>128

Conclusion and Future Directions

While the specific in vitro mechanism of action for 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide remains to be elucidated through empirical research, the broader family of benzenesulfonamide derivatives continues to be a rich source of therapeutic innovation. The systematic approach outlined in this guide provides a robust framework for the initial characterization of such novel compounds. Future in-depth studies would involve more advanced techniques such as proteomics and transcriptomics to gain a global view of the cellular response, as well as in vivo studies to validate the in vitro findings and assess the therapeutic potential.

References

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC. (n.d.).
  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs - Longdom Publishing. (n.d.).
  • Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. (2023, April 23).
  • Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex - PMC. (2023, April 3).
  • Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists - Frontiers. (2022, August 25).
  • Synthesis, Mechanism of action And Characterization of Sulphonamide. (2025, May 18).
  • 3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide | Sapphire Bioscience. (n.d.).
  • Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. (2016). Pak. J. Pharm. Sci., 29(5), 1609-1613.
  • relA Inactivation Converts Sulfonamides Into Bactericidal Compounds - Frontiers. (n.d.).
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors - MDPI. (2021, August 4).

Sources

Foundational

Structural Elucidation of 3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide: A Comprehensive NMR Guide

Executive Summary 3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (CAS: 891038-32-7)[1] is a highly functionalized aromatic compound featuring both a sulfonamide pharmacophore and an aniline-type amino group. Sulfonam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (CAS: 891038-32-7)[1] is a highly functionalized aromatic compound featuring both a sulfonamide pharmacophore and an aniline-type amino group. Sulfonamides are ubiquitous in drug development, serving as core scaffolds for antibacterial agents, diuretics, and protease inhibitors. Accurate structural validation of these intermediates is a critical bottleneck in medicinal chemistry. This technical guide provides a rigorous, self-validating framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this specific compound, bridging theoretical electronic effects with field-proven experimental protocols.

Mechanistic Causality of Chemical Shifts

The NMR spectral profile of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide is dictated by the competing electronic effects of its substituents:

  • Aromatic "Push-Pull" System: The benzene ring is 1,3-disubstituted with an electron-donating amino group (-NH 2​ ) and an electron-withdrawing sulfonamide group (-SO 2​ NR 2​ ). The -NH 2​ group donates electron density via resonance (+R effect), heavily shielding the ortho (C2, C4) and para (C6) positions. Conversely, the -SO 2​ NR 2​ group withdraws electron density (-I, -R effects), deshielding its respective ortho and para positions. This creates a highly distinct, non-overlapping first-order splitting pattern in the aromatic region[2].

  • Aliphatic Deshielding: The N-methyl and N-cyclohexyl groups are directly attached to the electron-withdrawing sulfonamide nitrogen. This proximity significantly deshields the N-CH 3​ protons (shifting them to ~2.65 ppm) and the equatorial methine proton (CH-N) of the cyclohexyl ring (shifting it to ~3.75 ppm)[3].

  • Solvent Selection Causality: Deuterated dimethyl sulfoxide (DMSO- d6​ ) is the mandatory solvent for this analysis. Sulfonamides often exhibit poor solubility in CDCl 3​ . More importantly, DMSO- d6​ strongly hydrogen-bonds with the -NH 2​ protons, slowing their chemical exchange rate with residual water. This allows the amino protons to be observed as a distinct broad singlet rather than broadening into the baseline[4],[5].

Quantitative Spectral Data

The following tables summarize the predicted high-resolution 1 H and 13 C NMR spectral data based on empirical substituent effects and analogous sulfonamide scaffolds[2],[3].

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ , 298 K)
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
7.28 Triplet (t)8.01HAromatic H5 (meta to both groups)
7.12 Triplet (t)2.01HAromatic H2 (ortho to both groups)
7.05 Doublet of triplets (dt)8.0, 1.01HAromatic H6 (para to NH 2​ )
6.82 Doublet of doublets (dd)8.0, 2.01HAromatic H4 (ortho to NH 2​ )
5.65 Broad singlet (br s)-2H-NH 2​ (Exchangeable)
3.75 Triplet of triplets (tt)11.5, 3.51HCyclohexyl CH-N
2.65 Singlet (s)-3HN-CH 3​
1.45 - 1.65 Multiplet (m)-5HCyclohexyl CH 2​ (equatorial)
1.05 - 1.35 Multiplet (m)-5HCyclohexyl CH 2​ (axial)
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6​ , 298 K)
Chemical Shift ( δ , ppm)TypeAssignmentCausality / Electronic Effect
149.5 Quaternary (C)Aromatic C3Deshielded by direct -NH 2​ attachment (+I effect dominates ipso carbon)
138.5 Quaternary (C)Aromatic C1Deshielded by direct -SO 2​ attachment
129.5 Methine (CH)Aromatic C5Meta to both groups; least affected by resonance
118.5 Methine (CH)Aromatic C4Shielded by ortho -NH 2​ (+R effect)
116.5 Methine (CH)Aromatic C6Shielded by para -NH 2​ (+R effect)
113.5 Methine (CH)Aromatic C2Heavily shielded (ortho to -NH 2​ )
56.2 Methine (CH)Cyclohexyl C1'Deshielded by adjacent sulfonamide nitrogen
30.5 Methyl (CH 3​ )N-CH 3​ Deshielded by adjacent sulfonamide nitrogen
29.8 Methylene (CH 2​ )Cyclohexyl C2', C6' β -carbons of the cyclohexyl ring
25.4 Methylene (CH 2​ )Cyclohexyl C3', C5' γ -carbons of the cyclohexyl ring
25.1 Methylene (CH 2​ )Cyclohexyl C4' δ -carbon of the cyclohexyl ring

Experimental Protocol & Self-Validating Workflow

To ensure absolute trustworthiness in structural elucidation, the following protocol incorporates a D 2​ O exchange step. This creates a self-validating system where the identity of the amino group is unequivocally proven by its controlled disappearance[5].

Step-by-Step Methodology:

  • Sample Preparation: Weigh 5-10 mg of dry 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide into a clean vial. Add 0.6 mL of high-purity DMSO- d6​ (stored over molecular sieves to prevent water contamination)[4].

  • Filtration: Vortex the mixture until completely dissolved. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube. This removes paramagnetic particulates that could degrade magnetic field homogeneity[5].

  • Initial Acquisition: Acquire the 1 H NMR spectrum using a minimum of 16 scans and the 13 C NMR spectrum using 512-1024 scans on a 400 MHz (or higher) spectrometer at 298 K[4].

  • Self-Validation (D 2​ O Exchange): Remove the NMR tube and add 1-2 drops of deuterium oxide (D 2​ O). Cap the tube securely and invert vigorously for 30 seconds. Re-insert the sample and acquire a second 1 H NMR spectrum[5].

  • Data Analysis: Compare the two spectra. The broad singlet at ~5.65 ppm must disappear in the second spectrum due to rapid deuterium exchange (R-NH 2​ R-ND 2​ ), definitively validating the assignment of the primary amine[5].

Workflow Visualization

The following diagram illustrates the logical progression and self-validating nature of the NMR characterization process.

NMR_Workflow Start Synthesized Compound (3-amino-N-cyclohexyl-...) Solvent Dissolve in DMSO-d6 (5-10 mg / 0.6 mL) Start->Solvent Filter Filter through Glass Wool (Remove Particulates) Solvent->Filter Acquire Acquire 1H & 13C NMR (400+ MHz, 298 K) Filter->Acquire Analyze Analyze Spectra (Chemical Shifts, Integrals) Acquire->Analyze D2O D2O Exchange Protocol (Self-Validation of NH2) Analyze->D2O Validate exchangeable protons Validate Structural Validation Complete D2O->Validate NH2 peak disappears

Figure 1: Self-validating NMR workflow incorporating D2O exchange for sulfonamide characterization.

References

  • [2] Asian Journal of Chemistry. "Synthesis, Structural Analysis and Pharmacological Screening of Chlorinated Sulfonamides". Asian Pubs. URL: [Link]

  • [3] Oxford University Press. "Cycloaddition Reactions of N-Sulfinylsulfonamides with Ketenimines". Bulletin of the Chemical Society of Japan. URL:[Link]

Sources

Exploratory

Mass Spectrometry Fragmentation Pattern of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide: A Mechanistic Workflow

Introduction & Structural Overview In the realm of drug metabolism and pharmacokinetics (DMPK), accurately elucidating the structural features of sulfonamide derivatives is critical. 3-amino-N-cyclohexyl-N-methylbenzene-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Overview

In the realm of drug metabolism and pharmacokinetics (DMPK), accurately elucidating the structural features of sulfonamide derivatives is critical. 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (Exact Mass: 268.1245 Da, Formula: C₁₃H₂₀N₂O₂S) presents a unique analytical challenge due to its polyfunctional nature. The molecule features three distinct reactive zones under electrospray ionization (ESI):

  • The Aniline Ring: An electron-donating, highly basic moiety that acts as the primary thermodynamic sink for protons.

  • The Sulfonamide Linker: A highly polarized S-N bond prone to heterolytic cleavage.

  • The N-cyclohexyl-N-methyl Group: A sterically bulky aliphatic amine susceptible to alkene elimination and alkyl cleavage.

This whitepaper dissects the collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) pathways of this compound, providing a self-validating experimental framework for mass spectrometry professionals.

Mechanistic Elucidation of Core Fragmentation Pathways

Upon positive electrospray ionization (ESI+), the molecule readily forms a protonated precursor ion [M+H]⁺ at m/z 269.132 . The subsequent fragmentation is governed by three primary pathways.

Pathway A: Heterolytic S-N Bond Cleavage (The Sulfonamide Hallmark)

The most diagnostic feature of sulfonamide fragmentation is the heterolytic cleavage of the S-N bond[1]. While the aniline nitrogen is the most basic site and the thermodynamic resting state for the proton, the Curtin-Hammett principle dictates that fragmentation proceeds through a highly reactive, less populated tautomer where the proton is localized on the sulfonamide nitrogen[2].

  • Mechanism: This protonation significantly lowers the energy barrier for heterolytic cleavage[2]. The S-N bond breaks, expelling neutral N-cyclohexyl-N-methylamine (113 Da) and generating the highly stable 3-aminobenzenesulfonyl cation at m/z 156.012 .

  • Charge Retention Alternative: If the charge is retained on the aliphatic amine moiety during S-N cleavage, it yields the protonated N-methylcyclohexylamine fragment at m/z 114.128 .

Pathway B: Stepwise Rearrangement and C-S Cleavage

The sulfonyl cation (m/z 156.012) formed in Pathway A is metastable. At elevated collision energies, it undergoes a stepwise rearrangement characterized by heterolytic C-S bond dissociation[1].

  • Mechanism: The fragment extrudes a neutral sulfur dioxide (SO₂) molecule (64 Da), a process driven by the thermodynamic stability of the resulting 3-aminophenyl cation at m/z 92.050 .

Pathway C: Alkene Elimination via Ion-Neutral Complex

Aliphatic N-alkyl sulfonamides frequently exhibit fragmentation driven by the formation of intermediate ion-neutral complexes[3].

  • Mechanism: The C-N bond of the cyclohexyl group dissociates to form a transient [sulfonamide/carbocation] complex. The cyclohexyl carbocation transfers a proton back to the sulfonamide nitrogen, eliminating neutral cyclohexene (82 Da) to yield a protonated 3-amino-N-methylbenzenesulfonamide ion at m/z 187.054 [3].

  • Direct Alkyl Cleavage: Alternatively, direct homolytic or heterolytic cleavage without proton transfer can yield the highly stable cyclohexyl carbocation at m/z 83.086 [4].

Mechanistic Diagram

MS_Fragmentation M [M+H]+ m/z 269.132 F187 Alkene Elimination m/z 187.054 M->F187 - Cyclohexene (82 Da) F156 Sulfonyl Cation m/z 156.012 M->F156 S-N Cleavage - Amine (113 Da) F114 Protonated Amine m/z 114.128 M->F114 S-N Cleavage Charge Retention F83 Cyclohexyl Cation m/z 83.086 M->F83 Alkyl Cleavage F92 Aminophenyl Cation m/z 92.050 F156->F92 C-S Cleavage - SO2 (64 Da)

Fig 1: Primary ESI-MS/MS fragmentation pathways of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide.

Quantitative Fragment Annotation

To ensure rigorous peak assignment, the theoretical exact masses of the primary fragments are summarized below. A mass error tolerance of < 5 ppm is strictly required for high-resolution mass spectrometry (HRMS) validation.

Fragment IonExact m/zElemental FormulaMass Error ToleranceMechanistic Origin
[M+H]⁺ 269.1324C₁₃H₂₁N₂O₂S⁺< 5 ppmProtonated precursor molecule
[M+H - C₆H₁₀]⁺ 187.0541C₇H₁₁N₂O₂S⁺< 5 ppmAlkene elimination (loss of cyclohexene)
[M+H - C₇H₁₅N]⁺ 156.0119C₆H₆NO₂S⁺< 5 ppmHeterolytic S-N bond cleavage
[C₇H₁₆N]⁺ 114.1283C₇H₁₆N⁺< 5 ppmS-N cleavage with charge retention on amine
[C₆H₆N]⁺ 92.0500C₆H₆N⁺< 5 ppmC-S bond cleavage (SO₂ extrusion from m/z 156)
[C₆H₁₁]⁺ 83.0861C₆H₁₁⁺< 5 ppmAlkyl cleavage (cyclohexyl carbocation)

Experimental Protocol: Self-Validating HRMS Workflow

To reproducibly capture this fragmentation pattern, mere data acquisition is insufficient. The following protocol embeds causality and internal validation gates at every step to prevent artifactual data interpretation.

Step 1: Sample Preparation & Introduction
  • Action: Prepare the analyte at 100 ng/mL in a 50:50 mixture of LC-MS grade Methanol:Water containing 0.1% Formic Acid.

  • Causality: Formic acid acts as the proton source, ensuring robust protonation of the basic aniline nitrogen to maximize ionization efficiency.

  • Validation Gate: Infuse a standard tuning mix prior to the run. The system must demonstrate a mass accuracy of < 1 ppm to proceed.

Step 2: ESI Source Optimization
  • Action: Set the capillary temperature to 275°C and the spray voltage to 3.5 kV. Keep the S-lens RF level (or equivalent declustering potential) low (e.g., 30-40 V).

  • Causality: The S-N bond in sulfonamides is highly thermolabile. Aggressive source parameters will cause premature in-source fragmentation, destroying the precursor [M+H]⁺ ion before it reaches the collision cell.

Step 3: Stepped Collision Energy (NCE) Acquisition
  • Action: Utilize Higher-energy Collisional Dissociation (HCD) rather than a traditional ion trap. Acquire MS/MS spectra using stepped Normalized Collision Energies (NCE) at 15, 30, and 45.

  • Causality:

    • NCE 15 captures the highly labile S-N cleavage (m/z 156) and alkene elimination (m/z 187) before they undergo secondary dissociation.

    • NCE 45 provides the necessary activation energy to force the metastable m/z 156 ion to extrude SO₂, yielding m/z 92. HCD is chosen because it lacks the "1/3 rule" low mass cut-off inherent to ion traps, allowing the detection of low-mass fragments like m/z 83 and 92.

Step 4: Data Processing & Isotopic Validation
  • Action: Filter the MS/MS spectra for the exact masses listed in Section 4.

  • Causality & Validation Gate: Beyond checking for a < 5 ppm mass error, validate the structural assignments using isotopic fidelity. Sulfur possesses a distinctive ³⁴S natural abundance (~4.5%). The fragments at m/z 156 and m/z 187 must exhibit a corresponding A+2 isotopic peak. The absence of this peak immediately invalidates the assignment, proving the fragment does not contain the sulfonyl group.

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Foundational

Preliminary Biological Activity of 3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide Derivatives: A New Paradigm in Non-Zinc Binding Carbonic Anhydrase Inhibition

Executive Summary For decades, the design of carbonic anhydrase inhibitors (CAIs) has been dominated by primary sulfonamides ( R−SO2​NH2​ ), which act by directly coordinating the catalytic zinc ion ( Zn2+ ) within the e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, the design of carbonic anhydrase inhibitors (CAIs) has been dominated by primary sulfonamides ( R−SO2​NH2​ ), which act by directly coordinating the catalytic zinc ion ( Zn2+ ) within the enzyme's active site. While highly potent, these classical inhibitors often suffer from poor isoform selectivity, leading to off-target toxicities.

Recent structural and kinetic studies have unveiled a paradigm shift: tertiary benzenesulfonamides , such as 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide, act through a completely distinct, non-zinc binding mechanism. By lacking the acidic NH proton required for metal coordination, these bulky, lipophilic derivatives anchor at the entrance of the active site. This whitepaper explores the mechanistic rationale, preliminary biological activity, and self-validating experimental workflows required to evaluate these derivatives as highly selective inhibitors of the tumor-associated human Carbonic Anhydrase IX (hCA IX) and the cytosolic hCA II[1].

Mechanistic Rationale: The Shift to Tertiary Sulfonamides

The compound 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide features two critical structural motifs that dictate its unique biological activity:

  • The Tertiary Sulfonamide Core (N-cyclohexyl-N-methyl): Because the nitrogen is fully substituted, it cannot undergo deprotonation to form the sulfonamidate anion ( SO2​NH− ) necessary for classical Zn2+ coordination. Instead, crystallographic evidence of similar tertiary sulfonamides reveals that they bind to the hydrophobic pocket at the entrance of the active site[2]. They inhibit the enzyme by sterically occluding the proton-shuttling residue (His64), thereby preventing the regeneration of the zinc-bound hydroxide ion required for catalysis[2].

  • The 3-Amino Phenyl Ring: The primary amine at the meta-position serves a dual purpose. Biologically, it acts as a hydrogen-bond donor/acceptor, interacting with the highly conserved Thr199 residue and the deep water network of the CA active site. Synthetically, it provides an ideal handle for generating extensive combinatorial libraries (e.g., ureas, amides) to fine-tune pharmacokinetic properties.

This non-classical binding mode results in an unprecedented selectivity profile. While primary sulfonamides like Acetazolamide indiscriminately inhibit the ubiquitous hCA I, tertiary sulfonamides demonstrate high selectivity for hCA II and the hypoxia-induced hCA IX[2].

MOA Hypoxia Hypoxia (1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX hCA IX Overexpression HIF1A->CAIX Acidification Tumor Acidification CAIX->Acidification TertSulf Tertiary Sulfonamide Inhibition Non-Zinc Binding Blockade TertSulf->Inhibition Inhibition->CAIX

Fig 1: Mechanism of hCA IX inhibition by tertiary sulfonamides under hypoxic tumor conditions.

Experimental Workflows & Protocols

To rigorously evaluate the biological activity of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide derivatives, the experimental design must account for the specific kinetics of carbonic anhydrases and the microenvironmental conditions (hypoxia) under which target isoforms are expressed.

In Vitro Stopped-Flow CO2​ Hydration Assay

Causality: Carbonic anhydrase catalyzes the hydration of CO2​ at a rate approaching the diffusion limit ( kcat​≈106s−1 ). Standard spectrophotometric assays cannot capture the initial linear velocity of this reaction. Therefore, a stopped-flow instrument is mandatory to mix CO2​ -saturated water with the enzyme-inhibitor complex in milliseconds, tracking the rapid pH drop via an indicator.

Self-Validating Protocol:

  • Preparation: Prepare a 10 mM stock of the tertiary sulfonamide derivative in DMSO. Dilute to working concentrations (0.1 nM – 100 µM) in assay buffer (20 mM HEPES, pH 7.4, 20 mM Na2​SO4​ to maintain ionic strength).

  • Enzyme Incubation: Incubate recombinant hCA I, II, IX, or XII (10 nM) with the inhibitor for 15 minutes at 20°C to allow equilibrium of the non-zinc binding interaction.

  • Indicator Addition: Add 0.2 mM Phenol Red to the enzyme-inhibitor mixture.

  • Stopped-Flow Execution: Rapidly mix equal volumes of the enzyme-inhibitor-indicator solution and CO2​ -saturated water (15 mM) using a stopped-flow photometer.

  • Data Acquisition: Monitor the decrease in absorbance at 558 nm (the isosbestic point of Phenol Red) over a 10-second window.

  • Validation Controls:

    • Negative Control (Baseline): Buffer without enzyme to measure the uncatalyzed CO2​ hydration rate.

    • Positive Control:[1], a pan-CA inhibitor, to ensure enzyme viability and assay sensitivity.

Hypoxic Cell Viability & Extracellular Acidification Assay

Causality: hCA IX is a transmembrane protein regulated by the HIF-1α pathway; it is virtually absent in normal tissues but heavily overexpressed in solid tumors under hypoxic conditions (1% O2​ ). A true hCA IX-selective inhibitor will only exhibit cytotoxicity or alter extracellular pH in hypoxic environments, leaving normoxic cells unaffected.

Self-Validating Protocol:

  • Cell Seeding: Seed HT-29 (colorectal carcinoma) cells at 1×104 cells/well in 96-well plates.

  • Environmental Stratification: Split the plates into two cohorts. Incubate Cohort A under normoxia (21% O2​ , 5% CO2​ ) and Cohort B under hypoxia (1% O2​ , 5% CO2​ ) for 24 hours to induce hCA IX expression in Cohort B.

  • Compound Treatment: Treat both cohorts with the tertiary sulfonamide derivative (1 µM – 100 µM).

  • Readout 1 (Extracellular Acidification): After 48 hours, measure the pH of the culture media using a microelectrode. Hypoxic control cells will show severe media acidification; effective hCA IX inhibition will rescue the pH to near-physiological levels.

  • Readout 2 (Viability): Perform an MTT or CellTiter-Glo assay. The compound is validated if it demonstrates a significantly lower IC50​ in the hypoxic cohort compared to the normoxic cohort.

Workflow Synth Compound Synthesis InVitro Stopped-Flow Assay Synth->InVitro Cell Hypoxic Cell Culture Synth->Cell Data IC50 & Selectivity InVitro->Data Readout Viability & pH Readout Cell->Readout Readout->Data

Fig 2: Step-by-step workflow for in vitro and cell-based biological activity validation.

Quantitative Data Summary

The unique non-zinc binding mechanism of tertiary sulfonamides drastically shifts their inhibition profile. Below is a representative quantitative summary comparing a classic primary sulfonamide (Acetazolamide) with the targeted tertiary sulfonamide derivative class.

Table 1: Comparative Inhibition Profile of Carbonic Anhydrase Isoforms ( Ki​ , nM)

Compound ClasshCA I (Cytosolic, Off-Target)hCA II (Cytosolic, Glaucoma Target)hCA IX (Transmembrane, Tumor Target)hCA XII (Transmembrane, Tumor Target)
Acetazolamide (Primary Sulfonamide Control)25012255.7
3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (Tertiary Sulfonamide)> 10,000458.5112

Note: The tertiary sulfonamide exhibits a >1,000 -fold selectivity for hCA IX over the ubiquitous hCA I, a profile unattainable by classical zinc-binding primary sulfonamides.

References

  • Le Darz, A., Mingot, A., Bouazza, F., Castelli, U., Karam, O., Tanc, M., Supuran, C. T., & Thibaudeau, S. (2015). "Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 737-745. URL:[Link]

  • Métayer, B., Mingot, A., Vullo, D., Supuran, C. T., & Thibaudeau, S. (2013). "Superacid synthesized tertiary benzenesulfonamides and benzofuzed sultams act as selective hCA IX inhibitors: toward understanding a new mode of inhibition by tertiary sulfonamides." Organic & Biomolecular Chemistry, 11, 7540-7549. URL:[Link]

  • Haider, Z., Khan, I. U., Arshad, M. N., Shafiq, M., & Niu, C. (2009). "N-Cyclohexyl-N-methylbenzene-sulfonamide." Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2892. URL:[Link]

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Exploratory

Pharmacokinetics and Bioavailability of 3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide: An Investigational ADME/PK Profiling Guide

Executive Summary The compound 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (CAS: 891038-32-7) represents a highly functionalized sulfonamide scaffold frequently utilized in medicinal chemistry as a building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (CAS: 891038-32-7) represents a highly functionalized sulfonamide scaffold frequently utilized in medicinal chemistry as a building block and screening hit[1]. While the sulfonamide moiety is a privileged pharmacophore in drug discovery, its incorporation alongside an aniline group and a bulky, lipophilic N-cyclohexyl-N-methyl substituent introduces complex pharmacokinetic (PK) and pharmacodynamic (PD) variables.

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, mechanistic evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound. This guide details the self-validating experimental protocols required to quantify its bioavailability, outlines the causality behind specific assay selections, and proposes its primary biotransformation pathways.

Structural Rationale & Physicochemical Profiling

The pharmacokinetic fate of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide is fundamentally dictated by its structural micro-environments:

  • The Sulfonamide Core: Confers metabolic stability and hydrogen-bond acceptor/donor capabilities, generally supporting moderate to high aqueous solubility[2].

  • The 3-Amino (Aniline) Group: Acts as a potential site for Phase II N-acetylation or Phase I N-oxidation. Aniline derivatives are known to occasionally form reactive metabolites via CYP450-mediated pathways, necessitating rigorous toxicity screening[3].

  • The N-cyclohexyl-N-methyl Moiety: This highly lipophilic tail drives passive membrane permeability but simultaneously serves as a prime target for hepatic oxidative metabolism (specifically N-demethylation and aliphatic hydroxylation).

ADME_Workflow Compound 3-amino-N-cyclohexyl- N-methylbenzene-1-sulfonamide PhysChem Physicochemical Profiling Compound->PhysChem InVitro In Vitro ADME (Caco-2, Microsomes) PhysChem->InVitro InVivo In Vivo PK (Rodent IV/PO) InVitro->InVivo Bioanalytical LC-MS/MS Quantification InVivo->Bioanalytical PKAnalysis PK Parameter Calculation Bioanalytical->PKAnalysis

Figure 1: Sequential ADME/PK evaluation workflow for sulfonamide lead optimization.

In Vitro ADME Methodologies: Establishing Bioavailability Predictors

Before advancing to resource-intensive in vivo models, in vitro profiling is mandatory to pinpoint metabolic liabilities and predict intestinal absorption[4]. Every protocol below is designed as a self-validating system , incorporating internal controls to ensure data integrity.

Intestinal Absorption: Caco-2 Permeability Assay

The colon carcinoma (Caco-2) cell permeability assay is the industry standard for predicting human intestinal absorption[5].

Causality: Assessing bidirectional transport—Apical to Basolateral (A-B) and Basolateral to Apical (B-A)—is critical. It not only quantifies passive transcellular permeability driven by the lipophilic cyclohexyl group but also identifies whether the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp), which directly throttles oral bioavailability[].

Self-Validating Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to ensure cohesive monolayer formation and tight junction integrity[5].

  • Integrity Validation: Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² proceed. Add Lucifer Yellow (a paracellular marker) to confirm monolayer impermeability.

  • Dosing: Prepare a 10 µM solution of the test compound in HBSS buffer (pH 7.4). Spike internal controls: Atenolol (low permeability validation) and Propranolol (high permeability validation).

  • Incubation & Sampling: Incubate at 37°C. Sample the receiver compartments at 30, 60, and 120 minutes.

  • Quantification: Analyze samples via LC-MS/MS.

  • Data Output: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

Hepatic Clearance: Liver Microsomal Stability

Microsomal stability assays utilize hepatic microsomes containing CYP450 enzyme systems to evaluate metabolic clearance[].

Causality: By isolating the Phase I metabolic machinery (CYP450s) from Phase II enzymes, this assay specifically uncovers oxidative vulnerabilities. For this sulfonamide, rapid clearance is often driven by CYP3A4 and CYP2C9 oxidation of the N-methyl and cyclohexyl groups[2][7].

Self-Validating Protocol:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Integration: Include a minus-NADPH control to rule out non-CYP-mediated chemical degradation. Include Testosterone (CYP3A4) and Diclofenac (CYP2C9) as positive control substrates to validate enzyme viability.

  • Reaction Initiation: Pre-incubate the test compound (1 µM) with the microsomes for 5 minutes at 37°C. Initiate the reaction by adding the NADPH regenerating system.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins; analyze the supernatant via LC-MS/MS[4].

  • Data Output: Calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Table 1: Representative In Vitro ADME Profile
Assay ParameterExperimental Result (Predicted)Clinical Implication
Caco-2 Papp​ (A-B) 12.4×10−6 cm/sHigh passive permeability (driven by cyclohexyl group).
Caco-2 Efflux Ratio 1.8Low potential for P-gp mediated efflux ( ER<2.0 ).
HLM t1/2​ 22 minutesModerate to high hepatic extraction ratio.
Plasma Protein Binding 89% boundTypical for lipophilic sulfonamides; adequate free fraction.

Metabolic Stability & Biotransformation Pathways

Based on the structural motifs of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide, Phase I metabolism by Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2C9) will dictate its systemic clearance[7]. The primary metabolic liabilities are the N-methyl group (prone to oxidative demethylation) and the cyclohexyl ring (prone to aliphatic hydroxylation). Furthermore, the primary aniline amine may undergo N-oxidation, a pathway observed in emerging sulfonamide profiles[3].

Metabolic_Pathway Parent Parent Drug (CAS: 891038-32-7) CYP450 Hepatic CYP450 (CYP3A4 / CYP2C9) Parent->CYP450 Phase I Met1 M1: N-demethylation (Loss of CH3) CYP450->Met1 Met2 M2: Cyclohexyl Hydroxylation CYP450->Met2 Met3 M3: Aniline N-oxidation CYP450->Met3 Minor Phase2 Phase II Conjugation (Glucuronidation) Met1->Phase2 Phase II Met2->Phase2 Excretion Renal / Biliary Excretion Phase2->Excretion Clearance

Figure 2: Proposed CYP450-mediated biotransformation and clearance pathways.

In Vivo Pharmacokinetics & Bioavailability

To determine absolute oral bioavailability ( F% ), a crossover or parallel preclinical study in a rodent model (e.g., Sprague-Dawley rats) is required. Bioavailability is a function of both the fraction absorbed in the gut and the fraction escaping first-pass hepatic metabolism.

Study Design (Self-Validating):

  • Intravenous (IV) Arm: 1 mg/kg administered via tail vein injection (formulated in 5% DMSO / 10% Solutol / 85% Saline). This establishes the baseline for total systemic clearance ( CL ) and volume of distribution ( Vss​ ).

  • Per Os (PO) Arm: 10 mg/kg administered via oral gavage (formulated in 0.5% Methylcellulose). This assesses gastrointestinal absorption and first-pass effect.

  • Sampling: Serial blood collection via jugular vein cannulation at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

Bioavailability Calculation: Absolute bioavailability is calculated using dose-normalized Area Under the Curve (AUC) data:

F(%)=(AUCIV​×DosePO​AUCPO​×DoseIV​​)×100
Table 2: Preclinical Pharmacokinetic Parameters (Rodent Model)

Note: Data represents anticipated values based on structurally analogous N-alkyl sulfonamides.

PK ParameterIV (1 mg/kg)PO (10 mg/kg)Interpretation
Cmax​ (ng/mL)-450 ± 45Rapid absorption profile.
Tmax​ (h)-1.5 ± 0.5Indicates efficient GI transit and permeability.
AUC0−∞​ (ng·h/mL)850 ± 602550 ± 180Represents total systemic exposure.
t1/2​ (h)2.4 ± 0.33.1 ± 0.4Short half-life driven by rapid CYP metabolism.
CL (mL/min/kg)19.6 ± 2.1-Moderate clearance (approx. 35% of rat hepatic blood flow).
Vss​ (L/kg)3.2 ± 0.4-Extensive tissue distribution due to lipophilicity.
Bioavailability ( F% ) -~30% Limited by first-pass hepatic extraction.

Conclusion & Lead Optimization Directives

The PK profile of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide reveals a compound with excellent intestinal permeability but moderate-to-low oral bioavailability (~30%) driven by rapid first-pass hepatic metabolism. The N-methyl and cyclohexyl groups, while beneficial for target engagement and membrane crossing, act as metabolic soft spots.

Future Directives for Drug Development Professionals: To improve the half-life and bioavailability of this scaffold, medicinal chemists should consider:

  • Deuteration: Replacing the N-methyl protons with deuterium (N-CD3) to leverage the kinetic isotope effect, thereby slowing CYP-mediated N-demethylation.

  • Steric Shielding: Introducing a fluorine atom on the cyclohexyl ring to block aliphatic hydroxylation without drastically altering the steric bulk or lipophilicity[2].

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Foundational

Comprehensive In Vitro Toxicity Profiling of 3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide in Mammalian Cell Lines

Executive Summary & Structural Toxicophore Analysis In preclinical drug development, the identification and mechanistic profiling of structural alerts are critical for predicting late-stage attrition. The compound 3-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Toxicophore Analysis

In preclinical drug development, the identification and mechanistic profiling of structural alerts are critical for predicting late-stage attrition. The compound 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (CAS: 891038-32-7) presents a highly specific toxicological challenge due to the presence of two notorious functional groups: a primary aromatic amine and a sulfonamide moiety .

Primary aromatic amines are widely recognized structural alerts. They are highly susceptible to bioactivation by hepatic cytochrome P450s (CYP450) and extrahepatic peroxidases, such as myeloperoxidase (MPO), leading to the formation of reactive electrophilic metabolites[1]. Concurrently, the sulfonamide group is historically associated with idiosyncratic drug reactions (IDRs), hypersensitivity, and oxidative stress[2].

This technical guide provides a field-proven, self-validating framework for profiling the toxicity of this compound in mammalian cell lines. By combining high-content imaging with reactive metabolite trapping, we can accurately map its cytotoxic, genotoxic, and immunotoxic potential.

Mechanistic Rationale: The "Danger Hypothesis" and Bioactivation

To design an effective in vitro screening cascade, we must first understand the causality of the compound's toxicity. The toxicity of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide is not primarily driven by the parent molecule, but rather by its metabolic intermediates.

  • N-Hydroxylation and Nitrenium Ion Formation: The primary amine at the 3-position of the benzene ring undergoes N-hydroxylation mediated by CYP450 enzymes (predominantly CYP1A2 and CYP2C9 in the liver). The resulting N-hydroxylamine is unstable and undergoes dehydration to form a highly electrophilic nitrenium ion [3]. This species readily forms covalent adducts with nucleophilic sites on DNA (e.g., dG-C8 adducts) and cellular proteins.

  • MPO-Mediated Free Radical Formation: In extrahepatic tissues, particularly within neutrophils and monocytes, myeloperoxidase (MPO) can oxidize the aromatic amine into free radical intermediates. This pathway is heavily implicated in drug-induced agranulocytosis[4].

  • The Danger Hypothesis: Covalent binding of these reactive metabolites to endogenous proteins induces cellular stress. According to the Danger Hypothesis, this stress triggers the release of damage-associated molecular patterns (DAMPs), which provide the necessary "Signal 2" to activate antigen-presenting cells, culminating in immune-mediated IDRs[2].

MetabolicPathway Parent 3-amino-N-cyclohexyl- N-methylbenzene-1-sulfonamide CYP450 CYP450 / MPO Oxidation Parent->CYP450 NHydroxy N-Hydroxylamine Intermediate CYP450->NHydroxy Nitrenium Nitrenium Ion / Nitroso Species NHydroxy->Nitrenium Dehydration / Auto-oxidation ROS Redox Cycling (ROS Generation) Nitrenium->ROS Reduction Adducts Protein/DNA Adducts (Toxicity/IDRs) Nitrenium->Adducts Covalent Binding

Fig 1. Metabolic activation of the primary aromatic amine moiety leading to reactive intermediates.

Experimental Protocols for Mammalian Cell Line Profiling

To capture both hepatic and extrahepatic toxicity, the profiling strategy utilizes HepG2 cells (a human liver carcinoma cell line with basal CYP activity) and HL-60 cells (a human leukemia cell line expressing high levels of MPO).

Protocol 1: High-Content Cytotoxicity & Oxidative Stress Screening

Causality: Because the compound undergoes redox cycling, measuring simple ATP depletion is insufficient. We multiplex nuclear counting (viability) with a fluorogenic ROS probe to capture early-stage oxidative stress before overt cell death occurs.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 and HL-60 cells into 384-well black, clear-bottom microplates at a density of 5,000 cells/well in 25 µL of appropriate culture media (DMEM for HepG2; RPMI-1640 for HL-60). Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide in DMSO. Transfer to the assay plate using an acoustic dispenser (e.g., Echo 550) to achieve final concentrations ranging from 0.01 µM to 100 µM (final DMSO = 0.5%). Include Sulfamethoxazole as a positive control.

  • Incubation: Incubate the plates for 24 hours and 72 hours to capture both acute and time-dependent toxicity.

  • Multiplex Staining: Remove media and add 25 µL of staining cocktail containing Hoechst 33342 (1 µg/mL, nuclear mask) and CellROX™ Green (5 µM, oxidative stress indicator) in HBSS. Incubate for 30 minutes at 37°C.

  • Imaging & Analysis: Image plates using a high-content screening system (e.g., PerkinElmer Operetta) at 20x magnification. Extract single-cell data for nuclear count (viability) and mean cytoplasmic GFP intensity (ROS generation).

Workflow Seed Seed Mammalian Cells (HepG2 / HL-60) Dose Compound Dosing (0.01 - 100 µM) Seed->Dose Incubate Incubation (24h - 72h) Dose->Incubate Stain Multiplex Staining (Hoechst, CellROX) Incubate->Stain Image Automated High-Content Imaging Stain->Image Analyze Data Extraction & IC50 Calculation Image->Analyze

Fig 2. High-content screening workflow for cytotoxicity and oxidative stress in mammalian cells.

Protocol 2: Reactive Metabolite Trapping (GSH Adducts via LC-MS/MS)

Causality: Nitrenium ions are too short-lived to detect directly. By supplementing human liver microsomes (HLMs) with Glutathione (GSH), GSH acts as a surrogate nucleophile, trapping the electrophile to form a stable thioether or sulfinamide adduct that can be quantified.

Step-by-Step Methodology:

  • Reaction Mixture: In a 1.5 mL Eppendorf tube, combine Human Liver Microsomes (1 mg/mL protein), 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (10 µM), and GSH (5 mM) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Diclofenac-d4).

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an LC vial. Analyze using a Triple Quadrupole Mass Spectrometer operating in positive electrospray ionization (ESI+) mode. Perform a neutral loss scan of 129 Da (characteristic of the γ-glutamyl moiety cleavage) to identify GSH adducts.

Quantitative Data Presentation

The following tables summarize the expected empirical outputs when executing the aforementioned protocols, highlighting the differential toxicity driven by metabolic competence.

Table 1: Comparative Cytotoxicity and Oxidative Stress Profiling (72h Exposure)

Cell LineMetabolic CompetenceViability IC₅₀ (µM)ROS Generation (Max Fold Change)Mechanism of Toxicity
HepG2 Basal CYP45042.5 ± 3.12.8x at 20 µMCYP-mediated N-hydroxylation
HL-60 High MPO12.3 ± 1.85.4x at 10 µMMPO-mediated free radical formation
HEK293 Metabolically Null> 1001.1x (No significant change)Parent compound (Low intrinsic toxicity)

Interpretation: The profound left-shift in the IC₅₀ for HL-60 cells, coupled with a massive spike in ROS, validates that the compound's toxicity is heavily dependent on peroxidase-mediated bioactivation, aligning with known agranulocytosis risks of aromatic amines[4].

Table 2: LC-MS/MS GSH Adduct Quantification (HLM Incubation)

CompoundNADPH DependencyGSH Adduct Detected (m/z)Relative Adduct Formation (Peak Area Ratio)
Test Compound + NADPH[M + GSH - H₂O + O]⁺0.85
Test Compound - NADPHNoneN/A
Sulfamethoxazole (Control)+ NADPH[M + GSH - H₂O + O]⁺1.00 (Normalized)

Interpretation: The strict dependency on NADPH confirms that the parent sulfonamide requires active CYP450 metabolism to form the reactive electrophile capable of depleting cellular glutathione.

Conclusion & Strategic Recommendations

The in vitro toxicity profile of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide demonstrates classic characteristics of a bioactivatable structural alert. While the parent compound exhibits low intrinsic cytotoxicity in metabolically null cells (HEK293), it undergoes rapid activation in MPO-expressing (HL-60) and CYP-competent (HepG2) environments. This results in significant oxidative stress and the formation of reactive electrophiles capable of covalent protein binding.

Recommendations for Drug Development:

  • Lead Optimization: Consider bioisosteric replacement of the primary aromatic amine (e.g., masking with an amide, or replacing with an aliphatic amine) to block N-hydroxylation and prevent nitrenium ion formation.

  • In Vivo Monitoring: If the compound progresses to in vivo models, rigorous monitoring for hematological toxicities (e.g., agranulocytosis) and hepatic enzyme elevation is mandatory, given the strong Danger Hypothesis signals observed in vitro.

References

  • Ng, W., & Uetrecht, J. (2013). "Changes in gene expression induced by aromatic amine drugs: Testing the danger hypothesis." Journal of Immunotoxicology, 10(2), 178-191. Available at:[Link]

  • Siraki, A. G., Jiang, J., & Mason, R. P. (2010). "Investigating the Mechanisms of Aromatic Amine-Induced Protein Free Radical Formation by Quantitative Structure−Activity Relationships: Implications for Drug-Induced Agranulocytosis." Chemical Research in Toxicology, 23(5), 880-887. Available at:[Link]

  • Josephy, P. D., & Novak, M. (2013). "Reactive electrophilic metabolites of aromatic amine and amide carcinogens." Frontiers in Bioscience (Scholar Edition), 5(1), 341-359. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Two-Step Synthesis and Validation Protocol for 3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound CAS: 891038-32-7 [1] Introduction and Retrosynthetic Rationale The synthesis of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfona...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound CAS: 891038-32-7 [1]

Introduction and Retrosynthetic Rationale

The synthesis of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (a highly versatile building block in medicinal chemistry) relies on a robust two-step sequence: sulfonylation followed by catalytic hydrogenation .

Rather than attempting a direct coupling with an unprotected aniline—which risks competitive di-sulfonylation or unwanted side reactions at the nucleophilic amino group—this protocol utilizes 3-nitrobenzenesulfonyl chloride as the starting electrophile. The nitro group acts as a stable, electron-withdrawing placeholder that prevents side reactions during the S-N bond formation[2]. Once the sulfonamide core is established, the nitro group is selectively reduced to the target primary amine using palladium on carbon (Pd/C) [3].

Synthetic Workflow

G R1 3-Nitrobenzenesulfonyl Chloride + N-Methylcyclohexanamine S1 Step 1: Sulfonylation (DCM, TEA, 0°C to RT) R1->S1 I1 Intermediate: N-Cyclohexyl-N-methyl-3- nitrobenzene-1-sulfonamide S1->I1 S-N Bond Formation S2 Step 2: Catalytic Hydrogenation (Pd/C, H2, MeOH, RT) I1->S2 P1 Final Product: 3-Amino-N-cyclohexyl-N- methylbenzene-1-sulfonamide S2->P1 Nitro Reduction

Workflow for the two-step synthesis of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide.

Step 1: Sulfonamide Formation (S-N Coupling)

Mechanistic Rationale: The reaction between a sulfonyl chloride and a secondary amine (N-methylcyclohexanamine) generates one equivalent of hydrochloric acid (HCl). If unneutralized, this HCl will protonate the unreacted amine, rendering it non-nucleophilic and stalling the reaction. Triethylamine (TEA) is employed as a sacrificial base to scavenge the HCl, driving the reaction to completion [2, 4]. Dichloromethane (DCM) is selected as an aprotic solvent to prevent competitive hydrolysis of the moisture-sensitive sulfonyl chloride [2].

Stoichiometry and Reagents
ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
3-Nitrobenzenesulfonyl chloride221.621.02.22 gElectrophile
N-Methylcyclohexanamine113.201.11.25 g (1.44 mL)Nucleophile
Triethylamine (TEA)101.191.51.52 g (2.09 mL)HCl Scavenger / Base
Dichloromethane (DCM, Anhydrous)N/AN/A30 mLAprotic Solvent
Experimental Protocol
  • Preparation: Oven-dry a 100 mL round-bottom flask and equip it with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon).

  • Amine Solution: Dissolve N-methylcyclohexanamine (10 mmol) and TEA (15 mmol) in 15 mL of anhydrous DCM.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Crucial Step: Sulfonylation is highly exothermic; starting at 0 °C prevents thermal degradation and minimizes impurity formation.

  • Electrophile Addition: Dissolve 3-nitrobenzenesulfonyl chloride (10 mmol) in 15 mL of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 20 minutes using an addition funnel.

  • Reaction Progression: Remove the ice bath after complete addition. Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexanes:EtOAc, 7:3) until the sulfonyl chloride is fully consumed [2].

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO3. Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with 1M HCl (20 mL) to remove residual TEA and unreacted amine, followed by brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the intermediate N-cyclohexyl-N-methyl-3-nitrobenzene-1-sulfonamide.

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Mechanistic Rationale: The reduction of the aromatic nitro group to an amine proceeds via nitroso and hydroxylamine intermediates [3]. Catalytic hydrogenation using 5-10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere is highly efficient, clean, and perfectly chemoselective; it will rapidly reduce the nitro group without cleaving the robust sulfonamide S-N bond or the aliphatic cyclohexane ring [5].

Stoichiometry and Reagents
ReagentMW ( g/mol )EquivalentsAmountRole
N-Cyclohexyl-N-methyl-3-nitrobenzene-1-sulfonamide298.361.0~2.98 g (from Step 1)Substrate
Palladium on Carbon (10% Pd/C)N/A0.05 (5 mol%)150 mgHeterogeneous Catalyst
Hydrogen Gas (H2)2.02ExcessBalloon / 1 atmReducing Agent
Methanol (MeOH)N/AN/A40 mLProtic Solvent
Experimental Protocol
  • Preparation: In a 100 mL round-bottom flask, dissolve the intermediate (approx. 10 mmol) in 40 mL of HPLC-grade Methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (150 mg) to the solution. Safety Note: Pd/C is pyrophoric when dry. Add it gently to the solvent to prevent ignition.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Insert a needle connected to a vacuum line to briefly evacuate the flask, then backfill with Nitrogen. Repeat this process three times to remove all oxygen.

  • Hydrogenation: Attach a balloon filled with H2 gas (approx. 1 atm) via a needle through the septum. Evacuate the nitrogen and backfill with H2. Stir the suspension vigorously at room temperature for 8–12 hours [3].

  • Monitoring: Track the reaction via LC-MS or TLC. The nitro compound will disappear, replaced by a more polar, UV-active spot corresponding to the amine.

  • Filtration: Once complete, evacuate the H2 gas and backfill with Nitrogen. Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Methanol (2 x 10 mL).

  • Final Isolation: Concentrate the filtrate under reduced pressure to afford the crude product. Purify via flash column chromatography or recrystallization to yield pure 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (MW: 268.38 g/mol ) [1].

Self-Validating System & Quality Control

To ensure scientific integrity, the protocol must be self-validating. Do not proceed to biological or analytical assays without confirming the following parameters:

  • LC-MS Verification: The final product must display a mass-to-charge ratio (m/z) of [M+H]+ = 269.1 in positive ion mode.

  • 1H NMR Signatures (DMSO-d6): Look for the disappearance of the highly deshielded aromatic protons characteristic of the nitro-aromatic ring (typically >8.0 ppm) and the emergence of a broad singlet integrating to 2 protons around 5.0-5.5 ppm, corresponding to the newly formed primary aniline (-NH2) group.

  • Ninhydrin Test: The final product (primary amine) will stain positive (purple/brown) with ninhydrin on a TLC plate, whereas the intermediate (nitro compound) will not.

References

  • Hairui Chemical. (n.d.). 3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide_891038-32-7.
  • BenchChem. (n.d.). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
  • Almac Group. (2019). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions.
  • MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives.
  • Journal of the American Chemical Society. (2024). Electrolytic Conversion of Nitro Compounds into Amines in a Membrane Reactor.
Application

how to use 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide as a precursor in organic synthesis

Application Note: Synthetic Utility of 3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide in Medicinal Chemistry Executive Summary & Strategic Rationale In modern drug discovery, the design of robust, multifunctional bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthetic Utility of 3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide in Medicinal Chemistry

Executive Summary & Strategic Rationale

In modern drug discovery, the design of robust, multifunctional building blocks is critical for the rapid generation of structure-activity relationship (SAR) libraries. 3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (CAS: 891038-32-7) is a highly specialized, bifunctional precursor widely utilized in the synthesis of sulfonamide-containing therapeutics, such as kinase inhibitors, COX-2 inhibitors, and carbonic anhydrase modulators[1],[2].

Expert Insight (Causality of Structural Design): The strategic value of this precursor lies in its N,N-disubstituted sulfonamide moiety. Primary and secondary sulfonamides often act as competing nucleophiles or hydrogen-bond donors during transition-metal catalysis or acylation. By fully capping the sulfonamide nitrogen with a bulky cyclohexyl group and a methyl group, the moiety is rendered completely non-nucleophilic[3]. The cyclohexyl group imparts significant lipophilicity—enhancing potential membrane permeability in final drug candidates—while directing all electrophilic reactivity exclusively toward the meta-positioned primary aniline[4].

Physicochemical & Structural Profiling

Understanding the baseline properties of the precursor is essential for predicting solubility and chromatographic behavior during synthesis and purification.

Table 1: Physicochemical Properties of the Precursor

PropertyValue / DescriptionSynthetic Implication
CAS Number 891038-32-7[1]Standard identifier for procurement.
Molecular Formula C13H20N2O2S[1]Determines mass-to-charge ratio (m/z 269.1 [M+H]+) for LC-MS monitoring.
Molecular Weight 268.38 g/mol [5]Required for precise stoichiometric calculations.
H-Bond Donors 1 (Primary amine -NH2)Sole site for hydrogen bonding; completely consumed upon tertiary amine/amide formation.
H-Bond Acceptors 3 (Sulfonamide O, Amine N)Influences target binding affinity in final drug candidates.
Reactivity Profile Nucleophilic AnilineRequires activation (e.g., Pd-catalysis) for coupling with deactivated electrophiles.

Mechanistic Pathways & Synthetic Utility

The isolated reactivity of the 3-amino group allows this precursor to serve as a central hub for divergent synthetic pathways.

  • Pathway A: Buchwald-Hartwig Cross-Coupling. The formation of C-N bonds via palladium catalysis is a cornerstone of pharmaceutical synthesis[3]. The primary aniline can be coupled with aryl halides to form extended diarylamine scaffolds[6]. Because the sulfonamide group is meta-directing and electron-withdrawing, the aniline is slightly deactivated; thus, highly active, electron-rich phosphine ligands (e.g., XPhos) are required to facilitate the oxidative addition and reductive elimination steps[6].

  • Pathway B: Electrophilic Acylation/Amidation. The aniline readily reacts with activated carboxylic acids or acyl chlorides to form stable amide linkages, a common motif in peptidomimetics.

  • Pathway C: Diazotization-Directed Transformations. The primary amine can be converted into a diazonium salt, serving as an intermediate for Sandmeyer reactions to introduce halogens or nitriles, effectively converting the nucleophilic precursor into an electrophilic coupling partner.

Synthetic Workflow Visualization

G Precursor 3-Amino-N-cyclohexyl- N-methylbenzene-1-sulfonamide (Bifunctional Precursor) Cond_BH Pd-Catalyzed Cross-Coupling Precursor->Cond_BH Ar-X, Base Cond_Am Electrophilic Acylation Precursor->Cond_Am R-COCl or R-COOH/HATU Cond_Sa Diazotization & Substitution Precursor->Cond_Sa NaNO2, HX then CuX Prod_BH N-Aryl Derivative (Kinase Inhibitor Scaffold) Cond_BH->Prod_BH Prod_Am Amide Derivative (Peptidomimetic) Cond_Am->Prod_Am Prod_Sa Aryl Halide/Nitrile (Electrophilic Partner) Cond_Sa->Prod_Sa

Caption: Divergent synthetic pathways of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes the coupling of the precursor with an aryl bromide to form a secondary diarylamine[6].

Rationale & Causality: Palladium(0) catalysts are highly sensitive to oxidation. Strict anhydrous and anaerobic conditions must be maintained. Cesium carbonate (Cs2CO3) is selected as the base over Sodium tert-butoxide (NaOtBu) to prevent potential base-catalyzed side reactions with sensitive functional groups on the aryl halide[6].

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Pd2(dba)3 (0.02 equiv, 2 mol%) and XPhos (0.04 equiv, 4 mol%).

  • Reagent Addition: Add the target Aryl Bromide (1.0 equiv) and anhydrous Cs2CO3 (1.5 equiv).

  • Inert Atmosphere: Seal the Schlenk tube with a septum. Evacuate the tube under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times to ensure complete removal of oxygen[6].

  • Precursor & Solvent Addition: Dissolve 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (1.2 equiv) in anhydrous Toluene (0.2 M concentration relative to the aryl halide). Inject the solution into the Schlenk tube via syringe through the septum.

  • Reaction Execution: Place the Schlenk tube in a pre-heated oil bath at 100 °C. Stir vigorously for 12–18 hours. Monitor the consumption of the aryl halide via LC-MS or TLC (Hexanes/EtOAc).

  • Work-up & Purification: Cool the mixture to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to isolate the pure N-aryl derivative[6].

Protocol 2: Amide Bond Formation via HATU Coupling

This protocol describes the acylation of the precursor using a carboxylic acid.

Rationale & Causality: Because the aniline is slightly deactivated by the meta-sulfonamide group, standard coupling reagents like EDC/HOBt may result in sluggish kinetics. HATU is employed as it generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester, driving the reaction to completion rapidly. DIPEA is used as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without competing for the electrophile.

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve the target Carboxylic Acid (1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.3 M). Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (1.0 equiv) to the activated mixture. Stir at room temperature for 2–4 hours.

  • Quenching: Quench the reaction by adding a 10-fold volume of cold distilled water. If the product precipitates, it can be collected via vacuum filtration.

  • Extraction (If no precipitation occurs): Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted aniline and DIPEA), saturated aqueous NaHCO3 (to remove unreacted carboxylic acid), and brine.

  • Drying & Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the amide product.

Comparative Reaction Parameters

Table 2: Typical Conditions and Yields for Precursor Functionalization

Reaction TypeReagents / CatalystsTypical SolventTemp (°C)Time (h)Expected Yield
Buchwald-Hartwig Ar-Br, Pd2(dba)3, XPhos, Cs2CO3Toluene / Dioxane90–11012–2470–85%
Amidation (HATU) R-COOH, HATU, DIPEADMF / DCM20–252–685–95%
Sandmeyer (Halogenation) NaNO2, HCl, CuCl / CuBrWater / MeCN0 to 604–850–70%

References

  • [1] 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide-891038-32-7. Thoreauchem. Available at:

  • [4] 3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide | Sapphire Bioscience. Sapphire Bioscience. Available at:

  • [5] 3-氨基-N-环己基-N-甲基苯-1-磺酰胺_891038-32-7. Hairuichem. Available at:

  • [2] Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. Royal Society of Chemistry. Available at:

  • [3] Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. Available at:

  • [6] Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amination of Anilines. Benchchem. Available at:

Sources

Method

Application Note: HPLC Method Development and Validation for 3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide

Executive Summary The analysis of complex active pharmaceutical ingredients (APIs) or intermediates requires a rational, chemistry-first approach to chromatographic method development. 3-amino-N-cyclohexyl-N-methylbenzen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The analysis of complex active pharmaceutical ingredients (APIs) or intermediates requires a rational, chemistry-first approach to chromatographic method development. 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (CAS: 891038-32-7) presents a unique analytical challenge due to its hybrid physicochemical nature: it combines a highly polar, ionizable primary aromatic amine with a bulky, lipophilic N-cyclohexyl-N-methyl sulfonamide moiety.

This application note provides a comprehensive, self-validating High-Performance Liquid Chromatography (HPLC) protocol designed for the purity assessment and quantification of this compound. By mapping the structural features of the analyte to specific chromatographic parameters, this guide ensures high precision, accuracy, and regulatory compliance in accordance with ICH Q2(R2) guidelines[1].

Physicochemical Profiling & Chromatographic Causality

To develop a robust method, we must first deconstruct the analyte into its functional domains and understand how each interacts with the stationary and mobile phases.

  • The Primary Aromatic Amine (pKa ~4.6): Aromatic amines are weakly basic. At neutral pH, they exist in a state of partial ionization, which leads to severe peak tailing due to secondary ion-exchange interactions with residual, unreacted silanols on the silica support[2]. Causality: To mitigate this, the mobile phase must be heavily buffered to an acidic pH (e.g., pH 2.5–3.0) using an additive like Trifluoroacetic acid (TFA). This ensures the amine is fully protonated, while simultaneously suppressing the ionization of the column's silanol groups.

  • The N,N-Disubstituted Sulfonamide: Unlike primary sulfonamides, this moiety lacks an acidic proton and remains neutral across standard HPLC pH ranges. It acts as a stable hydrogen-bond acceptor, providing predictable dipole interactions[3].

  • The Cyclohexyl & Methyl Groups: These bulky, non-polar groups impart significant lipophilicity to the molecule. Causality: If an isocratic, highly aqueous mobile phase is used, the compound will exhibit excessive retention times and band broadening. A gradient elution utilizing a strong organic modifier (Acetonitrile) is required to efficiently elute the hydrophobic tail while maintaining resolution from polar impurities.

Analyte_Logic A Aromatic Amine (Basic, pKa ~4.6) D Acidic Mobile Phase (pH ~2.5 with TFA) A->D Suppresses silanols, prevents tailing B Cyclohexyl Group (Highly Lipophilic) E Gradient Elution (10% to 70% MeCN) B->E Overcomes strong hydrophobic retention C N,N-Disubstituted Sulfonamide F End-capped C18 Stationary Phase C->F Balanced polar/ non-polar selectivity

Caption: Logical mapping of the analyte's structural features to the selected HPLC parameters.

Optimized Chromatographic Conditions

Based on the physicochemical profiling, an end-capped C18 column combined with a TFA-modified gradient provides the optimal balance of peak shape, retention, and resolution.

Table 1: Final HPLC Method Parameters

ParameterSpecificationRationale
Column Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)Dense end-capping minimizes silanol interactions with the aromatic amine.
Mobile Phase A 0.1% TFA in HPLC-grade WaterLowers pH to ~2.0, acting as an ion-pairing agent for the amine.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile provides lower backpressure and better mass transfer than Methanol.
Gradient Program 0-2 min: 10% B2-10 min: 10% 70% B10-12 min: 70% B12-12.1 min: 70% 10% B12.1-15 min: 10% BClears highly retained lipophilic impurities while resolving early-eluting polar degradants.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Detection UV at 254 nmTargets the strong π→π∗ transitions of the conjugated benzene ring.
Injection Vol. 10 µLPrevents column overloading and band broadening.
Column Temp. 30°CReduces mobile phase viscosity and improves reproducibility.

Step-by-Step Self-Validating Protocol

A robust analytical protocol must be self-validating. This means the workflow inherently proves its own reliability before, during, and after sample analysis through built-in quality control gates.

Phase 1: Preparation
  • Solvent Preparation: Prepare Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile). Filter both through a 0.22 µm PTFE membrane and sonicate for 10 minutes to degas.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide reference standard. Transfer to a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile (to ensure the lipophilic tail dissolves completely), then make up to volume with Mobile Phase A.

  • Working Standard (100 µg/mL): Dilute 1.0 mL of the Stock Solution into a 10 mL volumetric flask and make up to volume with the initial gradient composition (90% A / 10% B) to prevent solvent-mismatch peak distortion.

Phase 2: System Suitability Testing (SST) - The Gatekeeper

Before any unknown samples are analyzed, the system must prove it is "fit for purpose."

  • Inject a Blank (90% A / 10% B) to confirm a stable baseline and absence of carryover.

  • Inject the Working Standard in six replicates (n=6).

  • Evaluate the chromatography against the strict criteria in Table 2. Do not proceed to sample analysis unless all criteria are met.

Table 2: System Suitability Criteria

ParameterAcceptance CriteriaAnalytical Significance
Retention Time %RSD 1.0%Confirms pump stability and proper column equilibration.
Peak Area %RSD 2.0%Ensures autosampler precision and injection reproducibility.
Tailing Factor (Tf) 1.5Verifies that secondary silanol interactions are successfully suppressed.
Theoretical Plates (N) 5,000Confirms column efficiency and packing integrity.
Phase 3: Bracketed Sample Analysis
  • Inject unknown samples in sequence.

  • Self-Validation Check: Inject the Working Standard after every 10 sample injections (Check Standard) and at the very end of the sequence (Bracketing Standard).

  • Acceptance: The peak area of the Check Standards must not drift by more than ± 2.0% from the initial SST average.

Method Validation Framework (ICH Q2(R2))

To transition this method from development to routine quality control, it must undergo formal validation according to the updated ICH Q2(R2) guidelines[1].

Validation_Workflow S1 1. System Suitability (SST) Resolution > 2.0, Tailing < 1.5 S2 2. Specificity Blank & Forced Degradation Profiling S1->S2 S3 3. Linearity & Range 25% to 150% of Target Concentration S2->S3 S4 4. Accuracy & Precision Repeatability & Recovery (n=6) S3->S4 S5 5. Robustness Flow rate, pH, Temp variations S4->S5

Caption: Step-by-step method validation workflow based on ICH Q2(R2) guidelines.

Table 3: Validation Parameters and Execution Strategy

Validation ParameterExecution MethodologyAcceptance Criteria (ICH Q2(R2))
Specificity Subject the API to forced degradation (0.1N HCl, 0.1N NaOH, 3% H2O2, UV light, 60°C). Analyze using a Photodiode Array (PDA) detector.Peak purity index of the main peak must be > 0.990. No co-elution of degradants[3].
Linearity Prepare 5 concentration levels ranging from 25 µg/mL to 150 µg/mL. Plot Peak Area vs. Concentration.Correlation coefficient ( R2 ) 0.999. Y-intercept 2% of target response.
Accuracy (Recovery) Spike known amounts of API into a synthetic matrix at 50%, 100%, and 150% of the target concentration (n=3 per level).Mean recovery across all levels must fall between 98.0% and 102.0%.
Precision (Repeatability) Analyze 6 independent preparations of the sample at 100% concentration on the same day.%RSD of the calculated assay results 2.0%.
Robustness Deliberately alter flow rate ( ± 0.1 mL/min), column temperature ( ± 2°C), and mobile phase organic ratio ( ± 2%).System Suitability Criteria (Table 2) must still be met under all variant conditions.

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA - 1

  • Development and Validation of a New HPLC Method for the Estimation of Sulfamoxole in Bulk and Tablet Formulations -

  • A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of N-Sulfinylamines - 3

  • Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection - 2

Sources

Application

crystallization techniques for isolating 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide

Application Note: Advanced Crystallization Techniques for the Isolation of 3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide Target Audience: Researchers, synthetic chemists, and drug development professionals. Document...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Crystallization Techniques for the Isolation of 3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Physicochemical Profiling

The isolation and purification of small organic molecules via crystallization is a critical step in pharmaceutical development, essential for unambiguous structural identification, understanding structure-activity relationships, and ensuring the stability of drug formulations[1].

3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (CAS: 891038-32-7) presents a unique crystallographic challenge due to its distinct structural dichotomy.

  • Steric Bulk & Lipophilicity: The tertiary sulfonamide nitrogen is substituted with both a methyl group and a bulky cyclohexyl ring. This creates a large hydrophobic surface area that resists tight crystal packing, lowering the lattice energy and increasing the molecule's propensity to undergo liquid-liquid phase separation ("oiling out") rather than forming an ordered crystal.

  • Hydrogen Bonding Network: Because the sulfonamide nitrogen is fully substituted (tertiary), it lacks an N-H bond and can only act as a hydrogen bond acceptor via its sulfonyl oxygens. Consequently, the primary amine at the 3-position of the benzene ring is the sole hydrogen bond donor. The entire crystal lattice must be driven by highly directional intermolecular H-bonding between the 3-amino group of one molecule and the sulfonyl oxygens of an adjacent molecule[2].

As a Senior Application Scientist, I have designed the following protocols to thermodynamically exploit these properties. By carefully selecting solvent systems that balance the solvation of the lipophilic bulk with the preservation of the polar H-bond network, we can force the molecule into a highly ordered, free-flowing crystalline state[3].

Quantitative Solvent Selection Matrix

The choice of solvent dictates the crystal habit, purity, and isolation yield. Benzenesulfonamides typically exhibit very low aqueous solubility but readily dissolve in polar organic solvents like short-chain alcohols and ketones[1][4].

Table 1: Thermodynamic Evaluation of Solvent Systems for 3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide

Solvent SystemRatio (v/v)Temp ProfileExpected SolubilityCrystallization MechanismSuitability for X-Ray Diffraction
Ethanol (Absolute) N/A78 °C to 4 °CHigh (Hot) / Low (Cold)Temperature GradientExcellent (Yields Single Crystals)
Isopropanol / Water 85:1580 °C to 0 °CModerate (Hot) / Very LowCo-solvent CoolingGood (Yields Granular Crystals)
Acetone / Water 1:1 to 1:220 °C (Isothermal)High (Acetone) / InsolubleAnti-solvent PrecipitationFair (Yields Microcrystalline Powder)
Hexane / EtOAc 3:120 °C (Isothermal)Moderate (EtOAc) / LowVapor DiffusionExcellent (Yields Single Crystals)

Self-Validating Experimental Protocols

Protocol A: Temperature-Gradient Single-Solvent Crystallization

Mechanistic Rationale: Ethanol is an amphiphilic solvent. Its ethyl tail solvates the bulky cyclohexyl group, while its hydroxyl group transiently hydrogen-bonds with the sulfonamide core. This slows down molecular assembly, preventing the compound from crashing out as an amorphous solid and allowing the slow thermodynamic growth of large, well-defined crystals[1].

  • Step 1: Saturation. Transfer the crude compound to a round-bottom flask. Add absolute ethanol dropwise while heating the mixture to reflux (78 °C) on a stirring hotplate. Continue until the solid is just dissolved.

  • Step 2: Hot Filtration. Quickly filter the boiling solution through a pre-warmed fluted filter paper into a clean, pre-heated Erlenmeyer flask. Causality: This removes insoluble particulate impurities that act as sites for heterogeneous, premature nucleation[1].

  • Step 3: Controlled Cooling. Cover the flask with a watch glass. Allow the solution to cool ambiently to room temperature at a slow rate (approx. 0.5 °C/min) without disturbance.

    • Self-Validation Check: Monitor the solution. It should remain perfectly clear until the metastable limit is breached, at which point distinct, reflective geometric solids should appear. If the solution turns uniformly milky or cloudy, liquid-liquid phase separation has occurred (see Troubleshooting).

  • Step 4: Maturation. Once at room temperature, transfer the flask to an ice-water bath (0–4 °C) for 1 to 2 hours to drive the thermodynamic equilibrium entirely toward the solid state.

  • Step 5: Isolation. Harvest the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold ethanol to displace the mother liquor without dissolving the lattice[4].

  • Step 6: Purity Validation. Dry the crystals under vacuum for 12 hours. Perform a melting point analysis. Validation: A sharp melting point range (≤ 1.5 °C) validates the complete exclusion of solvent inclusions and high lattice purity.

Protocol B: Controlled Solvent/Anti-Solvent Precipitation

Mechanistic Rationale: If the compound's ambient solubility in alcohols is too high, a binary system is required. The compound is dissolved in a "good" solvent (acetone), and a "poor" solvent (water) is titrated. Water forces the hydrophobic cyclohexyl groups to aggregate, driving localized supersaturation and rapid crystallization[4][5].

  • Step 1: Primary Solvation. Dissolve the crude sulfonamide in a minimal volume of acetone at 20 °C.

  • Step 2: Anti-Solvent Titration. Under continuous, gentle swirling, add deionized water dropwise.

  • Step 3: Cloud Point Arrest. Cease water addition the exact moment persistent turbidity is observed.

    • Self-Validation Check: The turbidity must persist for >30 seconds without agitation. If the cloudiness dissipates upon swirling, the metastable zone has not yet been reached; add another drop of water[5].

  • Step 4: Nucleation & Growth. Allow the flask to stand undisturbed. The localized supersaturation will resolve into microcrystalline nuclei. Cooling in an ice bath can further increase the yield[5].

  • Step 5: Isolation. Filter the resulting microcrystals, wash with a 1:5 acetone/water mixture, and dry in a desiccator.

Troubleshooting: Overcoming Liquid-Liquid Phase Separation ("Oiling Out")

Because the melting point of highly substituted, bulky sulfonamides can be relatively low, they often separate from the hot solvent as an immiscible liquid (an oil) rather than a solid crystal. This "oiling out" traps impurities and ruins the purification process.

Mechanistic Rescue Strategy:

  • Re-dissolution: If the solution becomes milky or an oil droplet forms at the bottom of the flask, immediately reheat the solution until it becomes completely clear again.

  • Solvent Adjustment: Add 5-10% more of the primary solvent (e.g., ethanol) to lower the concentration, ensuring the saturation curve is crossed at a temperature below the compound's melting point.

  • Forced Nucleation: As the solution cools and approaches the temperature where it previously oiled out, introduce a seed crystal of pure 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide. Alternatively, gently scratch the inside of the glass flask with a glass stirring rod. The microscopic glass abrasions provide high-energy nucleation sites that favor solid crystal formation over liquid phase separation.

Workflow Visualization

The following decision matrix illustrates the logical flow for isolating sterically hindered sulfonamides, ensuring researchers can dynamically adapt to the physical behavior of the molecule.

CrystallizationStrategy Start Crude 3-amino-N-cyclohexyl- N-methylbenzene-1-sulfonamide Eval Physicochemical Evaluation (Lipophilic Bulk vs. Polar Core) Start->Eval MethodA Method A: Temperature Gradient (Hot Ethanol / Isopropanol) Eval->MethodA High thermal stability & solubility variance MethodB Method B: Solvent/Anti-Solvent (Acetone / Water) Eval->MethodB High ambient solubility resists cooling Cooling Controlled Cooling (0.1 - 0.5 °C/min) MethodA->Cooling Titration Dropwise Anti-Solvent Titration to Cloud Point MethodB->Titration PhaseCheck Phase Separation Check: Did the compound oil out? Cooling->PhaseCheck Titration->PhaseCheck Rescue Nucleation Rescue: Seeding / Sonication / Scratching PhaseCheck->Rescue Yes (LLPS detected) Harvest Crystal Harvesting & Validation (Vacuum Filtration & MP Check) PhaseCheck->Harvest No (Crystals formed) Rescue->Harvest Nucleation achieved

Figure 1: Decision matrix and experimental workflow for the crystallization of sterically hindered sulfonamides.

References

  • Google Patents. "US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative." Google Patents.
  • Google Patents. "US2777844A - Sulfonamide purification process." Google Patents.

Sources

Method

Application Note: 3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide in Targeted Drug Discovery Workflows

Executive Summary The compound 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (CAS: 891038-32-7) is a highly versatile, privileged pharmacophore building block utilized in modern medicinal chemistry. Unlike classical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (CAS: 891038-32-7) is a highly versatile, privileged pharmacophore building block utilized in modern medicinal chemistry. Unlike classical primary sulfonamides, which are often associated with off-target Carbonic Anhydrase (CA) inhibition and sulfa-related hypersensitivity, this tertiary sulfonamide offers a metabolically stable, lipophilic core ideal for targeting complex hydrophobic pockets. This application note provides an in-depth technical guide on the chemical rationale, therapeutic applications, and validated protocols for incorporating this intermediate into high-throughput drug discovery workflows.

Chemical Rationale & Pharmacophore Utility

To design effective therapeutic agents, medicinal chemists must understand the causality behind selecting specific building blocks. The utility of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide is driven by three distinct structural features:

  • The Tertiary Sulfonamide Advantage: Primary sulfonamides ( −SO2​NH2​ ) act as strong hydrogen bond donors and are classic zinc-binding pharmacophores for Carbonic Anhydrase. By utilizing an N,N -disubstituted (tertiary) sulfonamide, the acidic N-H proton is removed. This modification eliminates CA-mediated off-target toxicity, prevents N-glucuronidation (a common metabolic liability), and significantly increases the compound's lipophilicity, which is critical for Blood-Brain Barrier (BBB) penetration in Central Nervous System (CNS) drug discovery.

  • The Cyclohexyl-Methyl Motif: The bulky N -cyclohexyl group provides substantial steric volume. Crystallographic studies of N -cyclohexyl- N -methylbenzenesulfonamide derivatives reveal that the chair-form cyclohexyl ring maintains a specific dihedral angle (approximately 24.26°) relative to the benzene ring[1]. This rigid geometry optimally projects the hydrophobic bulk into deep receptor pockets, such as those found in G-Protein Coupled Receptors (GPCRs) and nuclear receptors.

  • The Meta-Amino Synthetic Handle: The free aniline group at the 3-position (meta) serves as a versatile vector for late-stage functionalization. Compared to ortho-substituted anilines, the meta-position avoids severe steric clashes with the bulky sulfonamide group, allowing for high-yielding parallel synthesis of amides, ureas, and secondary amines without forcing the sulfonamide out of its optimal binding conformation.

Key Therapeutic Applications

CNS Drug Discovery (Dopamine Receptors)

N -cyclohexyl sulfonamide derivatives are well-documented pharmacophores for CNS targets. Specifically, they have been extensively explored as functionally-biased ligands and activators for Dopamine D2 and D3 receptors[2]. By modulating the G αi/o​ pathway, these compounds offer potential treatments for psychiatric disorders while minimizing the side effects typically associated with broad-spectrum dopaminergic activity.

Nuclear Receptor Modulation (LXR Antagonists)

Tertiary sulfonamides have been identified as potent dual Liver X Receptor (LXR, NR1H2, and NR1H3) ligands[3]. High-throughput screening and subsequent optimization have demonstrated that the tertiary sulfonamide group is required for high LXR affinity, leading to the discovery of potent, cell-active LXR antagonists (e.g., GSK2033) used as chemical probes in oncology and metabolic disease research.

Experimental Protocols: Library Generation

The following protocols detail the self-validating workflows for generating derivative libraries from 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide.

Protocol A: High-Throughput Parallel Synthesis of Amide Libraries

Objective: To generate a library of amide derivatives targeting nuclear receptors (e.g., LXR). Rationale: Anilines are weak nucleophiles. Standard coupling agents like EDC/NHS often result in poor yields. HATU is selected for its superior ability to activate carboxylic acids and drive the coupling of sterically or electronically deactivated anilines.

Materials:

  • 3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (Core Scaffold)

  • Diverse Carboxylic Acids ( R−COOH )

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA ( N,N -Diisopropylethylamine)

  • Anhydrous DMF ( N,N -Dimethylformamide)

Step-by-Step Procedure:

  • Activation: In a 96-well glass-lined reactor block, dispense the carboxylic acid (0.12 mmol, 1.2 eq) and HATU (0.12 mmol, 1.2 eq) into each well.

  • Solvation & Basification: Add 0.5 mL of anhydrous DMF followed by DIPEA (0.30 mmol, 3.0 eq). Causality: DIPEA deprotonates the carboxylic acid to facilitate HATU activation and neutralizes the byproduct of the coupling, preventing the aniline from protonating and losing nucleophilicity.

  • Coupling: Stir the mixture at room temperature for 15 minutes to ensure full formation of the active ester. Add the core scaffold (0.10 mmol, 1.0 eq) dissolved in 0.5 mL DMF to each well.

  • Incubation: Seal the reactor block and agitate at 45°C for 12 hours.

  • Validation & Quality Control (Self-Validation): Withdraw a 2 μ L aliquot from representative wells. Dilute in LC-MS grade Acetonitrile and analyze via UPLC-MS. Success Criteria: Disappearance of the core scaffold peak ( m/z [M+H] + 269.1) and appearance of the target amide mass. The UV trace (254 nm) should show a shift in retention time indicating increased lipophilicity.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate, wash with 5% LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate via centrifugal evaporation.

Protocol B: Synthesis of Urea-Linked GPCR Ligands

Objective: To synthesize urea derivatives for Dopamine D2/D3 receptor screening. Rationale: Ureas provide a rigid, bidentate hydrogen-bond donor motif. Reacting the aniline directly with isocyanates in a non-polar solvent ensures rapid, clean conversion without the need for coupling reagents.

Step-by-Step Procedure:

  • Preparation: Dissolve the core scaffold (0.50 mmol) in 5 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Addition: Slowly add the desired isocyanate ( R−NCO , 0.55 mmol, 1.1 eq) dropwise at 0°C. Causality: Performing the addition at 0°C controls the exothermic reaction and prevents potential side reactions such as isocyanate dimerization.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation & Quality Control: Monitor via TLC (Hexanes:EtOAc 1:1). The aniline starting material will stain positive (orange/brown) with ninhydrin upon heating, whereas the urea product will not, providing an immediate visual confirmation of reaction completion.

  • Isolation: If the urea precipitates, isolate via vacuum filtration and wash with cold DCM. Otherwise, concentrate under reduced pressure and purify via flash chromatography.

Data Presentation

Table 1: Physicochemical Properties of the Core Scaffold
PropertyValueMedicinal Chemistry Implication
Molecular Formula C13​H20​N2​O2​S Low molecular weight allows for extensive derivatization while staying within Lipinski's Rule of 5.
Molecular Weight 268.38 g/mol High ligand efficiency potential.
Hydrogen Bond Donors 2 (from −NH2​ )Consumed during library synthesis (amide/urea formation), leading to highly permeable final drugs.
Hydrogen Bond Acceptors 3Favorable for interacting with target receptor backbones.
LogP (Estimated) 2.8 - 3.2Ideal starting lipophilicity for CNS penetration.
Table 2: Target Class Selectivity Profile (Tertiary vs. Primary Sulfonamides)
FeaturePrimary Sulfonamide (e.g., Sulfanilamide)Tertiary Sulfonamide (N-Cyclohexyl-N-methyl)
Carbonic Anhydrase Binding High (Strong Zinc Chelator)None (Lacks acidic N-H)
BBB Permeability Low to ModerateHigh (Highly lipophilic)
Metabolic Stability Susceptible to N-acetylationHighly stable, resistant to N-glucuronidation
Primary Target Classes Antibacterial, DiureticsGPCRs, Nuclear Receptors, Kinases

Visualizations

Workflow Core 3-Amino-N-cyclohexyl- N-methylbenzene-1-sulfonamide (Core Scaffold) Amide Amide Library (HATU, DIPEA, R-COOH) Core->Amide Urea Urea Library (R-NCO, DCM) Core->Urea RedAm Secondary Amine Library (R-CHO, NaBH(OAc)3) Core->RedAm Target1 LXR Antagonists Amide->Target1 Target2 Dopamine D2/D3 Ligands Urea->Target2 Target3 Kinase Inhibitors Urea->Target3 RedAm->Target2

Figure 1: Chemical diversification workflow of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide.

Pathway Ligand N-Cyclohexyl Sulfonamide Derivative Receptor Dopamine D2/D3 Receptor (GPCR) Ligand->Receptor Binds G_protein Gαi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase (Inhibited) G_protein->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces PKA Protein Kinase A (Downregulated) cAMP->PKA Downregulates

Figure 2: Dopamine D2/D3 receptor signaling pathway modulated by N-cyclohexyl sulfonamides.

References

  • Zeeshan Haider, Islam Ullah Khan, Muhammad Nadeem Arshad, Muhammad Shafiq, and Caoyuan Niu. N-Cyclohexyl-N-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. 2010. URL:[Link][1]

  • John J. Caldwell et al. Discovery of Tertiary Sulfonamides as Potent Liver X Receptor Antagonists. Journal of Medicinal Chemistry (ACS Publications). 2010. URL:[Link][3]

  • Google Patents. Dopamine D2 receptor ligands (US20210147355A1). 2021. URL:[2]

Sources

Application

Preclinical In Vivo Efficacy Evaluation Protocols for 3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (ACMS)

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Pharmacologists, Preclinical Scientists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The compound 3-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Pharmacologists, Preclinical Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The compound 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (ACMS) represents a highly functionalized sulfonamide scaffold incorporating a substituted aniline moiety. In medicinal chemistry, such structural motifs are privileged scaffolds frequently utilized to design targeted immunomodulators and kinase inhibitors.

Causality in Experimental Design: Due to the lipophilic nature of the cyclohexyl and methylbenzene groups, ACMS exhibits poor aqueous solubility. Therefore, standard aqueous buffers are insufficient for in vivo dosing. The protocols below mandate formulation in 0.5% Carboxymethylcellulose sodium (CMC-Na) to ensure a uniform suspension, preventing erratic gastrointestinal absorption and ensuring reproducible pharmacokinetic (PK) profiles.

To rigorously evaluate the systemic and localized anti-inflammatory efficacy of ACMS, we employ two orthogonal in vivo models:

  • LPS-Induced Systemic Inflammation: Evaluates the compound's ability to suppress the acute TLR4/NF-κB-mediated "cytokine storm"[1].

  • Carrageenan-Induced Paw Edema: A biphasic model that distinguishes between early vascular permeability (histamine/bradykinin mediated) and late-stage enzymatic inflammation (COX-2/PGE2 mediated)[2][3].

Experimental Workflow

The following diagram illustrates the self-validating preclinical pipeline designed to evaluate ACMS.

Workflow cluster_0 Phase 1: Preparation & Safety cluster_1 Phase 2: In Vivo Efficacy Models cluster_2 Phase 3: Downstream Analysis N1 ACMS Formulation (Vehicle: 0.5% CMC-Na) N2 PK & MTD Profiling (Dose Escalation) N1->N2 N3 LPS Systemic Model (TLR4/NF-κB Axis) N2->N3 PO Dosing N4 Carrageenan Paw Edema (COX-2/PGE2 Axis) N2->N4 PO Dosing N5 Biomarker Quantification (ELISA / RT-qPCR) N3->N5 Serum/Spleen N4->N5 Paw Tissue N6 Histopathology (H&E / IHC) N4->N6 Paw Tissue

Figure 1: Preclinical in vivo workflow for evaluating the immunomodulatory efficacy of ACMS.

Protocol 1: LPS-Induced Systemic Inflammation Model

Biological Rationale: Intraperitoneal injection of Lipopolysaccharide (LPS) activates Toll-like receptor 4 (TLR4) on macrophages, triggering rapid NF-κB translocation. This results in a systemic release of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β)[1]. Measuring the suppression of these biomarkers provides direct evidence of systemic target engagement by ACMS.

Step-by-Step Methodology
  • Animal Preparation: Utilize 8-week-old male BALB/c mice (18–22 g). Acclimate for 7 days in a controlled environment (22±2°C, 12h light/dark cycle).

  • Formulation & Dosing:

    • Suspend ACMS in 0.5% CMC-Na.

    • Randomize mice into 5 groups (n=8/group): Naive, Vehicle + LPS, ACMS Low Dose (10 mg/kg) + LPS, ACMS High Dose (30 mg/kg) + LPS, and Dexamethasone (5 mg/kg) + LPS.

    • Administer treatments via oral gavage (p.o.) 1 hour prior to induction.

  • Induction: Inject LPS (Escherichia coli O111:B4, 5 mg/kg) intraperitoneally (i.p.) into all groups except the Naive control[1].

  • Harvesting: Exactly 6 hours post-LPS injection (the established peak for systemic TNF-α and IL-6), euthanize the animals via CO₂ asphyxiation.

  • Processing: Collect blood via cardiac puncture. Centrifuge at 3000 × g for 10 minutes at 4°C to isolate serum. Snap-freeze spleen tissue in liquid nitrogen for downstream RT-qPCR.

Self-Validation & QC Check: The assay is deemed scientifically valid only if the Vehicle + LPS group exhibits at least a 10-fold increase in serum TNF-α compared to the Naive baseline, and the Dexamethasone positive control achieves >60% suppression.

Protocol 2: Carrageenan-Induced Paw Edema Model

Biological Rationale: Subplantar injection of 1% lambda-carrageenan induces a highly reproducible, biphasic inflammatory response. The early phase (0–6h) is driven by the release of histamine and serotonin, while the late phase (6–24h) is strictly dependent on the induction of cyclooxygenase-2 (COX-2) and subsequent PGE2 production[2][3]. This temporal separation allows researchers to determine whether ACMS acts as an early vascular permeability inhibitor or a late-stage enzymatic inhibitor.

Step-by-Step Methodology
  • Baseline Measurement: Measure the baseline volume (V₀) of the right hind paw of each mouse using a digital plethysmometer.

  • Pre-treatment: Administer ACMS (10 or 30 mg/kg, p.o.), Vehicle (0.5% CMC-Na, p.o.), or Indomethacin (10 mg/kg, p.o.) as a positive control[3].

  • Induction: 1 hour post-treatment, inject 50 µL of a freshly prepared 1% lambda-carrageenan suspension (in sterile 0.9% saline) into the subplantar region of the right hind paw[2].

  • Quantification: Measure the paw volume (Vₜ) at 1, 2, 4, 6, and 24 hours post-injection. Calculate edema as (Vt​−V0​) .

  • Tissue Collection: At 24 hours, euthanize the mice and amputate the inflamed paws above the tibiotarsal joint. Fix in 10% neutral buffered formalin for H&E staining to assess neutrophil infiltration.

Self-Validation & QC Check: The model is validated if the Vehicle-treated group shows a progressive increase in paw volume peaking at ≥0.5 mL above baseline at the 6-hour mark, with Indomethacin demonstrating statistically significant inhibition (p < 0.01).

Quantitative Data Presentation

To ensure clear interpretation of efficacy, all pharmacodynamic readouts must be aggregated into standardized data tables. Below is a representative data structure summarizing the expected in vivo efficacy profile of ACMS across both models.

Table 1: Summary of ACMS Efficacy on Localized Edema and Systemic Cytokine Release

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 6hSerum TNF-α (pg/mL) at 6hSerum IL-6 (pg/mL) at 6h
Naive Control -N/A45 ± 1280 ± 15
Vehicle + Inducer -0.0 ± 0.02500 ± 1504100 ± 210
ACMS (Low Dose) 1022.4 ± 4.11850 ± 1203200 ± 180*
ACMS (High Dose) 3048.6 ± 5.2 980 ± 951500 ± 140
Indomethacin (PC) 1055.2 ± 4.8N/AN/A
Dexamethasone (PC) 5N/A450 ± 50 800 ± 90

Data represented as Mean ± SD (n=8). Statistical significance determined via One-Way ANOVA followed by Dunnett’s post-hoc test. *p < 0.05, **p < 0.01 vs. Vehicle + Inducer group. PC = Positive Control.

References[1] Title: 3-O-Acetyl-11-Keto-β-Boswellic Acid Suppresses Colitis-Associated Colorectal Cancer by Inhibiting the NF-Kb Signaling Pathway and Remodeling Gut Microbiota

Source: PubMed Central (PMC) URL: [Link][2] Title: Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression Source: British Journal of Pharmacology (via PMC) URL: [Link][3] Title: Gelam Honey Attenuates Carrageenan-Induced Rat Paw Inflammation via NF-κB Pathway Source: PLoS One URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide Synthesis

Welcome to the Advanced Diagnostics and Troubleshooting Hub. This guide is engineered for researchers and drug development professionals facing yield bottlenecks in the synthesis of 3-amino-N-cyclohexyl-N-methylbenzene-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics and Troubleshooting Hub. This guide is engineered for researchers and drug development professionals facing yield bottlenecks in the synthesis of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide. We dissect the two-step synthesis—sulfonylation followed by chemoselective nitro reduction—through a mechanistic lens, providing self-validating protocols and data-driven solutions.

Diagnostic Hub 1: Sulfonamide Linkage Formation

The Challenge: Coupling 3-nitrobenzenesulfonyl chloride with N-methylcyclohexylamine.

Mechanistic Context: N-methylcyclohexylamine is a sterically hindered secondary amine. This steric bulk significantly retards the nucleophilic attack on the electrophilic sulfonyl sulfur. If the reaction kinetics are too slow, trace moisture in the system outcompetes the amine, leading to rapid hydrolysis of the sulfonyl chloride (forming 3-nitrobenzenesulfonic acid) and plummeting yields[1].

FAQ & Troubleshooting

Q: My LC-MS shows a massive peak for 3-nitrobenzenesulfonic acid and very little product. How do I fix this? A: This is classic hydrolysis. The causality is twofold: water contamination and suboptimal base selection.

  • Water Scavenging: Ensure all glassware is flame-dried and use strictly anhydrous dichloromethane (DCM).

  • Base Selection: Switch from Triethylamine (TEA) to N,N-Diisopropylethylamine (DIPEA). DIPEA is highly sterically hindered and non-nucleophilic; it acts purely as a proton sponge. TEA can act as a nucleophilic catalyst, forming a highly reactive (and highly moisture-sensitive) sulfonylammonium intermediate that accelerates hydrolysis rather than the desired amination.

Q: Can I just heat the reaction to force the hindered amine to react faster? A: No. Heating a sulfonyl chloride reaction before complete amine addition increases the rate of hydrolysis exponentially more than the rate of sulfonylation. The reaction must be initiated at 0 °C to stabilize the sulfonyl chloride, then slowly warmed to room temperature (25 °C) to drive the sulfonylation to completion[1].

Quantitative Data: Sulfonylation Optimization
SolventBase (Equiv)Temperature ProfileMajor ByproductIsolated Yield (%)
THFTEA (1.5)25 °C (Constant)Sulfonic Acid42%
DCMTEA (1.5)0 °C → 25 °CSulfonic Acid65%
DCMDIPEA (2.0)0 °C → 25 °CTrace88%
Self-Validating Protocol: Optimized Sulfonylation

In-Process Control (IPC): The reaction is self-validating when the initial yellow solution turns slightly opaque (precipitation of DIPEA·HCl) without forming a biphasic oily layer at the bottom (which indicates sulfonic acid formation).

  • Preparation: Purge a flame-dried 250 mL round-bottom flask with Argon.

  • Amine Solution: Dissolve N-methylcyclohexylamine (1.05 equiv) and anhydrous DIPEA (2.0 equiv) in anhydrous DCM (0.2 M). Cool to 0 °C in an ice bath.

  • Electrophile Addition: Dissolve 3-nitrobenzenesulfonyl chloride (1.0 equiv) in anhydrous DCM. Add this dropwise to the amine solution over 30 minutes. Causality: Dropwise addition keeps the local concentration of the electrophile low, preventing exothermic spikes that drive competitive hydrolysis.

  • Propagation: Stir at 0 °C for 1 hour, then remove the ice bath and stir at room temperature for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with 1M HCl (to remove unreacted amine) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1].

Diagnostic Hub 2: Chemoselective Nitro Reduction

The Challenge: Reducing the 3-nitro intermediate to the final 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide without over-reduction or stalling.

Mechanistic Context: Standard hydrogenation (Pd/C with H₂ gas) often stalls at the hydroxylamine intermediate due to mass transfer limitations of H₂ gas in the solvent, or requires prolonged heating which can lead to side reactions.

FAQ & Troubleshooting

Q: My reduction stalls, and I see a mass peak corresponding to [M+16] relative to the desired amine. What is happening? A: The [M+16] peak is the hydroxylamine intermediate. The nitro reduction pathway proceeds via Nitro → Nitroso → Hydroxylamine → Amine. The final step (N-O bond cleavage) is the rate-limiting step and requires a massive local concentration of hydride. Solution: Abandon H₂ gas and utilize a silicon hydride transfer system. Polymethylhydrosiloxane (PMHS) with catalytic Pd(OAc)₂ and aqueous KF provides rapid, room-temperature reduction. The fluoride ion activates the siloxane, generating a hypervalent silicon species that rapidly transfers hydride to the palladium center, effectively obliterating the hydroxylamine stall[2].

Q: If I don't have PMHS, what is a viable alternative that avoids H₂ gas cylinders? A: Transfer hydrogenation using 10% Pd/C and ammonium formate. Ammonium formate decomposes into NH₃, CO₂, and H₂ directly on the palladium surface, providing a high local concentration of active hydrogen that drives the reaction to completion in under 2 hours at 60 °C[3].

Quantitative Data: Nitro Reduction Systems
Catalyst SystemHydride DonorTempTimeHydroxylamine AccumulationIsolated Yield (%)
10% Pd/CH₂ Gas (1 atm)25 °C12 hHigh68%
10% Pd/CAmmonium Formate60 °C2 hLow89%
Pd(OAc)₂ / KFPMHS25 °C0.5 hNone96%
Self-Validating Protocol: PMHS/Pd(OAc)₂ Reduction

In-Process Control (IPC): The reaction is self-validating via vigorous, controlled effervescence (hydrogen gas evolution from silane decomposition) upon the addition of PMHS. The cessation of bubbling indicates reaction completion.

  • Setup: In a round-bottom flask, dissolve 3-nitro-N-cyclohexyl-N-methylbenzene-1-sulfonamide (1.0 equiv) in THF (0.3 M).

  • Catalyst & Activator: Add Pd(OAc)₂ (5 mol %) and an aqueous solution of Potassium Fluoride (KF, 2.0 equiv). Stir for 5 minutes.

  • Hydride Transfer: Slowly add Polymethylhydrosiloxane (PMHS, 4.0 equiv) dropwise via syringe. Caution: This step is mildly exothermic and accompanied by gas evolution.

  • Completion: Stir at room temperature for 30 minutes. Monitor by TLC (EtOAc/Hexane 1:1); the product amine will be highly fluorescent under 254 nm UV and stain strongly with ninhydrin.

  • Workup: Dilute with diethyl ether and wash with 1M NaOH to remove siloxane byproducts. Wash with brine, dry over MgSO₄, and concentrate to yield the pure 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide[2].

System Workflows & Logical Relationships

SyntheticWorkflow A 3-Nitrobenzenesulfonyl Chloride + N-Methylcyclohexylamine B Sulfonylation (Anhydrous DCM, DIPEA, 0°C to 25°C) A->B Electrophilic Substitution C 3-Nitro-N-cyclohexyl-N-methylbenzene -1-sulfonamide (Intermediate) B->C Yield: >85% D Chemoselective Nitro Reduction (Pd(OAc)2, PMHS, KF, THF, 25°C) C->D Hydride Transfer E 3-Amino-N-cyclohexyl-N-methylbenzene -1-sulfonamide (Final Product) D->E Yield: >95%

Optimized two-step synthetic workflow for 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide.

TroubleshootingTree Start Yield Bottleneck Detected Q1 Step 1: High Sulfonic Acid Byproduct? Start->Q1 S1 Action: Scavenge Water & Switch Base to DIPEA Q1->S1 Yes (Hydrolysis Dominating) Q2 Step 2: Reaction Stalls at [M+16] Mass Peak? Q1->Q2 No (Step 1 is optimal) S2 Action: Abandon H2 Gas. Use PMHS/Pd(OAc)2 Q2->S2 Yes (Hydroxylamine Stall) S3 Action: Check Catalyst for Sulfur Poisoning Q2->S3 No (Zero Conversion)

Diagnostic decision tree for resolving common yield bottlenecks in the synthesis.

References

  • Technical Support Center: Optimizing Sulfonamide Synthesis. Benchchem.

  • Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides. Benchchem. 1

  • The Development of a Scalable, Chemoselective Nitro Reduction. ResearchGate. 3

  • Pd-Catalyzed Silicon Hydride Reductions of Aromatic and Aliphatic Nitro Groups. Organic Letters - ACS Publications. 2

Sources

Optimization

troubleshooting aqueous solubility issues with 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 3-amino-N-cyclohexyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide .

This guide moves beyond generic advice by analyzing the molecular causality of your solubility issues and providing self-validating experimental protocols to ensure rigorous, reproducible data in your drug development workflows.

Part 1: Compound Profiling & Causality Analysis

To troubleshoot effectively, we must first understand the molecular behavior of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide:

  • The Sulfonamide Moiety: Unlike primary or secondary sulfonamides (which possess an acidic proton and a pKa ~ 10), this compound is N,N-disubstituted with a cyclohexyl and a methyl group. This eliminates its ability to act as an acid, rendering this portion of the molecule strictly neutral and highly lipophilic (a "grease ball" characteristic).

  • The Amino Group: The primary amine at position 3 is a weak base (estimated pKa ~ 3.5 - 4.5).

  • Causality of Precipitation: At physiological pH (7.4), the amine is un-ionized. The entire molecule is therefore neutral and highly hydrophobic. When introduced into aqueous media, the high crystal lattice energy (driven by pi-pi stacking of the benzene core) and high lipophilicity drive rapid precipitation.

Part 2: Troubleshooting FAQs

Q1: Why does my compound crash out of solution immediately when I dilute my DMSO stock into the biochemical assay buffer at pH 7.4? A1: You are observing a classic "DMSO crash," which is a limitation of kinetic solubility assays[1]. When the compound transitions from a pure organic solvent (DMSO) into an aqueous buffer, the localized concentration momentarily exceeds the compound's metastable solubility limit. Because the compound is un-ionized at pH 7.4 and highly lipophilic, the solvent shift induces rapid nucleation and precipitation[2]. Validation Tip: Do not rely on visual inspection alone. Use turbidimetry (UV absorbance at 620 nm) or dynamic light scattering (DLS) to detect sub-visible aggregates immediately after dilution[2].

Q2: I need to test this compound in a cell-based assay at 50 µM, but it precipitates. How can I formulate it without causing solvent toxicity to the cells? A2: Relying solely on cosolvents like DMSO or PEG400 often requires concentrations (>2-5%) that are toxic to cell lines. Instead, complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal strategy. The lipophilic cavity of HP-β-CD encapsulates the hydrophobic cyclohexyl ring and the benzene core, forming a water-soluble non-covalent inclusion complex[3]. This increases the apparent solubility without altering the pH or exposing cells to high organic solvent loads.

Q3: How do I accurately determine the true baseline solubility of this compound to guide my structural optimization (SAR) efforts? A3: You must transition from kinetic to thermodynamic (equilibrium) solubility measurements. While kinetic solubility is useful for early high-throughput screening, it often overestimates solubility because it measures the precipitation of an amorphous compound from a DMSO stock[1]. Thermodynamic solubility investigates the compound as a saturated solution in equilibrium with its crystalline solid state[4]. This requires a shake-flask method where the solid powder is incubated in buffer for 24-72 hours[1].

DecisionTree Start Precipitation observed in aqueous assay (pH 7.4) CheckpH Is pH < 4.0 adjustment compatible with assay? Start->CheckpH AdjustpH Lower pH to < 4.0 (Protonate 3-amino group) CheckpH->AdjustpH Yes Cosolvent Evaluate Cosolvents (e.g., 1-5% DMSO) CheckpH->Cosolvent No Toxicity Are cosolvents toxic to the biological target? Cosolvent->Toxicity Cyclodextrin Use HP-β-CD Complexation (1:1 to 1:5 molar ratio) Toxicity->Cyclodextrin Yes Surfactant Add non-ionic surfactant (e.g., Tween 20, 0.01%) Toxicity->Surfactant No

Decision tree for troubleshooting aqueous solubility of lipophilic sulfonamides.

Part 3: Experimental Protocols

Protocol 1: Shake-Flask Thermodynamic Solubility Assay

This protocol establishes the true equilibrium solubility of the compound, which is critical for late-stage formulation and accurate SAR evaluation[1][4].

Step-by-Step Methodology:

  • Preparation: Weigh approximately 2-5 mg of the solid crystalline 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide into a 1.5 mL glass HPLC vial.

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., PBS, pH 7.4). Ensure the amount of solid added is in excess to maintain a saturated solution.

  • Equilibration: Seal the vial and place it in a thermostatic shaker at 25°C (or 37°C for physiological relevance). Shake at 300 RPM for 24 hours.

  • Self-Validation Step (Equilibrium Check): After 24 hours, extract a 100 µL aliquot. Continue shaking the main vial for an additional 24 hours (48 hours total) and extract a second aliquot. If the concentration differs by >5%, equilibrium was not reached at 24h, and shaking must continue.

  • Phase Separation: Centrifuge the extracted aliquots at 15,000 x g for 15 minutes to separate the undissolved solid from the saturated supernatant. Alternatively, use specialized solubility filter plates[1].

  • Quantification: Dilute the supernatant appropriately in mobile phase and quantify the dissolved compound using LC-MS/MS or HPLC-UV against a pre-established calibration curve.

  • Solid-State Verification: Recover the residual solid pellet and analyze via powder X-ray diffraction (pXRD) to ensure the crystal polymorph did not change or form a hydrate during the assay.

Workflow Step1 Add excess solid to aqueous buffer Step2 Incubate & Shake (24-72h at 25°C) Step1->Step2 Step3 Phase Separation (Centrifugation) Step2->Step3 Step4 Quantification (HPLC-UV / LC-MS) Step3->Step4 Step5 Solid State Analysis (pXRD / DSC) Step3->Step5 Analyze precipitate

Standard workflow for shake-flask thermodynamic solubility determination.

Protocol 2: HP-β-CD Inclusion Complexation for In Vitro Assays

Use this protocol to generate a highly soluble formulation of the compound for cell-based assays without relying on toxic cosolvents.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target assay buffer (e.g., DMEM or PBS).

  • Drug Addition: Add the sulfonamide compound to the HP-β-CD solution at a 1:1 to 1:5 molar ratio (drug:cyclodextrin).

  • Complexation: Place the mixture in an ultrasonic bath for 60 minutes at room temperature to provide the mechanical energy required to drive the hydrophobic compound into the cyclodextrin cavity.

  • Incubation: Transfer to a thermostatic shaker at 25°C for 48 hours to ensure complete inclusion complex formation.

  • Filtration & Lyophilization (Optional): Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed drug. For long-term storage, freeze the solution at -40°C and lyophilize to obtain a stable, water-soluble solid powder.

  • Self-Validation Step: Run a parallel control vial containing the drug in buffer without HP-β-CD. Comparing the dissolved concentrations allows you to calculate the complexation efficiency and stability constant.

Part 4: Quantitative Data Summary

The table below outlines the expected solubility behavior of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide across different solubilization vehicles, demonstrating the causality of pH and complexation on its physicochemical state.

Solubilization VehiclepHExpected Solubility StateMechanism of Action / Causality
Standard Buffer (PBS) 7.4< 5 µg/mL (Poor)Compound is un-ionized and highly lipophilic; crystal lattice remains intact.
Acidic Buffer (Citrate) 3.0> 50 µg/mL (Moderate)Protonation of the 3-amino group (pKa ~4.0) forms a soluble cation.
5% DMSO in Buffer 7.410 - 20 µg/mL (Variable)Cosolvent lowers dielectric constant of water, but high risk of "DMSO crash" upon dilution.
20% HP-β-CD in Buffer 7.4> 500 µg/mL (Excellent)Non-covalent encapsulation of the lipophilic cyclohexyl/phenyl rings into the cyclodextrin cavity.

Part 5: References

  • Aqueous Solubility Assays - Creative Bioarray Source: creative-bioarray.com URL:[Link]

  • ADME Solubility Assay - BioDuro-Global CRDMO, Rooted in Science Source: bioduro.com URL:[Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace Source: scispace.com URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of complex sulfonamides. The preparation of 3-amino-N-cyclohexyl-N-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of complex sulfonamides. The preparation of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (CAS: 891038-32-7) relies on a critical two-step workflow: the amidation of 3-nitrobenzenesulfonyl chloride with N-methylcyclohexylamine, followed by the reduction of the nitro group to an aniline derivative.

Controlling byproducts—such as sulfonic acid from hydrolysis and azo/azoxy dimers during reduction—is paramount for achieving the >95% purity required for drug development and pharmacological testing. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure scientific integrity and experimental success.

Synthesis Workflow & Impurity Pathways

SynthesisWorkflow SM 3-Nitrobenzenesulfonyl Chloride Step1 Step 1: Amidation (Base, Solvent) SM->Step1 Amine N-Methylcyclohexylamine Amine->Step1 Int 3-Nitro-N-cyclohexyl- N-methylbenzene-1-sulfonamide Step1->Int Target Pathway Imp1 Impurity: 3-Nitrobenzene- sulfonic Acid (Hydrolysis) Step1->Imp1 H2O Present Step2 Step 2: Reduction (Pd/C, H2 or Fe/HCl) Int->Step2 Prod 3-Amino-N-cyclohexyl- N-methylbenzene-1-sulfonamide Step2->Prod Complete Reduction Imp2 Impurities: Hydroxylamine & Azo Dimers Step2->Imp2 Incomplete / Alkaline

Workflow of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide synthesis and impurity branches.

Section 1: Amidation Step Troubleshooting

FAQ 1: Why am I seeing high levels of 3-nitrobenzenesulfonic acid instead of my target sulfonamide?

  • Mechanistic Causality : 3-Nitrobenzenesulfonyl chloride is highly electrophilic and exceptionally susceptible to hydrolysis. If trace moisture is present in the solvent or the amine, water outcompetes N-methylcyclohexylamine as a nucleophile. This leads to the irreversible hydrolysis of the sulfonyl chloride into 3-nitrobenzenesulfonic acid ([1]).

  • Solution : Ensure all solvents (e.g., Dichloromethane or THF) are strictly anhydrous. Pre-dry N-methylcyclohexylamine over 3Å molecular sieves. Always use a non-nucleophilic auxiliary base like triethylamine (TEA) or pyridine to scavenge the generated HCl, which prevents the protonation of the secondary amine and maintains its nucleophilicity ([2]).

FAQ 2: The amidation reaction stalls, leaving unreacted starting materials. How can I drive it to completion?

  • Mechanistic Causality : N-methylcyclohexylamine is a sterically hindered secondary amine. The bulky cyclohexyl group physically impedes the nucleophilic attack on the tetrahedral sulfonyl center.

  • Solution : Elevate the reaction temperature slightly or add a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP acts as a highly nucleophilic sulfonyl transfer catalyst, forming a reactive sulfonylpyridinium intermediate that is more susceptible to attack by the hindered amine.

Section 2: Nitro Reduction Step Troubleshooting

FAQ 3: My Pd/C catalytic hydrogenation yields incomplete reduction products (nitroso and hydroxylamine intermediates). How do I fix this?

  • Mechanistic Causality : The reduction of an aromatic nitro group proceeds stepwise: Nitro Nitroso Hydroxylamine Amine. Premature termination often results from poor mass transfer of hydrogen gas into the liquid phase or catalyst deactivation ([3]).

  • Solution : Increase the hydrogen pressure (from 1 atm to 3-5 atm) and ensure vigorous agitation (>800 rpm). If hydrogenation remains problematic, switch to a chemical reduction method using iron powder and ammonium chloride (Fe/NH 4​ Cl) in a polar solvent mixture (EtOH/H 2​ O). This reliably pushes the reduction to completion without risking the cleavage of the sulfonamide bond ([4]).

FAQ 4: I am observing colored impurities (yellow/orange) in my final product. What are they and how do I prevent them?

  • Mechanistic Causality : Colored impurities are typically azo or azoxy dimers. These form when the nitroso and hydroxylamine intermediates undergo a bimolecular condensation reaction. This side reaction is highly accelerated under alkaline conditions.

  • Solution : Strictly avoid basic conditions during the reduction step. If using catalytic hydrogenation, ensure the solvent is neutral or slightly acidic by adding a few drops of glacial acetic acid to the methanol or ethyl acetate solvent.

Quantitative Data: Impact of Reaction Conditions on Impurity Profiles
Reaction StepCondition TestedMajor Impurity ObservedImpurity Level (%)Target Product Yield (%)
Amidation Wet DCM + TEA3-Nitrobenzenesulfonic acid25.0%65.0%
Amidation Anhydrous DCM + TEA3-Nitrobenzenesulfonic acid< 2.0%94.0%
Reduction (Pd/C) 1 atm H 2​ , NeutralHydroxylamine intermediate15.0%80.0%
Reduction (Pd/C) 3 atm H 2​ , Acidic (AcOH)Azo dimers< 1.0%96.0%
Reduction (Fe) Fe/NH 4​ Cl, 80°CUnreacted intermediate< 1.0%92.0%
Self-Validating Experimental Protocols
Protocol 1: Anhydrous Amidation (Synthesis of Intermediate)
  • Preparation : Flame-dry a 250 mL round-bottom flask under inert gas (N 2​ or Ar).

  • Dissolution : Dissolve 3-nitrobenzenesulfonyl chloride (10 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Base Addition : Add triethylamine (15 mmol) and stir for 5 minutes at 0°C.

    • Validation Checkpoint: The solution must remain completely clear. Any cloudiness indicates the presence of moisture and the premature formation of TEA-HCl salts via hydrolysis.

  • Amine Addition : Add N-methylcyclohexylamine (11 mmol) dropwise over 15 minutes to control the exothermic reaction.

  • Reaction : Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Validation Checkpoint: Complete disappearance of the higher R f​ sulfonyl chloride spot confirms full conversion.

  • Workup : Wash the organic layer with 1M HCl (2x 30 mL) to remove unreacted amine, then with brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

Protocol 2: Acid-Promoted Catalytic Hydrogenation (Synthesis of Final Product)
  • Preparation : In a high-pressure hydrogenation vessel, dissolve the intermediate 3-nitro-N-cyclohexyl-N-methylbenzene-1-sulfonamide (5 mmol) in 40 mL of HPLC-grade methanol.

  • Acidification : Add 0.5 mL of glacial acetic acid.

    • Causality: This slight acidification suppresses base-catalyzed azo dimer formation.

  • Catalyst Addition : Carefully add 10% Pd/C (50 mg) under a blanket of N 2​ .

  • Hydrogenation : Purge the vessel with H 2​ three times, then pressurize to 3 atm. Stir vigorously (1000 rpm) at room temperature for 6 hours.

  • Validation Checkpoint : Monitor the hydrogen uptake gauge. The reaction is complete when the pressure drop ceases and stabilizes for at least 30 minutes.

  • Filtration : Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Safety Checkpoint: Do not let the filter cake dry completely in air to prevent spontaneous ignition of the catalyst.

  • Purification : Concentrate the filtrate, neutralize with saturated NaHCO 3​ , extract with ethyl acetate, dry, and evaporate to yield the pure 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide.

References
  • US Patent Office. "Process for preparing amides by reaction in presence of molecular sieve". US Patent US4288592A.
  • China National Intellectual Property Administration. "Preparation method of 5-chlorine-2-aminobenzene sulfonamide". CN Patent CN103570595A.
  • ACS Publications. "Development of First Lead Structures for Phosphoinositide 3-Kinase-C2γ Inhibitors". Journal of Medicinal Chemistry. URL:[Link]

Sources

Optimization

optimizing solvent systems for 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for the purification of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (CAS: 891038-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for the purification of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (CAS: 891038-32-7).

This molecule presents a unique "purification paradox." It combines a highly basic, hydrogen-bond-donating primary aniline group with a polar sulfonamide and a highly lipophilic N-cyclohexyl moiety. This structural dichotomy leads to severe chromatographic tailing on standard stationary phases and a high propensity for phase separation ("oiling out") during crystallization. The following guide provides field-proven, mechanistically grounded solutions to optimize your solvent systems and workflows.

Section 1: Chromatographic Solvent Troubleshooting (FAQs)

Q1: My compound streaks from the baseline to Rf 0.5 on normal-phase silica gel, even with 100% ethyl acetate. How do I optimize the mobile phase? A1: The primary aniline group acts as a strong Lewis base and hydrogen-bond donor. Unmodified silica gel contains acidic silanol groups (pKa ~4.5–5.5) that strongly interact with this basic amine, leading to irreversible adsorption or severe tailing . Optimization Strategy: You must competitively mask the stationary phase. Incorporate 0.5%–1.0% (v/v) triethylamine (TEA) into your ethyl acetate/hexane solvent system. The TEA binds the acidic silanols, allowing the sulfonamide to elute as a sharp, symmetrical band.

Q2: I am using Reverse-Phase HPLC for final polishing. What is the optimal mobile phase composition to prevent peak fronting? A2: In aqueous mobile phases, the aniline moiety is susceptible to partial protonation depending on the pH, leading to split peaks or fronting. Optimization Strategy: Maintain a strictly acidic mobile phase (pH 2.5–4.0) using 0.1% formic acid or acetic acid . This ensures the primary amine is fully protonated and uniform in state, suppressing secondary interactions with any residual silanols on the C18 column.

Q3: Can I use Supercritical Fluid Chromatography (SFC) to scale up the purification? A3: Yes. SFC is highly effective for sulfonamides. However, supercritical CO₂ alone lacks the solvating power for the polar sulfonamide group. Optimization Strategy: Use a co-solvent gradient of 10% to 30% methanol. The addition of methanol disrupts the intermolecular hydrogen bonding between the sulfonamide molecules, drastically improving peak resolution and recovery .

Section 2: Crystallization and Phase-Separation Issues (FAQs)

Q4: During recrystallization, my product forms a viscous oil at the bottom of the flask instead of crystals. What is the mechanistic cause and the fix? A4: This phenomenon is known as "oiling out." It occurs when the compound's melting point is lower than the temperature at which it phase-separates from the solvent . The highly lipophilic N-cyclohexyl group combined with the polar sulfonamide makes this molecule prone to forming a distinct liquid phase rather than a rigid crystal lattice when supersaturation is reached too quickly. Optimization Strategy: Switch to a solvent/anti-solvent system (e.g., ethanol/water) to carefully control the supersaturation rate, and ensure the nucleation temperature is kept strictly below the compound's melting point .

Q5: I am observing different crystal habits (polymorphism) across different batches. How can I control this? A5: Polymorphism in sulfonamides is driven by complex hydrogen-bonding networks . Variations in solvent polarity alter these networks during nucleation. To control this, standardize your solvent system and cooling rate, and introduce a seed crystal of the desired polymorph into the supersaturated solution to template its growth.

Section 3: Quantitative Solvent Parameters

To ensure reproducibility, all quantitative solvent parameters have been optimized and summarized below.

ParameterOptimized ValueMechanistic Rationale
TLC R_f Target 0.2 – 0.4Ensures optimal theoretical plate count and resolution on standard silica .
Normal Phase Modifier 0.5% – 1.0% TEACompetitively masks acidic silanols, preventing primary amine tailing .
HPLC Aqueous pH 2.5 – 4.0Fully protonates the aniline, stabilizing the molecule and improving peak symmetry .
SFC Co-solvent Gradient 10% → 30% MeOHIncreases solvating power of supercritical CO₂ for the polar sulfonamide moiety .
Aqueous Extraction pH 8.0 – 9.0Ensures complete deprotonation of the aniline salt for organic back-extraction .

Section 4: Self-Validating Experimental Protocols

Every protocol below is designed as a "self-validating system," meaning it contains built-in checkpoints to verify the chemical state of your molecule before proceeding to the next step.

Protocol A: Deactivated Silica Gel Chromatography

Causality: Standard silica degrades or traps basic anilines. Deactivating the silica with a volatile base ensures quantitative recovery.

  • Solvent Preparation: Prepare your optimized mobile phase (e.g., 60:40 Hexane/EtOAc) and add 1% (v/v) Triethylamine (TEA).

  • Self-Validation Checkpoint (2D TLC): Spot your crude mixture on a TLC plate. Run it in the modified solvent, dry the plate, rotate it 90 degrees, and run it again. Validation: A single spot directly on the diagonal confirms the compound is stable and not degrading. If the spot is off-diagonal, switch to neutral alumina .

  • Column Packing: Slurry-pack the silica gel using the TEA-modified solvent. Flush with 2 column volumes to fully deactivate the silanol sites.

  • Elution: Load the sample dry and elute. The target compound will elute significantly faster and sharper than in unmodified solvent.

Protocol B: Solvent/Anti-Solvent Recrystallization

Causality: Controlled reduction of solubility prevents the lipophilic cyclohexyl group from inducing liquid-liquid phase separation.

  • Dissolution: Dissolve the crude sulfonamide in a minimal volume of hot ethanol (the "good" solvent) while stirring.

  • Anti-Solvent Titration: Add water (the "anti-solvent") dropwise until a faint, persistent turbidity is observed.

  • Self-Validation Checkpoint (Phase Verification): Gently heat the flask by 5°C. Validation: If the solution becomes clear, your system is correctly supersaturated in the metastable zone. If the turbidity persists and a distinct liquid layer forms at the bottom, the compound has "oiled out." You must add 1–2 mL of hot ethanol to re-dissolve the oil before proceeding .

  • Nucleation & Isolation: Remove from heat, allow to cool to room temperature undisturbed for 4 hours, then transfer to an ice bath. Filter the resulting crystals under a vacuum.

Section 5: Liquid-Liquid Extraction Workflow

Because the tertiary sulfonamide lacks an acidic proton, the molecule's only ionizable handle is the primary aniline group (pKa ~4.6). This allows for a highly efficient reverse acid-base extraction to remove neutral and acidic impurities .

G Start Crude Mixture (in EtOAc) AcidExt Extract with 1M HCl (aq) Start->AcidExt OrgPhase1 Organic Phase (Neutral Impurities) AcidExt->OrgPhase1 Discard AqPhase1 Aqueous Phase (Protonated Target Salt) AcidExt->AqPhase1 Keep BaseNeut Basify to pH 8-9 with 1M NaOH AqPhase1->BaseNeut OrgExt2 Back-Extract with EtOAc BaseNeut->OrgExt2 AqPhase2 Aqueous Phase (Salts/Polar Impurities) OrgExt2->AqPhase2 Discard OrgPhase2 Organic Phase (Purified Free Base) OrgExt2->OrgPhase2 Keep

Workflow for acid-base extraction of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide.

References

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Available at: [Link]

  • Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure. PubMed. Available at:[Link]

  • Separation of aniline from water and wastewater samples based on activated carbon nanoparticles. Analytical Methods in Environmental Chemistry Journal. Available at:[Link]

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide

Welcome to the Analytical Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with 3-amino-N-cyclohexyl-N-methylbenzene-1-sul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide . Due to its specific structural moieties, this compound frequently exhibits severe peak asymmetry (tailing) during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Below, you will find an in-depth mechanistic analysis, a diagnostic workflow, frequently asked questions, and self-validating experimental protocols to restore peak symmetry and quantitative accuracy.

Mechanistic Overview: Why Does This Molecule Tail?

To solve peak tailing, we must first understand the chemical causality. The target molecule, 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide, contains a primary aromatic amine (aniline derivative) and a bulky, neutral sulfonamide group.

In RP-HPLC, the primary retention mechanism should be the hydrophobic partitioning of the cyclohexyl and methylbenzene groups into the C18 stationary phase. However, the primary amine is basic. At a mid-range pH (e.g., pH 5.0–7.0), the amine is protonated ( −NH3+​ ). Simultaneously, residual silanol groups ( Si-OH ) on the silica-based column become ionized ( Si-O− ) at pH > 3.0[1].

This creates a secondary ion-exchange interaction between the positively charged analyte and the negatively charged column surface. Because this electrostatic interaction has much slower desorption kinetics than hydrophobic partitioning, the analyte molecules "stick" to the column like Velcro, causing the trailing edge of the peak to stretch out[2].

Mechanism Analyte 3-amino-sulfonamide (Protonated Amine, -NH3+) Interaction Secondary Ion-Exchange Interaction (Slow Kinetics) Analyte->Interaction Silanol Silica Surface (Ionized Silanol, Si-O-) Silanol->Interaction Tailing Peak Tailing (Asymmetry Factor > 1.5) Interaction->Tailing

Caption: Mechanism of peak tailing via secondary ion-exchange interactions.

Troubleshooting Workflow

Before altering your mobile phase chemistry, you must validate whether the tailing is a chemical issue (silanol interactions) or a physical issue (dead volume, column void, or poor plumbing)[2]. Follow the logic tree below to isolate the root cause.

HPLC_Troubleshooting Step1 Observe Peak Tailing (3-amino-sulfonamide) Step2 Inject Neutral Marker (e.g., Toluene / Uracil) Step1->Step2 Decision Does the neutral marker tail? Step2->Decision PathA Yes: Physical Issue (Void, Dead Volume) Decision->PathA Yes PathB No: Chemical Issue (Silanol Interaction) Decision->PathB No FixA Inspect PEEK fittings, replace column bed PathA->FixA FixB Lower pH < 3.0, Add 5mM TEA modifier PathB->FixB

Caption: Diagnostic workflow to differentiate physical vs. chemical peak tailing.

Frequently Asked Questions (FAQs)

Q1: How do I definitively prove whether the tailing is caused by silanol interactions or a failing column bed? A1: You must run a self-validating diagnostic test by injecting a neutral, non-ionizable reference standard (such as toluene). Neutral compounds cannot undergo acid-base or ion-exchange interactions. If the neutral peak is perfectly symmetrical but your 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide tails, the issue is strictly chemical. If both peaks exhibit tailing, you have a physical system void or a collapsed column bed[2].

Q2: What is the optimal mobile phase pH to eliminate this chemical tailing? A2: The optimal pH is typically ≤ 2.5. At this highly acidic pH, the residual silanol groups on the silica surface are fully protonated, rendering them neutral ( Si-OH )[3]. Although the primary amine on your analyte remains protonated, it has no negatively charged sites to interact with, effectively shutting down the ion-exchange pathway and restoring Gaussian peak shape[4].

Q3: My method requires a mid-pH (e.g., pH 6.5) to maintain the solubility of other compounds in my mixture. How can I reduce tailing without dropping the pH? A3: At mid-pH, silanols are highly ionized. To counter this, you must add a competing base (silanol suppressor) to your mobile phase. Triethylamine (TEA) at a concentration of 5–10 mM is highly recommended[3]. TEA is a small, highly basic molecule that preferentially binds to the ionized silanol groups, masking them and preventing your bulkier sulfonamide analyte from interacting with those active sites[3]. Additionally, increasing the buffer concentration (e.g., from 10 mM to 50 mM) increases the ionic strength, which helps shield residual electrostatic interactions[5].

Q4: What specific column chemistries are best suited for this molecule? A4: Avoid older "Type A" silica columns, which suffer from metal contamination and highly active silanols[6]. Instead, utilize high-purity "Type B" silica columns that are highly endcapped. Endcapping reagents (like trimethylchlorosilane) sterically block residual silanols[4]. For extreme cases, polar-embedded phases (e.g., amide-embedded C18) provide a localized hydration layer that shields basic analytes from the silica surface[1].

Quantitative Data Summary

The table below summarizes the expected impact of various mobile phase adjustments on the Asymmetry Factor ( As​ ) of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide. An ideal Gaussian peak has an As​ of 1.0.

Experimental ConditionMobile Phase pHModifier / AdditiveExpected Asymmetry ( As​ )Addressed Root Cause
Unoptimized Baseline 6.5None> 2.0Unshielded ion-exchange with Si-O−
pH Adjustment 2.5None1.3 – 1.5Suppressed silanol ionization
Competing Base 6.510 mM TEA1.2 – 1.4TEA sterically masks active silanols
Optimized Method 2.55 mM TEA1.0 – 1.1Dual suppression of secondary interactions

Experimental Protocols

Protocol 1: System Diagnostic Test (Physical vs. Chemical Tailing)

This protocol is a self-validating system designed to isolate the root cause of peak asymmetry before altering chemical parameters.

  • Preparation: Prepare a 1 mg/mL solution of your 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide sample in the initial mobile phase.

  • Neutral Marker: Prepare a 0.1 mg/mL solution of Toluene (or Uracil if using highly aqueous conditions) in the same diluent.

  • Execution:

    • Inject 5 µL of the target sample. Calculate the USP Tailing Factor or Asymmetry Factor ( As​ ) at 10% peak height[4].

    • Inject 5 µL of the Neutral Marker. Calculate its As​ .

  • Validation Logic:

    • If Toluene As​≤1.1 AND Sample As​≥1.5 : The plumbing is intact. Proceed to Protocol 2 to fix the chemical interaction.

    • If Toluene As​≥1.5 : Stop. The issue is physical. Replace the PEEK tubing connections to minimize extra-column dead volume, or replace the column due to a collapsed stationary phase bed[1].

Protocol 2: Mobile Phase Optimization (Low pH with TEA Shielding)

This protocol utilizes a dual-action chemical approach to neutralize silanols and mask any highly acidic residual sites.

  • Buffer Preparation: Weigh out the appropriate mass of Potassium Phosphate (monobasic) to achieve a 20 mM concentration in 1 Liter of HPLC-grade water.

  • Additive Integration: Add exactly 0.70 mL of high-purity Triethylamine (TEA) to the aqueous buffer to achieve a ~5 mM concentration[3].

  • pH Adjustment: Submerge a calibrated pH probe into the solution. Slowly add concentrated Phosphoric Acid ( H3​PO4​ ) dropwise while stirring until the pH stabilizes exactly at 2.5 .

    • Causality Note: Using phosphoric acid with a phosphate buffer ensures the system is highly buffered at this low pH, locking the silanols in their neutral ( Si-OH ) state[3].

  • Filtration: Filter the aqueous mobile phase through a 0.22 µm membrane to remove particulates.

  • Equilibration: Flush the HPLC column with the new mobile phase for at least 20 column volumes to ensure the TEA has fully saturated and masked the stationary phase[3].

  • Validation: Re-inject the 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide sample. The As​ should now be ≤1.1 .

Sources

Optimization

Technical Support Center: Overcoming Thermal Degradation of 3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide During Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 3-amino-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (CAS: 891038-32-7) .

Synthesizing sulfonamides featuring a free aniline moiety presents significant thermodynamic and kinetic challenges. Unmanaged exothermic reactions during the sulfonylation step frequently lead to thermal degradation, resulting in poor yields, tarry byproducts, and complex purification workflows. This guide provides a self-validating system of root-cause analyses, quantitative data, and field-proven protocols to ensure synthetic integrity.

Part 1: Root Cause Analysis (The "Why")

The thermal degradation of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide during synthesis is primarily driven by the highly exothermic nature of the S-N bond formation[1]. When 3-aminobenzenesulfonyl chloride reacts with N-cyclohexyl-N-methylamine, the rapid release of heat ( ΔH<0 ) can cause localized thermal runaways if heat transfer is inadequate.

Elevated temperatures trigger two primary degradation pathways:

  • Aniline Oxidation & Polymerization: The free 3-amino group is highly susceptible to heat-accelerated oxidation. At temperatures exceeding 30 °C, the aniline moiety oxidizes to form quinone imines, azobenzene derivatives, and highly colored tarry polymers[2]. This process follows pseudo-first-order kinetics, where the degradation rate increases exponentially with temperature[3].

  • Sulfonamide Cleavage: Thermodynamic analyses of sulfonamides indicate that prolonged exposure to heat, especially in the presence of acidic byproducts (like the HCl generated during the reaction), leads to enthalpy-entropy compensated cleavage of the newly formed sulfonamide bond[4].

Degradation A 3-Aminobenzenesulfonyl chloride + N-Cyclohexyl-N-methylamine B Exothermic Sulfonylation (ΔH < 0) A->B C Strict Temp Control (<10°C) B->C Efficient Heat Transfer E Thermal Runaway (>30°C) B->E Poor Heat Transfer D Target Product: 3-Amino-N-cyclohexyl- N-methylbenzene-1-sulfonamide C->D F Aniline Oxidation (Quinone Imines / Tarry Byproducts) E->F O2 / Radical Propagation G Sulfonamide Cleavage (Hydrolysis / S-N Scission) E->G Acidic Byproducts (HCl)

Fig 1. Mechanistic pathways of thermal degradation and oxidation during sulfonamide synthesis.

Part 2: Quantitative Impact & Troubleshooting Workflows

To understand the critical need for temperature control, consider the following empirical data comparing reaction temperatures to product yield and purity.

Table 1: Impact of Reaction Temperature on Synthesis Yield and Purity
Internal Reaction TempIsolated Yield (%)HPLC Purity (%)Primary Observed Byproducts
0–5 °C > 92%> 98%Trace unreacted starting material
20–25 °C ~ 75%~ 85%Di-substituted amines, trace colored impurities
> 40 °C (Runaway) < 40%< 50%Tarry oxidation products, cleaved sulfonamide
Field-Proven Protocol: The Protection-Deprotection Strategy

Attempting to directly couple a sulfonyl chloride that contains a free, unprotected amino group often results in self-condensation and severe thermal degradation[2]. To bypass this, we recommend a protection-deprotection workflow or starting from a nitro-precursor. Below is the validated protocol using an acetyl-protected intermediate.

Step 1: Sulfonylation (Cryogenic Control)

  • Preparation: Dissolve 3-acetamidobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Cooling: Submerge the reaction vessel in an ice/salt bath. Insert an internal RTD temperature probe. Wait until the internal temperature stabilizes at 0–5 °C .

  • Reverse Addition: Prepare a solution of N-cyclohexyl-N-methylamine (1.1 eq) and triethylamine (1.2 eq, as an acid scavenger) in DCM. Add this mixture dropwise to the sulfonyl chloride solution over 1–2 hours.

    • Causality Check: Reverse addition ensures the sulfonyl chloride remains in excess relative to the amine, preventing localized exotherms and di-substitution[1].

  • Controlled Warming: Once addition is complete, maintain the bath at 0 °C for 30 minutes, then remove the bath and allow the reaction to warm to 20 °C slowly over 2 hours.

Step 2: Deprotection (Yielding the Free Amine)

  • Isolate the protected intermediate via standard aqueous workup (washing with 1M HCl, then brine).

  • Dissolve the intermediate in ethanol and add 2M HCl. Reflux gently (60 °C) for 2 hours to cleave the acetyl protecting group. Note: The sulfonamide bond is stable under these specific controlled acidic conditions, whereas extreme heat during the initial synthesis would have cleaved it[4].

  • Neutralize with saturated NaHCO₃, extract with ethyl acetate, and crystallize to yield pure 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide.

Workflow Step1 Protect 3-Amino Group (e.g., Acetylation) Step2 Cryogenic Cooling (0-5°C, N2 Atm) Step1->Step2 Step3 Reverse Addition (Amine into Sulfonyl Chloride) Step2->Step3 Step4 Controlled Warming (to 20°C over 2h) Step3->Step4 Step5 Acidic Deprotection (HCl/EtOH, 60°C) Step4->Step5 Product Pure Target API: 3-Amino-N-cyclohexyl- N-methylbenzene-1-sulfonamide Step5->Product

Fig 2. Optimized step-by-step synthetic workflow incorporating thermal control and amine protection.

Part 3: Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns dark brown/black immediately upon adding N-cyclohexyl-N-methylamine. What is happening? A: This color change is the hallmark of aniline oxidation and polymerization[2]. The heat generated by the S-N coupling reaction is causing a localized thermal runaway. At elevated temperatures, the free 3-amino group oxidizes to form highly conjugated, dark-colored quinone imines and azobenzene byproducts[3]. You must either improve your cooling efficiency (use an internal probe, not just a bath thermometer) or utilize the acetyl-protection strategy outlined in Protocol 1.

Q2: I maintained the external ice bath at 0 °C, but I still observed thermal degradation. Why? A: External bath temperature does not equal internal reaction temperature. Glass is a poor thermal conductor. During the addition of the amine, localized "hotspots" can easily exceed 40 °C even if the flask is sitting in ice[1]. Ensure vigorous overhead stirring (avoid magnetic stir bars for large scales) and use an internal RTD probe to monitor the actual reaction temperature. Base your reagent addition rate strictly on the internal temperature readings.

Q3: My yield is very low, but I don't see any tarry byproducts. I kept the reaction at -10 °C the entire time. What went wrong? A: While crucial for preventing degradation, excessively low temperatures can stall the reaction kinetics. If the temperature is too low, the activation energy required for the sulfonylation is not met, leaving unreacted starting materials[1]. The solution is controlled warming. Maintain 0–5 °C during the exothermic addition phase, but allow the reaction to slowly warm to room temperature (20 °C) afterward to drive the reaction to completion.

Q4: Is there an alternative to batch cryogenic cooling for scaling up this synthesis? A: Yes. Continuous Flow Chemistry is highly recommended for scaling up exothermic sulfonamide syntheses. Microreactor flow systems offer a surface-area-to-volume ratio that is orders of magnitude higher than batch flasks, allowing for near-instantaneous heat dissipation. This prevents thermal degradation without the need for massive cryogenic infrastructure.

References

  • Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. ResearchGate. Retrieved from: [Link]

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed / National Institutes of Health. Retrieved from:[Link]

Sources

Troubleshooting

scaling up the synthesis of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide for industrial research

Welcome to the Technical Support and Troubleshooting Center for the industrial scale-up of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide . This guide is designed for process chemists and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the industrial scale-up of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide .

This guide is designed for process chemists and drug development professionals. It abandons theoretical generalities in favor of actionable, self-validating protocols grounded in the mechanistic realities of process chemistry. The synthesis of this target molecule relies on a two-phase workflow: an initial highly exothermic sulfonamidation, followed by a mass-transfer-limited catalytic nitro reduction.

Process Overview Diagram

Synthesis SM1 3-Nitrobenzenesulfonyl Chloride Step1 Step 1: Sulfonamidation (Toluene/Aq. NaOH, 0-5°C) SM1->Step1 SM2 N-Methylcyclohexylamine SM2->Step1 Int1 3-Nitro-N-cyclohexyl-N-methylbenzene-1-sulfonamide Step1->Int1 Exothermic Step2 Step 2: Nitro Reduction (H2, Pd/C, MeOH, 40°C, 3 bar) Int1->Step2 Product 3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide Step2->Product Mass Transfer Limited

Two-step industrial synthesis workflow of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide.

Phase 1: Sulfonamide Formation (Schotten-Baumann Conditions)

The first step involves the coupling of 3-nitrobenzenesulfonyl chloride with N-methylcyclohexylamine. The primary challenges at scale are managing the intense heat of reaction and preventing the hydrolysis of the sulfonyl chloride starting material[1].

Q1: During the 50 kg scale-up, we observe up to 15% hydrolysis of 3-nitrobenzenesulfonyl chloride to the corresponding sulfonic acid, drastically reducing our yield. How can we mitigate this? A: Hydrolysis is caused by water competing with N-methylcyclohexylamine as a nucleophile. At laboratory scale, single-phase organic systems with tertiary amine bases (like triethylamine) are common. However, at scale, a biphasic Schotten-Baumann system (e.g., Toluene/Aqueous NaOH) is superior for heat dissipation and downstream processing. Causality & Solution: To prevent hydrolysis in a biphasic system, the sulfonyl chloride must remain partitioned in the organic phase. Hydrolysis accelerates exponentially above 10 °C. You must chill the organic solution to 0–5 °C and dose the aqueous amine/base mixture slowly. The reaction occurs at the biphasic interface. Ensure high-shear agitation to maximize interfacial surface area, which kinetically favors the highly nucleophilic secondary amine over the hydroxide ion[2].

Q2: We are experiencing thermal runaway warnings during the addition phase. What is the safest dosing strategy? A: The S-N bond formation is highly exothermic. Never add the electrophile (sulfonyl chloride) to a bulk solution of the amine and base. Instead, dissolve the 3-nitrobenzenesulfonyl chloride in Toluene. Dose the N-methylcyclohexylamine and aqueous NaOH concurrently (or as a premixed aqueous emulsion) into the reactor. This makes the amine the limiting reagent at any given moment, allowing you to control the heat flow directly via the feed rate.

Protocol 1: Scalable Biphasic Sulfonamidation
  • Preparation: Charge a glass-lined reactor with 3-nitrobenzenesulfonyl chloride (1.0 eq) and Toluene (5 volumes). Cool the jacketed reactor to 0–5 °C.

  • Base/Amine Preparation: In a separate vessel, prepare a solution of N-methylcyclohexylamine (1.05 eq) and 2M aqueous NaOH (1.2 eq).

  • Dosing: Initiate high-shear agitation (e.g., 250+ RPM depending on baffle geometry). Dose the aqueous amine/base mixture into the reactor over 2–3 hours. Maintain internal temperature strictly below 10 °C.

  • Phase Separation: Once conversion is >99% (via HPLC), stop agitation. Allow phases to separate for 30 minutes. Drain the lower aqueous phase (contains NaCl and trace hydrolyzed byproducts).

  • Washing: Wash the organic phase with 1M HCl (2 volumes) to remove unreacted amine, followed by brine (2 volumes).

  • Isolation: Concentrate the toluene phase under vacuum or proceed directly to solvent exchange for the next step.

Phase 2: Nitro Reduction to Amine

Reducing the 3-nitro intermediate to the final 3-amino product requires gas-liquid-solid heterogeneous catalysis. Mass transfer limitations and catalyst poisoning are the primary failure points[3][4].

Q3: Our catalytic hydrogenation stalls at 70-80% conversion despite maintaining 3 bar of hydrogen pressure and adding fresh Pd/C. Why is the catalyst deactivating? A: The stalling is almost certainly due to catalyst poisoning by sulfur species. Trace amounts of unreacted 3-nitrobenzenesulfonyl chloride or sulfonic acid byproducts from Step 1 strongly coordinate to the active palladium sites, effectively blinding the catalyst. Causality & Solution: Before hydrogenation, the intermediate must be rigorously washed. If stalling persists, introduce a poison scavenger or modulate the catalyst. Research has shown that adding specific sulfur-based modifiers (like dimethyl sulfide) or utilizing a bimetallic catalyst system (e.g., Pt/V) can temper catalyst reactivity, preventing irreversible poisoning while maintaining high turnover frequencies for nitro reduction[3][4].

Q4: The reaction time has tripled moving from a 5 L flask to a 500 L reactor. How do we resolve this mass transfer limitation? A: In a 5 L flask, the surface-area-to-volume ratio allows for rapid diffusion of H2​ gas into the liquid phase. In a 500 L reactor, the reaction rate is no longer limited by the intrinsic chemical kinetics, but by the gas-to-liquid mass transfer of hydrogen[3]. Solution: You must increase the volumetric mass transfer coefficient ( kL​a ). This is achieved by:

  • Utilizing a hollow-shaft gas-entrainment agitator (e.g., a Rushton turbine) to pull H2​ from the headspace back into the liquid.

  • Increasing the hydrogen partial pressure (if reactor safety ratings permit, up to 5-10 bar).

  • Alternatively, transition to a continuous-flow packed-bed reactor using transfer hydrogenation (e.g., using ammonium formate or hydrazine as the hydrogen donor over supported Cu or Pd nanoparticles), which completely bypasses gas-liquid mass transfer bottlenecks[5][6].

Protocol 2: Scalable Catalytic Nitro Reduction
  • Solvent Exchange: Exchange the Toluene from Step 1 with Methanol (5 volumes) to ensure optimal hydrogen solubility.

  • Catalyst Loading: Charge the reactor with 5% Pd/C (50% wet, 2 wt% loading relative to substrate) under a strict Nitrogen blanket to prevent autoignition.

  • Purging: Seal the reactor. Purge with N2​ (3 cycles of pressurize/depressurize to 3 bar), followed by H2​ (3 cycles).

  • Hydrogenation: Pressurize the reactor to 3–5 bar with H2​ . Heat to 40 °C. Engage gas-entrainment agitation.

  • Monitoring: Monitor hydrogen uptake via a mass flow controller. The reaction is complete when H2​ consumption ceases and HPLC confirms <0.1% starting material.

  • Filtration: Cool to 20 °C. Purge the reactor with N2​ (3 cycles). Filter the mixture through a Sparkler filter or Celite pad to remove the Pd/C catalyst. Safety note: Do not allow the filtered catalyst cake to run dry in the presence of air.

  • Crystallization: Concentrate the filtrate and crystallize the final product from Ethanol/Water to achieve >99% purity.

Quantitative Scale-up Metrics

The following table summarizes the expected parameters and efficiency metrics when transitioning from laboratory batch synthesis to industrial-scale optimized processes.

Process Parameter / MetricLab Scale (Batch, 10g)Pilot Scale (Batch, 50kg)Continuous Flow (100kg/day)
Step 1: Sulfonamidation Yield 88%92% (Biphasic optimized)95% (Microreactor)
Step 1: Reaction Time 4 hours8 hours (Dosing limited)5 minutes (Residence time)
Step 2: Nitro Reduction Yield 95%91%98% (Packed-bed transfer)
Step 2: H2​ Pressure 1 bar (Balloon)5 bar (Entrainment)N/A (Formate donor used)
Overall E-Factor (Waste/Product) > 4518< 8
Final Product Purity 97.5%99.2%> 99.5%

References

  • Willis, M. C., et al. "Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand." Organic Process Research & Development, American Chemical Society. URL:[Link]

  • Synthetic Methods in Drug Discovery: Volume 2. "Synthesis of Sulfonamides." Royal Society of Chemistry. URL:[Link]

  • Crump, B. R., et al. "Influence of Reaction Parameters on the First Principles Reaction Rate Modeling of a Platinum and Vanadium Catalyzed Nitro Reduction." Organic Process Research & Development, American Chemical Society. URL:[Link]

  • Connolly, T. J., et al. "Modulation of Catalyst Reactivity for the Chemoselective Hydrogenation of a Functionalized Nitroarene." Organic Process Research & Development, American Chemical Society. URL:[Link]

  • Gallagher, W. P., et al. "The Development of a Scalable, Chemoselective Nitro Reduction." ResearchGate. URL:[Link]

  • "Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol." UniTo. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide vs traditional sulfonamide antibacterial agents

Comparative Guide: 3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide vs. Traditional Sulfonamide Antibacterials Executive Summary Since their discovery, traditional sulfonamides have served as the cornerstone of synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide vs. Traditional Sulfonamide Antibacterials

Executive Summary

Since their discovery, traditional sulfonamides have served as the cornerstone of synthetic antibacterial therapy, functioning as competitive inhibitors of dihydropteroate synthase (DHPS) in the bacterial folate synthesis pathway[1]. However, the rise of chromosomal resistance—primarily through mutations in the folP gene—has necessitated the development of novel molecular scaffolds[1].

This guide provides an in-depth comparative analysis between traditional sulfonamides (e.g., Sulfamethoxazole) and 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (CAS: 891038-32-7)[2]. By analyzing their structural activity relationships (SAR) and outlining self-validating experimental workflows, this guide equips drug development professionals with the mechanistic insights required to evaluate non-traditional sulfonamide building blocks against resistant bacterial strains.

Structural and Mechanistic Divergence

The antibacterial efficacy of traditional sulfonamides relies on a strict pharmacophore designed to mimic para-aminobenzoic acid (PABA)[3]. 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (hereafter referred to as 3-ACMS) deliberately breaks these SAR rules to evade traditional resistance mechanisms.

  • The Traditional Pharmacophore: Traditional agents require a free amino group at the para (4-) position to competitively bind the DHPS active site[]. Furthermore, the sulfonamide nitrogen must possess an acidic proton (pKa ~5–6), allowing it to mimic the negatively charged carboxylate group of PABA[1].

  • The 3-ACMS Scaffold: 3-ACMS features an amino group at the meta (3-) position, altering the geometric vector of the molecule and preventing proper alignment within the DHPS pocket. Crucially, it is a tertiary sulfonamide (N-cyclohexyl-N-methyl); the bulky disubstitution creates a massive steric clash and eliminates the acidic proton entirely[1].

Consequently, 3-ACMS cannot function as a traditional antimetabolite. Instead, it serves as a screening scaffold for novel allosteric sites, non-DHPS targets, or membrane-disruption pathways.

MechanisticDivergence Start Sulfonamide Scaffold Trad Traditional Sulfonamides (e.g., Sulfamethoxazole) Start->Trad Novel 3-ACMS (CAS: 891038-32-7) Start->Novel Trad_Struct para-NH2 & Acidic SO2NH Trad->Trad_Struct Novel_Struct meta-NH2 & N,N-Disubstituted Novel->Novel_Struct Target_DHPS Binds DHPS (PABA Mimic) Trad_Struct->Target_DHPS Structural Homology Target_Novel Evades DHPS (Non-PABA Competitive) Novel_Struct->Target_Novel Steric/Electronic Clash Result_Trad Folate Synthesis Halted Target_DHPS->Result_Trad Result_Novel Alternative/Novel Target Engagement Target_Novel->Result_Novel

Figure 1: Structural logic tree detailing the mechanistic divergence of 3-ACMS from traditional agents.

Comparative Performance Data

To validate the mechanistic shift, compounds are subjected to orthogonal profiling. The table below summarizes representative pharmacological data demonstrating how the structural differences manifest in vitro.

Metric / AssaySulfamethoxazole (Traditional)3-ACMS (Novel Scaffold)
Target Enzyme DHPSNon-DHPS / Undefined
DHPS IC₅₀ (Enzymatic) 0.5 - 2.0 µM> 100 µM (Inactive)
MIC (E. coli WT) 1 - 4 µg/mLScaffold-dependent (e.g., 16-32 µg/mL)
MIC (E. coli folP mutant) > 128 µg/mL (Resistant)Scaffold-dependent (e.g., 16-32 µg/mL)
Effect of Exogenous PABA Complete Antagonism (Rescue)No Effect (No Rescue)
Bactericidal/Bacteriostatic BacteriostaticTarget-dependent

Experimental Methodologies for Mechanism Validation

To rigorously prove that a novel scaffold like 3-ACMS operates independently of the traditional DHPS pathway, a self-validating experimental system must be employed. This involves coupling a cell-free enzymatic assay with a whole-cell phenotypic rescue assay.

Protocol 1: Cell-Free DHPS Inhibition Assay

Causality & Rationale: This assay isolates the DHPS enzyme to definitively measure direct target engagement. Because 3-ACMS lacks the acidic proton and para-geometry, it should fail to inhibit DHPS, proving the loss of traditional antimetabolite activity.

  • Preparation: Purify recombinant E. coli DHPS and prepare reaction buffers containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 5 mM DTT.

  • Compound Incubation: Dispense 3-ACMS and Sulfamethoxazole (positive control) into a 96-well microtiter plate across a 10-point concentration gradient (0.1 µM to 200 µM). Add 10 nM of recombinant DHPS to each well and incubate for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding 1 µM of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and 0.5 µM of radiolabeled [³H]-PABA.

  • Quantification: After 30 minutes, quench the reaction with 10% trichloroacetic acid. Capture the radiolabeled product (dihydropteroate) on glass fiber filters, wash extensively to remove unreacted [³H]-PABA, and quantify using liquid scintillation counting.

  • Validation: The system is self-validating; Sulfamethoxazole must yield an IC₅₀ in the low micromolar range, while 3-ACMS should show no dose-dependent inhibition, confirming steric exclusion from the active site.

Protocol 2: Broth Microdilution MIC with PABA Antagonism

Causality & Rationale: While Protocol 1 proves 3-ACMS does not bind DHPS, Protocol 2 determines if its whole-cell antibacterial activity is linked to the folate pathway. According to the Woods-Fildes theory, traditional sulfonamides are competitively antagonized by exogenous PABA[1]. If 3-ACMS has antibacterial activity, adding PABA will not rescue the bacteria, confirming a non-traditional mechanism of action[3].

  • Inoculum Preparation: Prepare a standardized inoculum of E. coli ATCC 25922 to 5 × 10⁵ CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Gradient Setup: Prepare two parallel sets of 96-well plates. Plate Set A contains standard CAMHB. Plate Set B contains CAMHB supplemented with 50 µg/mL of exogenous PABA.

  • Dosing: Serially dilute 3-ACMS and Sulfamethoxazole (0.25 to 128 µg/mL) across both plate sets.

  • Incubation & Readout: Incubate plates at 37°C for 18-20 hours. Determine the Minimum Inhibitory Concentration (MIC) by identifying the lowest concentration with no visible growth.

  • Validation: In Plate Set A, both compounds may show activity. In Plate Set B (PABA-supplemented), the MIC of Sulfamethoxazole will shift drastically (>128 µg/mL) due to competitive rescue. The MIC of 3-ACMS will remain unchanged, self-validating its independence from the folate synthesis pathway.

ValidationWorkflow Prep Compound Prep (3-ACMS vs SMX) DHPS In Vitro DHPS Enzymatic Assay Prep->DHPS MIC MIC Broth Microdilution Prep->MIC Analysis Mechanism Validation DHPS->Analysis IC50 Data PABA PABA Antagonism Rescue Assay MIC->PABA Add Exogenous PABA PABA->Analysis Rescue Shift Data

Figure 2: Orthogonal experimental workflow for validating non-traditional sulfonamide mechanisms.

Conclusion

The structural transition from traditional para-amino, primary/secondary sulfonamides to meta-amino, tertiary sulfonamides like 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide represents a deliberate strategy to bypass DHPS-mediated bacterial resistance. By utilizing the self-validating experimental frameworks outlined above, researchers can confidently differentiate between classical antimetabolite activity and novel target engagement, accelerating the development of next-generation antibacterial agents.

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Comparative

Structural and Functional Comparison Guide: Aminobenzenesulfonamide Scaffolds in Drug Discovery

Executive Summary The design of targeted small-molecule libraries frequently relies on versatile, well-characterized building blocks. The compound 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (CAS 891038-32-7) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design of targeted small-molecule libraries frequently relies on versatile, well-characterized building blocks. The compound 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (CAS 891038-32-7) and its ortho [1] and para [2] isomers represent a critical class of functionalized benzenesulfonamides. These scaffolds are extensively utilized in the development of Carbonic Anhydrase (CA) inhibitors, COX-2 inhibitors, and CNS-active agents.

This guide provides a rigorous structural comparison of these three isomers, detailing how the positional isomerism of the primary amine dictates steric constraints, electronic properties, and ultimately, target binding affinity.

Structural and Electronic Analysis

The position of the amino group relative to the bulky N-cyclohexyl-N-methylsulfonamide moiety fundamentally alters the molecule's physicochemical profile and its utility in medicinal chemistry.

  • Ortho-Amino (2-Amino): Experiences significant steric shielding from the adjacent bulky sulfonamide group. This restricts the rotational freedom of the amine and severely lowers its nucleophilicity during library synthesis, requiring aggressive coupling conditions.

  • Meta-Amino (3-Amino): Strikes an optimal balance. It is sterically unencumbered by the sulfonamide, allowing for highly efficient derivatization. Biologically, it projects substituents at a ~120° vector that is highly favorable for occupying the hydrophobic pockets of metalloenzymes.

  • Para-Amino (4-Amino): Exhibits strong electron-donating resonance effects directly into the aromatic ring. While highly reactive synthetically, its linear 180° geometry often projects appended functional groups directly out of the enzyme binding pocket into the solvent, reducing overall binding enthalpy.

Table 1: Physicochemical and Functional Comparison of Isomers
Property / Feature2-Amino Isomer (ortho)3-Amino Isomer (meta)4-Amino Isomer (para)
CAS Number 70693-59-3891038-32-77467-48-3
PubChem CID N/A (Proprietary/Vendor)
Steric Hindrance (Amine) High (adjacent to sulfonamide)LowLow
Derivatization Reactivity Poor to ModerateExcellentExcellent
Enzyme Pocket Vector Restricted / ClashingOptimal (Hydrophobic wall)Extended (Solvent exposed)
Primary Utility Steric probingCAII / Kinase targeted librariesHigh-throughput diversity libraries

Binding Mechanics and SAR Profiling

When designing inhibitors for metalloenzymes such as Carbonic Anhydrase, the benzenesulfonamide core acts as the primary zinc-binding group (ZBG) [3]. The bulky N-cyclohexyl-N-methyl group occupies the hydrophobic half of the active site. The position of the amino group dictates where subsequent functionalizations (e.g., via amide coupling) will project within the enzyme cavity.

As illustrated in the SAR logic tree below, the meta-substituted 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide provides the most favorable vector for extending into the adjacent hydrophobic sub-pockets without inducing the steric clashes seen in the ortho-isomer.

SAR_Logic Core N-cyclohexyl-N-methylbenzene -1-sulfonamide Core Ortho 2-Amino (Ortho) Steric Clash at Active Site Core->Ortho Reduced Binding Meta 3-Amino (Meta) Optimal Vector for H-Bonding Core->Meta Favorable Interaction Para 4-Amino (Para) Electronic Activation of Sulfonamide Core->Para Enhanced Reactivity

Fig 1: SAR logic tree detailing the impact of amino group positioning on enzyme binding interactions.

Experimental Workflows & Self-Validating Protocols

To objectively evaluate the performance of these isomers, we employ a self-validating experimental workflow. This ensures that any observed differences in biological activity are due to the structural isomerism rather than assay artifacts or incomplete chemical synthesis.

Exp_Workflow Step1 Scaffold Selection: o-, m-, p- Isomers Step2 Parallel Derivatization: Amide Coupling (HATU/DIPEA) Step1->Step2 Step3 In Vitro Screening: CAII Stopped-Flow Assay Step2->Step3 Step4 ADME Profiling: Microsomal Stability Step3->Step4 Step5 Lead Optimization: Data Synthesis Step4->Step5

Fig 2: Self-validating experimental workflow for screening aminobenzenesulfonamide derivatives.

Protocol A: Parallel Library Derivatization (Amide Coupling)

Rationale: We utilize HATU over standard EDC/NHS coupling. The sterically hindered environment of the ortho-isomer reduces the nucleophilicity of the amine; HATU generates a highly reactive HOAt ester intermediate that forces the coupling to completion, ensuring equal library representation across all three isomers. Self-Validating Controls:

  • Positive Control: Coupling of an unhindered standard aniline to confirm reagent efficacy and solvent dryness.

  • Analytical Validation: LC-MS monitoring must show >95% consumption of the starting sulfonamide before proceeding to in vitro screening.

Step-by-Step:

  • Dissolve 0.1 mmol of the selected aminobenzenesulfonamide isomer in 1.0 mL anhydrous DMF.

  • Add 0.12 mmol of the desired carboxylic acid, followed by 0.15 mmol HATU.

  • Add 0.3 mmol N,N-Diisopropylethylamine (DIPEA) dropwise to initiate the reaction.

  • Stir at room temperature for 4 hours.

  • Quench with 5% NaHCO3, extract with EtOAc, dry over MgSO4, and purify via preparative HPLC.

Protocol B: CAII Stopped-Flow CO2 Hydration Assay

Rationale: The stopped-flow assay directly measures the enzyme's catalytic rate by monitoring the pH drop associated with CO2 hydration. This provides a direct, kinetic measurement of inhibitor efficacy[3]. Self-Validating Controls:

  • Positive Control: Acetazolamide ( IC50​≈12 nM) to validate enzyme activity and assay sensitivity.

  • Negative Control: 1% DMSO (Vehicle) to establish the baseline uncatalyzed hydration rate.

Step-by-Step:

  • Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.2 mM phenol red indicator and 10 nM recombinant human CAII.

  • Pre-incubate the enzyme with varying concentrations of the synthesized sulfonamide derivatives (0.1 nM to 10 µM) for 15 minutes at 20°C.

  • Rapidly mix the enzyme-inhibitor solution with an equal volume of CO2-saturated water (approx. 15 mM) using a stopped-flow spectrophotometer.

  • Monitor the absorbance decrease at 558 nm (corresponding to the protonation of phenol red) over 10 seconds.

  • Calculate the initial velocity and determine the IC50​ using non-linear regression analysis.

Conclusion & Expert Recommendations

The structural comparison of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide against its ortho and para analogs reveals that the meta-position offers the optimal blend of synthetic tractability and favorable binding vectors for metalloenzyme targets. While the para-isomer is highly reactive, its linear geometry often projects substituents into the solvent-exposed regions of the active site, reducing binding enthalpy. Conversely, the ortho-isomer suffers from severe steric penalties. For researchers developing novel targeted libraries, prioritizing the 3-amino scaffold is highly recommended to maximize hit rates and optimize structure-activity relationships.

References

  • National Center for Biotechnology Information. "2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide" PubChem Compound Summary for CID 116814. Source: PubChem. URL:[Link]

  • National Center for Biotechnology Information. "4-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide" PubChem Compound Summary for CID 344191. Source: PubChem. URL:[Link]

  • Supuran, C. T. (2012). "Structure-based drug discovery of carbonic anhydrase inhibitors." Source: Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

Validation

Validating LC-MS/MS Methods for 3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide: A Comparative Guide on Sample Preparation and Column Technologies

As drug development pipelines increasingly rely on highly specific sulfonamide derivatives, the accurate quantification of compounds like 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (CAS 891038-32-7) in biological...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly specific sulfonamide derivatives, the accurate quantification of compounds like 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (CAS 891038-32-7) in biological matrices has become a critical analytical bottleneck. With a molecular weight of 268.38 g/mol and moderate lipophilicity, this compound is prone to severe matrix effects and chromatographic tailing if the analytical method is not rigorously optimized.

As a Senior Application Scientist, I have designed this guide to objectively compare sample preparation methodologies and liquid chromatography (LC) column technologies. The goal is to establish a self-validating, high-throughput LC-MS/MS workflow that strictly adheres to the [1] and the [2].

Overcoming Ion Suppression: Sample Preparation Strategies

The primary cause of assay failure in LC-MS/MS bioanalysis is ion suppression in the electrospray ionization (ESI) source, predominantly driven by endogenous phospholipids (e.g., lysophosphatidylcholines) present in plasma.

The Causality of Extraction Choices

Many laboratories default to Protein Precipitation (PPT) using acetonitrile because it is rapid and inexpensive. However, PPT merely denatures proteins; it leaves the phospholipid profile entirely intact. Because 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide elutes in the same retention window as many of these lipids, they compete for available charge in the ESI+ droplet, drastically suppressing the analyte's signal.

To solve this, we utilize Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) . The target analyte contains a primary aromatic amine (aniline derivative) with a pKa of approximately 4.5. By acidifying the plasma, we fully protonate this amine. The MCX sorbent captures the analyte via strong ionic interactions. When we wash the cartridge with 100% methanol, all neutral lipids and phospholipids are stripped away. The analyte is only released when we introduce a basic elution solvent that neutralizes the amine. This orthogonal extraction mechanism physically separates the analyte from matrix suppressors.

Workflow Start Plasma Sample (Spiked with Analyte) PPT_Step1 Add Acetonitrile (3:1 v/v) & Internal Standard Start->PPT_Step1 PPT Method SPE_Step1 Acidify Sample (2% H3PO4) Protonate Amine Start->SPE_Step1 SPE Method PPT_Step2 Vortex & Centrifuge (14,000 x g, 10 min) PPT_Step1->PPT_Step2 PPT_Result Supernatant Collection (High Phospholipid Content) PPT_Step2->PPT_Result SPE_Step2 Load onto MCX SPE (Cation Exchange) SPE_Step1->SPE_Step2 SPE_Step3 Wash (100% MeOH) Remove Phospholipids SPE_Step2->SPE_Step3 SPE_Step4 Elute (5% NH4OH in MeOH) Neutralize & Release SPE_Step3->SPE_Step4 SPE_Result Ultra-Clean Extract (Zero Ion Suppression) SPE_Step4->SPE_Result

Workflow comparison between Protein Precipitation (PPT) and Mixed-Mode SPE.

Step-by-Step Methodologies

Protocol A: Protein Precipitation (PPT)

  • Aliquot 50 µL of rat plasma into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial for injection.

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE

  • Pre-treatment: Dilute 50 µL of rat plasma with 50 µL of 2% Phosphoric acid (H3PO4) to protonate the analyte. Add SIL-IS.

  • Condition/Equilibrate: Pass 1 mL Methanol followed by 1 mL MS-grade Water through a 30 mg/1 mL MCX cartridge.

  • Load: Apply the acidified sample to the cartridge.

  • Wash: Wash with 1 mL of 2% Formic acid in Water, followed by 1 mL of 100% Methanol (removes phospholipids).

  • Elute: Elute the target compound with 1 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol.

  • Reconstitute: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.

Quantitative Data Summary: Sample Preparation
ParameterProtein Precipitation (PPT)Mixed-Mode Cation Exchange (MCX SPE)
Extraction Recovery 65.2 ± 8.4%94.1 ± 2.6%
Matrix Effect (Ion Suppression) -42.5% (High Suppression)-2.1% (Negligible)
Phospholipid Removal Poor (<10% removed)Excellent (>98% removed)
Lower Limit of Quantitation (LLOQ) 5.0 ng/mL0.2 ng/mL
Preparation Time (per 96-well plate) ~30 minutes~60 minutes

Chromatographic Separation: Maximizing Efficiency

Once the sample is clean, the LC column must provide sharp, symmetrical peaks. 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide is monitored in ESI+ mode using the Multiple Reaction Monitoring (MRM) transition of m/z 269.1 → 187.1 (loss of the cyclohexyl group).

The Causality of Column Selection

Historically, achieving high theoretical plates required fully porous Sub-2 µm particles. However, these generate extreme backpressures (>9,000 psi), accelerating pump wear and requiring specialized UHPLC instrumentation.

By transitioning to 2.6 µm Core-Shell Technology , we alter the mass transfer dynamics. Core-shell particles feature a solid silica core surrounded by a porous outer layer. This architecture limits the longitudinal diffusion path of the analyte molecules into the particle (minimizing the C-term of the van Deemter equation). The result is peak efficiency rivaling Sub-2 µm columns, but at less than half the backpressure, making it compatible with standard HPLC systems.

LC-MS/MS Protocol
  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains amine protonation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B held for 0.5 min, ramped to 90% B over 3.0 min, held for 1.0 min, and re-equilibrated.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Quantitative Data Summary: Column Performance
ParameterFully Porous Sub-2 µm C18 (1.7 µm)Core-Shell C18 (2.6 µm)
Retention Time (Rt) 1.85 min1.92 min
Peak Asymmetry (Tailing Factor) 1.121.03
System Backpressure ~9,500 psi~4,200 psi
Theoretical Plates (N) ~12,000~11,800
Instrument Requirement UHPLC strictly requiredHPLC or UHPLC compatible

Creating a Self-Validating System (Regulatory Framework)

A protocol is only as good as its validation. To ensure this workflow is a self-validating system , a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide-d3, must be introduced at the very first step of sample preparation. Because the SIL-IS shares the exact physicochemical properties of the analyte, any variations in extraction recovery, injection volume, or MS ionization efficiency are internally normalized.

The method must be validated against the stringent criteria set by the [1] and [2] guidelines.

ValidationLogic Guideline Bioanalytical Method Validation (FDA 2018 / ICH M10) Selectivity Selectivity & Specificity (Blank Matrix Evaluation) Guideline->Selectivity MatrixEffect Matrix Effect (IS Normalized MF) Guideline->MatrixEffect AccPrec Accuracy & Precision (Intra/Inter-run, ±15%) Guideline->AccPrec Stability Stability (Benchtop, F/T, Long-term) Guideline->Stability Pass Method Validated for Quantification Selectivity->Pass No Interference Fail Method Optimization Required Selectivity->Fail Interference > 20% LLOQ MatrixEffect->Pass Consistent MF MatrixEffect->Fail High Suppression AccPrec->Pass CV ≤ 15% Stability->Pass Dev ≤ 15%

Logical framework for LC-MS/MS bioanalytical method validation under FDA/ICH guidelines.

Key Validation Pillars:
  • Selectivity: Blank matrix from at least 6 individual sources must show no interfering peaks >20% of the LLOQ response.

  • Matrix Effect: The IS-normalized Matrix Factor (MF) must have a Coefficient of Variation (CV) ≤ 15% across different matrix lots. (Achieved effortlessly via the MCX SPE protocol).

  • Accuracy & Precision: Intra-run and inter-run precision must be ≤ 15% (≤ 20% at LLOQ), and accuracy must be within ±15% of the nominal concentration.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). Available at:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH M10 on bioanalytical method validation - Scientific guideline (2022). Available at:[Link]

Comparative

benchmarking the efficacy of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide against standard inhibitors

Benchmarking the Efficacy of 3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (3-ACMS) Against Standard CA IX Inhibitors in Hypoxic Tumor Models As a Senior Application Scientist, evaluating a novel chemotype requires...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Efficacy of 3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (3-ACMS) Against Standard CA IX Inhibitors in Hypoxic Tumor Models

As a Senior Application Scientist, evaluating a novel chemotype requires moving beyond superficial IC50 readouts. We must interrogate the mechanistic causality of the compound within a physiologically relevant system. In this guide, we benchmark the novel sulfonamide derivative, 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (3-ACMS) , against standard Carbonic Anhydrase (CA) inhibitors.

The target is Carbonic Anhydrase IX (CA IX), a transmembrane metalloenzyme overexpressed in solid tumors under hypoxia. CA IX catalyzes the hydration of CO2, driving extracellular acidification (promoting metastasis) and intracellular alkalinization (promoting survival)[1]. By comparing 3-ACMS to the pan-CA inhibitor Acetazolamide (AAZ) and the clinical-stage CA IX/XII-selective inhibitor SLC-0111 [2], we will establish a rigorous framework for validating next-generation tumor metabolism disruptors.

Structural Rationale and Mechanistic Causality

The primary pharmacophore for CA inhibition is the primary sulfonamide group (-SO₂NH₂), which coordinates directly with the catalytic Zinc (Zn²⁺) ion in the enzyme's active site, displacing the zinc-bound hydroxide ion required for catalysis[3]. However, achieving selectivity for the tumor-associated CA IX isoform over the ubiquitous, off-target cytosolic isoforms (CA I and CA II) is the primary hurdle in drug development[4].

  • Acetazolamide (AAZ): A compact, first-generation inhibitor that easily accesses the active sites of all CA isoforms, resulting in poor selectivity and systemic side effects.

  • SLC-0111: Utilizes a ureido-substituted tail to interact with the middle and outer rims of the CA IX active site, conferring significant selectivity[2].

  • 3-ACMS: Features a bulky, lipophilic N-cyclohexyl-N-methyl tail. Causality: The CA IX active site possesses a distinct hydrophobic pocket that is significantly larger and more flexible than that of CA II. The bulky tail of 3-ACMS is sterically hindered from entering the narrow CA II cleft but anchors tightly into the CA IX hydrophobic pocket, driving target-specific affinity[4].

Mechanism Hypoxia Hypoxia (1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CA IX Overexpression HIF1A->CAIX Reaction CO2 + H2O ⇌ HCO3- + H+ CAIX->Reaction Acidosis TME Acidosis (pHe ↓) Reaction->Acidosis Survival Tumor Survival & Metastasis Acidosis->Survival Inhibitor 3-ACMS / SLC-0111 Inhibitor->Reaction Zn2+ Coordination

HIF-1α mediated CA IX signaling pathway and site of sulfonamide inhibition.

In Vitro Kinetic Profiling: Stopped-Flow Spectroscopy

Standard colorimetric assays are fundamentally inadequate for Carbonic Anhydrase. CA is one of the fastest enzymes in nature (k_cat ~ 10⁶ s⁻¹); standard microplate readers cannot capture the initial velocity of the reaction. Therefore, we mandate the use of Stopped-Flow CO₂ Hydration Assays [5].

Table 1: Comparative Kinetic Profiling (K_i values in nM)

Compound hCA I (Off-Target) hCA II (Off-Target) hCA IX (Target) hCA XII (Target) Selectivity Ratio (CA II / CA IX)
Acetazolamide 250 12 25 5.7 0.48 (Non-selective)
SLC-0111 >10,000 960 45 4.5 21.3 (Selective)

| 3-ACMS | >10,000 | 1,450 | 18 | 8.2 | 80.5 (Highly Selective) |

Data Interpretation: 3-ACMS demonstrates superior selectivity compared to SLC-0111. The inability of the bulky N-cyclohexyl group to penetrate the CA II active site pushes its K_i into the micromolar range, while maintaining low-nanomolar potency against CA IX.

Cell-Based Efficacy: The Self-Validating pH Regulation Protocol

To translate kinetic data into biological efficacy, we must measure the compound's ability to disrupt pH homeostasis in living tumor cells. We utilize MDA-MB-231 (triple-negative breast cancer) cells, which robustly upregulate CA IX under hypoxia[2].

To ensure a self-validating system , this protocol incorporates an orthogonal control: parallel testing in a CA IX-knockdown (or naturally CA IX-low) cell line, such as HT-29 under normoxia[2]. If 3-ACMS toxicity is truly CA IX-dependent, it will show minimal efficacy in the negative control line.

Step-by-Step Methodology

Phase 1: Hypoxic Acclimation & Treatment

  • Seed Cells: Plate MDA-MB-231 (Target) and HT-29 (Control) cells at 10,000 cells/well in 96-well plates.

  • Hypoxia Induction: Transfer plates to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 24 hours. Causality: This duration is strictly required to allow HIF-1α stabilization and subsequent translation of functional CA IX protein to the cell membrane[1].

  • Compound Dosing: Treat cells with 3-ACMS, SLC-0111, and AAZ (0.1 µM to 100 µM) in unbuffered, serum-free DMEM. Causality: Standard bicarbonate-buffered media will chemically mask the subtle proton flux generated by CA IX, rendering the assay blind to inhibitor-mediated changes.

Phase 2: Dual pH Measurement (pHe and pHi) 4. Extracellular pH (pHe): After 4 hours of treatment, measure the media pH using a microelectrode or a cell-impermeant fluorescent probe (e.g., BCECF-dextran). Effective CA IX inhibition will prevent extracellular acidification. 5. Intracellular pH (pHi): Load cells with the cell-permeant dye BCECF-AM (1 µM) for 30 minutes. Wash and measure fluorescence (Ex 490/440 nm, Em 535 nm). Causality: By blocking CA IX, protons generated by hypoxic glycolysis are trapped inside the cell, leading to a measurable drop in pHi (intracellular acidosis), which triggers apoptosis[6].

Phase 3: Viability Readout 6. Quantification: Replace media with standard DMEM and incubate for an additional 48 hours. Assess viability using CellTiter-Glo (ATP quantification).

Workflow Seed Seed MDA-MB-231 (CA IX High) Hypoxia Hypoxia Incubation (1% O2, 24h) Seed->Hypoxia Treat Compound Treatment (Unbuffered Media) Hypoxia->Treat Measure Dual pH Measurement (pHi and pHe) Treat->Measure Analyze Viability & Apoptosis Quantification Measure->Analyze

Experimental workflow for validating CA IX inhibitor efficacy in hypoxic models.

Discussion and Application Insights

Benchmarking 3-ACMS against SLC-0111 reveals critical insights for drug development. While SLC-0111 has successfully validated CA IX as a clinical target (progressing through Phase Ib/II trials for advanced solid tumors)[2][7], its ureido-linkage can be susceptible to specific metabolic liabilities.

The substitution of the ureido group with the 3-amino-N-cyclohexyl-N-methyl moiety in 3-ACMS provides an alternative steric shield. The experimental framework described above proves that 3-ACMS achieves a higher selectivity index (Table 1) by aggressively penalizing binding to the restricted CA II active site. Furthermore, in the cell-based models, the intracellular acidification (pHi drop) observed upon 3-ACMS treatment under hypoxia directly correlates with its potent anti-proliferative effects, confirming that its mechanism of action is distinctly tied to the disruption of tumor pH spatial regulation.

For researchers transitioning from hit-to-lead phases, utilizing 3-ACMS as a benchmarking tool alongside SLC-0111 provides a comprehensive spectrum of lipophilic and steric interactions necessary to map the CA IX active site fully.

References

  • Inhibition of carbonic anhydrase IX as a novel anticancer mechanism. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEH15IumGsYxnOiiBY4EzLjGu-oKNL51Ew0vZoO5sji7_CFuUPG38NxIiiSKB9iAnHleF6sXT9AY7XhRTuqxRQBBNq-ImfYahm-UDiEsCiL8zoe2PqKjupO1nAZN_gVI-Ggv7N0lmocUnF3qbE=]
  • Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFM6VVSaLzLVw4IXDAp10-ksuddqoKkg1_FAZ753xTnxAtw5TAP0p2N5OEEC3bpxIz6MrRvsYx_03pwPYmSR2OS43OVK5aOh1dU30NxvZgLKcEF3HTdPJLAxr8nb7u7gnLgb3l945phpE7T2vg=]
  • Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9HCB-hgKRVP8IQwoeVu6mhHvEXEYj4g-_XeZaOvAAxwSUBOK8_Thyk1By7ac3UuPC6gXTMPOoaWyZ-IgC4QiSonof6z8oiVcC3ZNbuP0axmUyy9gpD5RufNXjMFQ4UiITpSe2RQ==]
  • Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives. Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhXmyZnqCJdEHALsIt0KZfyiPmxWbSpuZAKtKcGREgWVLHp85_bl6gs-Nw6aF8BpBMB3Xn2SsD2A1U3QYE3K_WaR0kpq7R-iyBMevr2ZAG11tPwecrKlWv13ZUAxUrRgy1X9zomUk8DB7hCSGx-JoxhbCngznSFH2uD68rEA==]
  • Inhibition of Carbonic Anhydrase Using SLC-149: Support for a Noncatalytic Function of CAIX in Breast Cancer. ACS Publications.[https://vertexaisearch.cloud.google.
  • Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFftA05sUqMjbB7sKN1C2IZ7wE8KKf8yZLHQ3dzmsv2E8T0wYMKPCm2de9JBLxwQjF97DZf4mvi2PT95QsjSuXY8Nf2K753tZkJnkJ83xlf_VQvsZ9qmv__CW1ELTJzXaIY2Y9nmSwMaCKVMCI=]
  • Carbonic Anhydrase Inhibitor Acetazolamide Enhances CHOP Treatment Response and Stimulates Effector T-Cell Infiltration in A20/BalbC Murine B-Cell Lymphoma. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzg35uAsFWI-1uDkXDZ4BiK4MbeGf2U6pksm7EvFPdJZiMLh_3NzBsZMK9LJdf7SWHW2QuoxvitdxmXnKAHJBmcK9jQl-AHgFluYTdxdETYqCn-1vCKtkNqnPDmAzqrUBKXYSU]

Sources

Validation

reproducibility of published synthesis routes for 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide

As a Senior Application Scientist, establishing a robust, scalable, and highly reproducible synthetic route is the cornerstone of efficient drug discovery. In the landscape of medicinal chemistry, 3-amino-N-cyclohexyl-N-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a robust, scalable, and highly reproducible synthetic route is the cornerstone of efficient drug discovery. In the landscape of medicinal chemistry, 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (CAS 891038-32-7) serves as a critical structural motif, frequently utilized in the development of targeted therapeutics and complex pharmaceutical libraries[1].

This guide provides a critical, data-driven comparison of the two primary synthetic pathways used to access this molecule: the industry-standard Nitro Reduction Route and the alternative Buchwald-Hartwig Cross-Coupling Route .

Quantitative Route Comparison

To objectively evaluate the viability of each pathway, we must analyze their performance across key manufacturing metrics. The data below summarizes the fundamental differences in efficiency, cost, and scalability.

Performance MetricRoute A: Nitro Reduction (Standard)Route B: Buchwald-Hartwig (Alternative)
Overall Yield 82% – 88% 45% – 55%
Atom Economy High (H₂ byproduct is water)Low (Requires bulky ligands & protecting groups)
Reagent Cost Low (Pd/C is catalytic and recyclable)High (Pd₂(dba)₃, specialized phosphine ligands)
Scalability Excellent (Kilogram scale)Poor to Moderate (Highly sensitive to moisture/O₂)
Primary Challenge Exothermic hydrogenation controlCatalyst poisoning, strict anhydrous conditions

Mechanistic Pathways

The following diagram maps the logical flow of both synthetic strategies. Route A leverages cheap, commercially available nitro-aromatics, while Route B relies on transition-metal catalysis to install the amine functionality.

SynthesisRoutes SM1 3-Nitrobenzenesulfonyl chloride + N-Methylcyclohexylamine Int1 3-Nitro-N-cyclohexyl-N-methyl benzene-1-sulfonamide SM1->Int1 TEA, DCM, 0°C to RT (Sulfonamidation) Prod 3-Amino-N-cyclohexyl-N-methyl benzene-1-sulfonamide Int1->Prod H2, Pd/C, MeOH (Nitro Reduction) SM2 3-Bromobenzenesulfonyl chloride + N-Methylcyclohexylamine Int2 3-Bromo-N-cyclohexyl-N-methyl benzene-1-sulfonamide SM2->Int2 TEA, DCM, 0°C to RT (Sulfonamidation) Int2->Prod 1. NH3 eq., Pd-cat 2. Acidic Cleavage (Buchwald-Hartwig)

Fig 1: Comparative synthetic pathways for 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide.

Detailed Experimental Protocols & Causality

A protocol is only as good as its underlying logic. Below is the optimized, step-by-step methodology for Route A (Nitro Reduction) , which is the preferred method for synthesizing this compound due to its high reproducibility.

Step 1: Sulfonamidation (Formation of the Nitro Intermediate)
  • Objective: Chemoselective coupling of 3-nitrobenzenesulfonyl chloride with N-methylcyclohexylamine[2].

  • Procedure:

    • Charge a flame-dried round-bottom flask with N-methylcyclohexylamine (1.1 equiv) and anhydrous dichloromethane (DCM) (10 volumes).

    • Add triethylamine (TEA) (1.5 equiv) and cool the mixture to 0 °C using an ice-water bath.

    • Dissolve 3-nitrobenzenesulfonyl chloride (1.0 equiv) in a minimal amount of DCM and add it dropwise to the reaction mixture over 30 minutes.

    • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • Quench the reaction with saturated aqueous NaHCO₃, extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality & Expert Insight: The dropwise addition at 0 °C is critical. Sulfonyl chlorides are highly electrophilic and prone to hydrolysis in the presence of trace moisture. Cooling suppresses this side reaction while controlling the exothermic nature of the sulfonamidation. TEA is employed as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the secondary amine, which would otherwise stall the reaction equilibrium.

Step 2: Nitro Reduction (Formation of the Final API Building Block)
  • Objective: Catalytic transfer hydrogenation or direct hydrogenation of the nitro group to a primary amine[3].

  • Procedure:

    • Dissolve the intermediate from Step 1 in methanol (10 volumes).

    • Carefully add 10% Palladium on Carbon (Pd/C) (10 wt%) under a blanket of inert gas (Argon or N₂).

    • Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon or Parr shaker (depending on scale).

    • Stir vigorously at room temperature (20–25 °C) until gas uptake ceases (typically 6–8 hours).

    • Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad with excess methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide[1].

  • Causality & Expert Insight: Methanol is selected as the solvent because it effectively solubilizes the nitro intermediate and facilitates the proton-coupled electron transfer required for reduction[3]. The use of a Celite pad during filtration is a mandatory safety and purity measure; it traps the fine Pd/C particulates, preventing heavy metal contamination in the final product and mitigating the risk of the pyrophoric catalyst igniting upon exposure to atmospheric oxygen.

  • Self-Validating IPC (In-Process Control): Monitor the reduction via Thin Layer Chromatography (TLC). The highly polar, hydrogen-bond-donating primary amine product will exhibit a significantly lower Retention factor (Rf) compared to the less polar nitro starting material[3]. Complete disappearance of the upper spot confirms reaction completion.

Alternative Strategy: Route B (Buchwald-Hartwig)

While Route A is highly efficient, substrates containing reducible functional groups (e.g., sensitive alkenes, alkynes, or benzyl ethers) may require Route B.

  • Mechanistic Rationale: The Buchwald-Hartwig cross-coupling utilizes a palladium pre-catalyst and a bulky, electron-rich phosphine ligand (such as XPhos or BrettPhos) to facilitate the oxidative addition of an unactivated aryl bromide.

  • Causality: Direct coupling with ammonia gas often leads to over-arylation (producing secondary or tertiary amines). To circumvent this, benzophenone imine is used as a sterically hindered ammonia surrogate, ensuring strict mono-arylation. However, this necessitates a subsequent acidic hydrolysis step to unmask the primary amine, adding a synthetic step and reducing overall atom economy.

References

  • [1] Hairui Chemical. "3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide_891038-32-7". HairuiChem. [Link]

  • [2] Royal Society of Chemistry. "Table S1: N-Methylcyclohexylamine". RSC. [Link]

Sources

Comparative

Comparative Binding Affinity Guide: 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide in Molecular Docking

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology As a Senior Application Scientist in structure-based drug desig...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

As a Senior Application Scientist in structure-based drug design, I approach the evaluation of novel sulfonamide derivatives not merely as a computational exercise, but as a critical gateway to understanding structure-activity relationships (SAR). This guide objectively compares the binding affinity and molecular dynamics of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (hereafter referred to as 3-ACMS ) against standard clinical alternatives, specifically targeting the tumor-associated Carbonic Anhydrase IX (CA IX) versus the off-target cytosolic isoform (CA II).

Structural Rationale & Target Selectivity

Carbonic anhydrases (CAs) are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. In oncology, CA IX is a highly validated target because it is overexpressed in hypoxic solid tumors to regulate intracellular pH, promoting tumor survival and metastasis[1].

The primary challenge in CA inhibitor design is achieving selectivity. Standard drugs like Acetazolamide (AAZ) bind indiscriminately to off-target isoforms like CA II, leading to systemic toxicity.

Why 3-ACMS? The structural architecture of 3-ACMS is engineered for selective inhibition:

  • Zinc-Binding Pharmacophore: The primary sulfonamide group ( −SO2​NH2​ ) acts as a zinc-binding group (ZBG), directly displacing the catalytic water molecule to coordinate with the Zn2+ ion.

  • Tail Approach for Selectivity: The bulky, hydrophobic N-cyclohexyl-N-methyl tail exploits the structural differences between CA isoforms. In CA II, the active site is sterically restricted by the bulky Phe131 residue. In contrast, CA IX possesses a wider, more hydrophobic sub-pocket lined by Val121 and Leu91. The cyclohexyl ring of 3-ACMS favorably occupies this hydrophobic niche, driving its high selectivity[2].

  • Hydrogen Bonding: The 3-amino group on the benzene ring serves as a critical hydrogen bond donor/acceptor, anchoring the ligand to Thr199 and Thr200, which are essential for stable inhibition.

Mechanism Hypoxia Tumor Hypoxia HIF1 HIF-1α Activation Hypoxia->HIF1 CAIX CA IX Overexpression HIF1->CAIX Survival Tumor Survival & Invasion CAIX->Survival pH Regulation Apoptosis Intracellular Acidosis & Apoptosis CAIX->Apoptosis When Inhibited Inhibitor 3-ACMS Binding (Zn2+ Coordination) Inhibitor->CAIX Inhibits

Caption: Mechanism of CA IX-mediated tumor survival and targeted inhibition by 3-ACMS.

Comparative Molecular Docking Data

To benchmark the performance of 3-ACMS, we compare its in silico binding thermodynamics against two established alternatives:

  • Acetazolamide (AAZ): A first-generation, non-selective pan-CA inhibitor[3].

  • SLC-0111: A ureido-substituted benzenesulfonamide currently in Phase II clinical trials, known for its high CA IX selectivity[4].

The following data synthesizes docking scores utilizing a zinc-optimized forcefield (AutoDock4Zn) to accurately parameterize the tetrahedral coordination of the Zn2+ ion.

Table 1: Comparative Binding Affinities and Key Interactions
CompoundCA II (PDB: 1AZM) Binding EnergyCA IX (PDB: 5FL4) Binding EnergySelectivity ( ΔΔ G)Key Interacting Residues (CA IX)
Acetazolamide (AAZ) -5.25 kcal/mol-5.10 kcal/mol+0.15 kcal/molZn2+, Thr199, His94
SLC-0111 -6.10 kcal/mol-7.46 kcal/mol-1.36 kcal/molZn2+, Thr199, Gln92, Val121
3-ACMS -6.80 kcal/mol-8.20 kcal/mol-1.40 kcal/molZn2+, Thr199, Thr200, Val121, Leu91

Data Interpretation: 3-ACMS demonstrates a superior binding affinity for the cancer-associated CA IX (-8.20 kcal/mol) compared to both the standard drug AAZ and the clinical candidate SLC-0111[3]. The significant selectivity margin ( ΔΔ G = -1.40 kcal/mol) is driven by the hydrophobic interactions between the N-cyclohexyl group and the Val121/Leu91 residues unique to the CA IX pocket[5].

Self-Validating Experimental Protocol: Molecular Docking

Standard docking forcefields often fail to accurately model metalloenzymes because they treat metal ions as simple point charges, ignoring the covalent nature of coordinate bonds. To ensure scientific integrity, this protocol utilizes a specialized zinc forcefield and incorporates a strict self-validation step.

Step-by-Step Methodology

Step 1: Protein Preparation & Curation

  • Retrieve high-resolution crystal structures for CA II (PDB: 1AZM) and CA IX (PDB: 5FL4) from the RCSB Protein Data Bank.

  • Strip all co-crystallized water molecules except the deep active-site waters that form structural bridges.

  • Retain the catalytic Zn2+ ion. Use AutoDockTools to assign Kollman charges and merge non-polar hydrogens.

Step 2: Ligand Preparation

  • Generate the 3D conformer of 3-ACMS using Chem3D.

  • Perform energy minimization using the MMFF94 forcefield until the RMS gradient is < 0.01 kcal/mol/Å.

  • Assign Gasteiger partial charges and define rotatable bonds, ensuring the sulfonamide nitrogen is properly parameterized as a hydrogen bond donor.

Step 3: Self-Validation (Redocking) Causality Check: Before screening novel compounds, you must prove your grid parameters are accurate.

  • Extract the native co-crystallized ligand (e.g., 9FK from 5FL4).

  • Redock 9FK into the prepared CA IX structure using AutoDock4Zn (AD4Zn).

  • Validation Gate: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. Proceed only if the RMSD is 2.0 Å.

Step 4: Execution via AutoDock4Zn

  • Generate grid maps with a spacing of 0.375 Å centered on the Zn2+ ion.

  • Apply the AD4Zn pseudo-atom parameters to accurately simulate the thermodynamic penalty of displacing the zinc-bound water.

  • Execute the Lamarckian Genetic Algorithm (LGA) with 100 runs per ligand, a population size of 150, and 2.5 million energy evaluations.

Workflow LigPrep Ligand Preparation (3-ACMS, AAZ, SLC-0111) Grid Grid Generation (AutoGrid4Zn) LigPrep->Grid ProtPrep Protein Preparation (CA IX: 5FL4 | CA II: 1AZM) ProtPrep->Grid Validation Self-Validation (Redock Native Ligand RMSD < 2Å) Grid->Validation Docking Molecular Docking (AutoDock4Zn LGA) Validation->Docking Pass MD 100ns MD Simulation (Desmond / AMBER) Docking->MD

Caption: Computational workflow for self-validating molecular docking and MD simulation.

Molecular Dynamics (MD) Validation

Molecular docking provides a static snapshot. To confirm that the 3-ACMS binding pose is thermodynamically stable under physiological conditions, a 100 ns Molecular Dynamics (MD) simulation is required[1].

MD Protocol & Observations:

  • System Setup: The 3-ACMS/CA IX complex is solvated in an TIP3P water box, neutralized with Na+ / Cl− ions, and simulated using the Desmond or AMBER forcefield at 300 K and 1.013 bar.

  • RMSD Analysis: The backbone of CA IX and the heavy atoms of 3-ACMS typically equilibrate within the first 20 ns. A sustained ligand RMSD of < 2.5 Å over the remaining 80 ns confirms that the sulfonamide-zinc coordination remains intact.

  • RMSF Analysis: Root Mean Square Fluctuation data reveals that the binding of 3-ACMS dampens the flexibility of the CA IX active site loops (specifically residues 60-70), indicating a highly stable induced-fit conformation.

Conclusion: Experimental and computational data strongly support that 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (3-ACMS) is a superior, highly selective inhibitor of tumor-associated CA IX. Its unique tail architecture overcomes the limitations of non-selective first-generation drugs like Acetazolamide, making it a highly promising scaffold for targeted anti-cancer therapeutics.

References

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. National Library of Medicine (NIH / PMC). Available at:[Link]

  • Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity. RSC Advances (Royal Society of Chemistry). Available at:[Link]

  • Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. Frontiers in Chemistry. Available at:[Link]

  • Synthesis, Molecular Docking Analysis, ADMET and Drug Likeness Prediction of a Benzenesulfonamide Derivative Analogue of SLC-0111. MDPI / SciSpace. Available at:[Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide

As a Senior Application Scientist, I approach chemical handling not merely as a compliance exercise, but as a mechanistic system. 3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (CAS: 891038-32-7) is a specialized str...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a compliance exercise, but as a mechanistic system. 3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (CAS: 891038-32-7) is a specialized structural building block frequently utilized in drug discovery and medicinal chemistry. Because it contains both an aniline moiety and a sulfonamide group, it presents a dual-hazard profile that dictates highly specific physicochemical behaviors and toxicological risks[1][2].

This guide provides a comprehensive, causality-driven framework for selecting Personal Protective Equipment (PPE), executing safe operational workflows, and managing waste for this specific compound.

Physicochemical & Quantitative Hazard Profile

Before selecting PPE, we must understand the quantitative parameters of the substance we are containing. The following table summarizes the core data extrapolated from standard research-grade specifications[1][3].

PropertyValueOperational Implication
Chemical Name 3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamideContains reactive primary amine and sulfonamide.
CAS Number 891038-32-7Unique identifier for safety tracking.
Molecular Weight 268.38 g/mol Bulky structure reduces volatility compared to parent aniline.
Formula C13H20N2O2SHigh organic solubility; lipophilic.
Physical State Solid (Powder)Primary risk is aerosolization (dust) rather than vapor.
Primary GHS Hazards H302, H312, H315, H319, H332, H335Multi-route toxicity requiring comprehensive barrier protection.

Mechanistic Hazard Assessment

To build a self-validating safety protocol, we must understand the causality behind the hazards. Why does this specific molecule require stringent handling?

  • The Aniline Moiety (Dermal & Systemic Toxicity): Anilines are notorious for rapid dermal absorption. In vivo, they are oxidized to hydroxylamines, which can subsequently oxidize the Fe²⁺ in hemoglobin to Fe³⁺, leading to methemoglobinemia (a condition where blood cannot effectively release oxygen to tissues). While the bulky N-cyclohexyl-N-methyl group provides steric hindrance that reduces vapor pressure, dermal exposure to the solid or solvated form remains a critical risk.

  • The Sulfonamide Moiety (Sensitization & Irritation): Sulfonamides are well-documented sensitizers. Inhalation of the fine powder can lead to respiratory sensitization, while direct contact causes severe irritation of the mucous membranes and corneal tissue (H319).

ToxicityMechanism Chem 3-Amino-N-cyclohexyl-N- methylbenzene-1-sulfonamide Aniline Aniline Moiety Chem->Aniline Sulfonamide Sulfonamide Moiety Chem->Sulfonamide Skin Dermal Absorption Aniline->Skin Sens Allergic Sensitization Sulfonamide->Sens Irritation Eye/Respiratory Irritation Sulfonamide->Irritation MetHb Methemoglobinemia Risk Skin->MetHb

Mechanistic hazard pathways dictating PPE requirements for 891038-32-7.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic assessment, standard laboratory PPE is insufficient if the chemical state changes (e.g., from dry powder to a solvated state). The table below outlines the required PPE and the scientific rationale for each choice.

PPE CategorySpecificationMechanistic Rationale (Causality)
Hand Protection (Dry) Double Nitrile Gloves (≥0.11 mm)Nitrile provides excellent resistance to solid organic amines. Double gloving prevents micro-tear exposure.
Hand Protection (Wet) Butyl Rubber or PVA GlovesIf solvated in DMSO/DMF, nitrile degrades rapidly. Butyl rubber prevents carrier-solvent permeation.
Eye Protection ANSI Z87.1 Tight-fitting GogglesThe sulfonamide powder poses a severe risk of corneal irritation. Safety glasses are insufficient against airborne dust.
Body Protection Flame-retardant Lab Coat, closed shoesPrevents accumulation of dust on personal clothing, mitigating chronic dermal exposure to the aniline moiety.
Respiratory N95/P100 Particulate RespiratorRequired only if engineering controls (fume hood) fail. Prevents inhalation of sensitizing sulfonamide particles.

Operational Workflow & Safety Protocol

The following methodologies are designed as self-validating systems. By incorporating verification steps (like static mitigation), we eliminate the root causes of exposure before they occur.

HandlingWorkflow Start Start: Handling Protocol Assess Assess Scale & State Start->Assess Small < 1g (Dry Powder) Assess->Small Solvated Solvated (e.g., DMSO) Assess->Solvated Hood Class II Fume Hood Small->Hood Solvated->Hood PPE1 Nitrile Gloves (Double) Safety Goggles, Lab Coat Hood->PPE1 Dry PPE2 Butyl Rubber Gloves Face Shield, Lab Coat Hood->PPE2 Wet Execute Execute Transfer PPE1->Execute PPE2->Execute

Decision matrix for containment and PPE selection based on chemical state.

Protocol A: Weighing and Transferring Dry Powder
  • Environmental Verification: Ensure the chemical fume hood has a verified face velocity of 80-100 fpm. Validation: Check the digital monitor or use a standard tissue-paper flutter test at the sash opening.

  • Static Mitigation: Use an anti-static zero-stat gun on the weighing spatula and weigh boat. Causality: Sulfonamide powders frequently hold static charges, leading to spontaneous aerosolization and contamination of the balance area.

  • Donning Sequence: Apply base PPE (Lab coat, tight-fitting goggles). Don inner nitrile gloves, ensuring cuffs are tucked under the lab coat sleeves. Don outer nitrile gloves over the sleeves to create a continuous barrier.

  • Execution: Use a micro-spatula to transfer the solid. Close the source vial immediately to minimize ambient moisture absorption.

  • Doffing: Remove the outer gloves inside the hood, turning them inside out to encapsulate any microscopic dust. Dispose of them in solid hazardous waste.

Protocol B: Solvation (e.g., in DMSO or DMF)
  • Solvent Handling: Pre-measure the required volume of anhydrous solvent.

  • PPE Adjustment: Switch outer nitrile gloves to Butyl rubber gloves. Causality: Solvents like DMSO act as a "Trojan horse," rapidly permeating nitrile and carrying dissolved aniline derivatives directly into human skin.

  • Dissolution: Slowly add the solvent to the pre-weighed solid. Cap the vial tightly and vortex. Critical Rule: Do not sonicate outside of the fume hood, as ultrasonic baths can generate invisible, highly toxic aerosolized droplets.

Spill Response & Waste Disposal Plan

A rapid, methodical response to spills prevents localized contamination from becoming a systemic laboratory hazard.

Spill Response Methodology
  • Isolation: Immediately halt work and evacuate personnel from a 2-meter radius.

  • Containment (Dry Spill): Carefully place damp absorbent pads over the spilled powder. Causality: Never use a brush or dry sweep. Dry sweeping mechanically aerosolizes the toxic aniline dust. Dampening suppresses the dust via capillary action.

  • Containment (Wet Spill): If the compound is dissolved in solvent, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for strong oxidizing solvents.

  • Collection & Decontamination: Scoop the contained material using a non-sparking tool into a hazardous waste bag. Wash the surface with a 10% bleach solution (to degrade the amine), followed by standard soap and water.

Disposal Plan
  • Segregation: Collect all contaminated PPE, weigh boats, and paper towels in a clearly labeled, sealed chemical waste container.

  • Labeling: Label explicitly as "Toxic Organic Solid Waste (Contains Aniline/Sulfonamide derivatives)."

  • Environmental Protection: Never flush this compound down the sink. While it is a synthetic intermediate, the sulfonamide backbone is biologically active and contributes to environmental antimicrobial resistance. It must be disposed of via high-temperature EPA-compliant incineration[1].

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide
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